molecular formula C14H14N2O B414803 1-cinnamoyl-3,5-dimethyl-1H-pyrazole

1-cinnamoyl-3,5-dimethyl-1H-pyrazole

カタログ番号: B414803
分子量: 226.27g/mol
InChIキー: PLXULMXYKHEUIH-CMDGGOBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-cinnamoyl-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C14H14N2O

分子量

226.27g/mol

IUPAC名

(E)-1-(3,5-dimethylpyrazol-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C14H14N2O/c1-11-10-12(2)16(15-11)14(17)9-8-13-6-4-3-5-7-13/h3-10H,1-2H3/b9-8+

InChIキー

PLXULMXYKHEUIH-CMDGGOBGSA-N

SMILES

CC1=CC(=NN1C(=O)C=CC2=CC=CC=C2)C

異性体SMILES

CC1=CC(=NN1C(=O)/C=C/C2=CC=CC=C2)C

正規SMILES

CC1=CC(=NN1C(=O)C=CC2=CC=CC=C2)C

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-cinnamoyl-3,5-dimethyl-1H-pyrazole. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for successful replication and understanding.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal and materials chemistry. The pyrazole nucleus is a key pharmacophore in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The N-acylation of pyrazoles, in particular, offers a versatile strategy for modifying their physicochemical and pharmacological profiles, leading to the development of novel compounds with enhanced efficacy and selectivity. This compound, incorporating the cinnamoyl moiety, is of particular interest due to the established biological activities of both the pyrazole core and cinnamic acid derivatives.

Synthesis of this compound: A Modified Schotten-Baumann Approach

The synthesis of this compound is effectively achieved through the N-acylation of 3,5-dimethylpyrazole with cinnamoyl chloride. This reaction is a variation of the well-established Schotten-Baumann reaction, which is a versatile method for the acylation of amines and alcohols.[1][2][3][4]

Chemical Principles and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of the 3,5-dimethylpyrazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[1] Pyridine is often a suitable base for this transformation as it also acts as a catalyst.

Reaction Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Reaction_Mixture Reaction Mixture 3,5-Dimethylpyrazole->Reaction_Mixture Cinnamoyl_Chloride Cinnamoyl Chloride Cinnamoyl_Chloride->Reaction_Mixture Solvent Anhydrous Solvent (e.g., Benzene, Toluene) Solvent->Reaction_Mixture Base Base (e.g., Pyridine) Base->Reaction_Mixture Temperature Reflux Temperature->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-acyl pyrazoles.[5][6]

Materials:

  • 3,5-Dimethylpyrazole

  • Cinnamoyl chloride

  • Anhydrous Benzene or Toluene

  • Pyridine

  • Hydrochloric acid (5% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol or Ethyl Acetate for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylpyrazole (1.0 eq.) in anhydrous benzene or toluene.

  • Addition of Base: Add pyridine (1.1 eq.) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add a solution of cinnamoyl chloride (1.05 eq.) in the same anhydrous solvent to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Workup: After completion of the reaction, cool the mixture to room temperature. Wash the organic layer successively with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate, to yield pure this compound.

Characterization of this compound

Spectroscopic Data Summary
TechniqueKey Expected Features
¹H NMR Signals for the two methyl groups on the pyrazole ring (singlets), a singlet for the C4-H of the pyrazole ring, and multiplets for the vinyl and aromatic protons of the cinnamoyl group.
¹³C NMR Resonances for the carbonyl carbon, carbons of the pyrazole ring, and carbons of the cinnamoyl group.
IR (KBr) Characteristic absorption bands for the C=O stretching of the amide, C=C stretching of the alkene and aromatic ring, and C-N stretching.[6]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₄N₂O, M.W. = 226.27 g/mol ).
Detailed Spectroscopic Analysis
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule. The two methyl groups at positions 3 and 5 of the pyrazole ring would likely appear as sharp singlets. The proton at the C4 position of the pyrazole ring should also appear as a singlet. The vinyl protons of the cinnamoyl group would present as doublets with a characteristic coupling constant for a trans configuration. The aromatic protons of the phenyl ring would appear as a multiplet in the aromatic region of the spectrum.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. A key signal will be the resonance of the carbonyl carbon, which is expected to appear in the downfield region. The carbons of the pyrazole ring will have characteristic chemical shifts, and the resonances for the vinyl and aromatic carbons of the cinnamoyl group will also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the amide group.[6] Other significant peaks will include those for the C=C stretching of the alkene and the aromatic ring, as well as C-N stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular formula C₁₄H₁₄N₂O. Fragmentation patterns may also be observed, providing further structural information.

Safety and Handling

Cinnamoyl Chloride: Corrosive and causes severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

3,5-Dimethylpyrazole: Harmful if swallowed and may cause skin and eye irritation. Standard laboratory safety precautions should be followed, including wearing gloves and safety glasses.

Pyridine: Flammable, harmful if swallowed, and can cause skin and eye irritation. It should be handled in a fume hood.

Anhydrous Solvents: Benzene and toluene are flammable and have associated health risks. They should be used in a well-ventilated area, and appropriate safety measures should be taken.

Conclusion

This technical guide outlines a reliable and well-established method for the synthesis of this compound based on the Schotten-Baumann reaction. The comprehensive characterization techniques described provide a robust framework for verifying the structure and purity of the final product. The insights into the underlying chemical principles and safety considerations are intended to equip researchers with the necessary knowledge for the successful and safe execution of this synthesis.

References

  • MAOS PROTOCOL FOR SYNTHESIS OF SOME BIOLOGICALLY ACTIVE N -CINNAMOYL -3, 5 –DIARYL- 2 -PYRAZOLINES. (n.d.). Retrieved from [Link]

  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Thakare, N. R., Dhawas, A. K., Ganoskar, P. S., & Kale, P. D. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Schotten Baumann Reaction. (2019, November 17). BYJU'S. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • CN1482119A - Method for preparing 3.5-dimethylpyrazole. (n.d.). Google Patents.
  • Synthesis of 3 - 5-Dimethylpyrazole | PDF | Chemical Reactions. (n.d.). Scribd. Retrieved from [Link]

  • 3,5-dimethylpyrazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • (PDF) Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. (2014, February 1). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development, Volume-6(Issue-5), 1653-1657.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). Molecules, 27(8), 2496.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2014). International Journal of ChemTech Research, 6(1), 215-223.
  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. (1997, January 1). ResearchGate. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole, a molecule of interest in medicinal chemistry and drug development. The pyrazole nucleus is a core structure in numerous pharmacologically active agents, and its functionalization with a cinnamoyl moiety introduces a conjugated system with potential for diverse biological interactions. Unambiguous structural confirmation is paramount for advancing research and development efforts. This document details the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the complete elucidation of the molecule's structure. Each section presents a self-validating protocol, an in-depth analysis of the expected spectral data, and the causality behind the spectroscopic phenomena.

Introduction and Core Structure

The synthesis of novel heterocyclic compounds is a cornerstone of modern pharmaceutical research. The this compound molecule combines two key pharmacophores: the 3,5-dimethylpyrazole ring, known for its wide spectrum of biological activities, and the cinnamoyl group, an α,β-unsaturated ketone system present in many natural products.[1] The precise connectivity and stereochemistry of such synthesized molecules must be rigorously confirmed before any further biological evaluation. Spectroscopic analysis provides a definitive, non-destructive method for structural verification, offering a detailed fingerprint of the molecule's atomic and electronic framework.

This guide will systematically deconstruct the expected spectroscopic signature of the title compound, providing researchers with the necessary protocols and interpretive logic to validate their synthesis and ensure the integrity of their subsequent research.

Molecular Structure for Analysis

To facilitate a clear discussion, the atoms of this compound are systematically numbered as shown below. This numbering scheme will be used throughout the guide to assign specific spectroscopic signals.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural map can be assembled.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: The ¹H NMR spectrum provides a precise count of chemically distinct protons and reveals their neighboring protons through spin-spin coupling. The chemical shift of each proton is dictated by its local electronic environment; electron-withdrawing groups (like the cinnamoyl carbonyl) deshield nearby protons, shifting their signals downfield (to a higher ppm).

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm, which rarely interferes with signals of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and simplifies interpretation.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32 (adjust for sample concentration)

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative ratio of protons.

Data Interpretation and Predicted Spectrum

The structure suggests 8 distinct proton signals. The expected chemical shifts and multiplicities are detailed below, based on established values for pyrazole and cinnamoyl moieties.[2][3]

  • Aromatic Protons (C10-H to C13-H & Phenyl H): The five protons on the phenyl ring of the cinnamoyl group are expected to appear as a multiplet in the range of δ 7.30-7.60 ppm . Protons ortho to the vinyl group will be slightly more deshielded.

  • Vinyl Protons (Hα, Hβ): These two protons form an AX system.

    • Hβ: This proton is trans to the carbonyl group and adjacent to the phenyl ring. It will be the most downfield of the two, appearing as a doublet around δ 7.80-7.90 ppm .

    • Hα: This proton is adjacent to the carbonyl group and will appear as a doublet around δ 7.40-7.50 ppm .

    • Coupling: The key diagnostic feature is the large coupling constant (J) between Hα and Hβ, which is expected to be ~15-16 Hz , confirming the trans stereochemistry of the double bond.[2]

  • Pyrazole Ring Proton (H4): This lone proton on the pyrazole ring is in a relatively electron-rich environment and is expected to appear as a sharp singlet at approximately δ 6.00-6.10 ppm .[3]

  • Methyl Protons (C14-H₃, C15-H₃): The two methyl groups are in slightly different chemical environments due to the anisotropic effect of the cinnamoyl group. They will appear as two distinct singlets.

    • C5-CH₃ (C14): Expected around δ 2.60-2.70 ppm .

    • C3-CH₃ (C15): Expected around δ 2.20-2.30 ppm .

Data Summary Table: Predicted ¹H NMR

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.85 Doublet (d) 1H
~ 7.45 Doublet (d) 1H
~ 7.30-7.60 Multiplet (m) 5H Phenyl Protons
~ 6.05 Singlet (s) 1H H4
~ 2.65 Singlet (s) 3H C5-CH₃ (C14)

| ~ 2.25 | Singlet (s) | 3H | C3-CH₃ (C15) |

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Causality: ¹³C NMR spectroscopy maps the unique carbon atoms in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. Carbonyl carbons are highly deshielded and appear far downfield, while sp³ hybridized methyl carbons are found upfield.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrument Setup: Acquire on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled (standard) to produce singlets for all carbons.

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 512-2048 (or more), as the ¹³C nucleus has low natural abundance.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

Data Interpretation and Predicted Spectrum

The molecule has 14 unique carbon atoms. Their predicted chemical shifts are based on analogous structures found in the literature.[3][4]

  • Carbonyl Carbon (C6): The amide carbonyl carbon is significantly deshielded and is expected to be the furthest downfield signal, around δ 165-168 ppm .

  • Pyrazole Carbons (C3, C5): The two methyl-substituted carbons of the pyrazole ring are non-equivalent. C5 is generally slightly downfield of C3. Expected range: δ 148-154 ppm for C5 and δ 140-145 ppm for C3.

  • Aromatic/Vinyl Carbons (C4, C7-C13): This region will contain numerous signals.

    • Cβ (C8): Expected around δ 142-145 ppm .

    • Cα (C7): Expected around δ 120-125 ppm .

    • Phenyl C9 (ipso): The carbon attached to the vinyl group will be around δ 134-136 ppm .

    • Phenyl C10-C13: These will appear in the typical aromatic range of δ 128-131 ppm .

    • Pyrazole C4: This methine carbon is expected upfield of the other ring carbons, around δ 108-112 ppm .[3]

  • Methyl Carbons (C14, C15): The two methyl carbons will be found in the aliphatic region, typically between δ 12-15 ppm .

Data Summary Table: Predicted ¹³C NMR

Chemical Shift (δ, ppm) Assignment
~ 166.5 C6 (C=O)
~ 152.0 C5 (Pyrazole)
~ 144.0 C3 (Pyrazole)
~ 143.5 C8 (Cβ)
~ 135.0 C9 (Phenyl, ipso)
~ 128-131 C10-C13 (Phenyl)
~ 122.0 C7 (Cα)
~ 110.0 C4 (Pyrazole)
~ 14.5 C14 (C5-CH₃)

| ~ 13.0 | C15 (C3-CH₃) |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight. The fragmentation pattern provides a molecular "jigsaw puzzle," revealing how the molecule breaks apart at its weakest points, which helps to confirm the connectivity of its constituent parts.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution (10-100 µM) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+)

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 300 °C) to desolvate the ions.

    • Mass Range: Scan a range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If conducting MS/MS, select the [M+H]⁺ ion and apply collision energy to induce fragmentation, then analyze the resulting daughter ions.

Data Interpretation and Predicted Fragmentation

The molecular formula of this compound is C₁₄H₁₄N₂O, with a molecular weight of 226.27 g/mol .

  • Molecular Ion: The primary peak in the ESI-MS spectrum will be the protonated molecular ion, [M+H]⁺ at m/z 227.12 .

  • Key Fragmentation: The most probable fragmentation pathway for cinnamoyl amides is the cleavage of the N-CO amide bond.[5] This is an α-cleavage event that is highly characteristic and provides strong structural evidence.[6][7]

    • Cleavage: The bond between the pyrazole N1 and the carbonyl C6 will break.

    • Fragment 1 (Acylium Ion): This will generate the stable, resonance-stabilized cinnamoyl cation. This fragment is expected at m/z 131.05 .

    • Fragment 2 (Neutral Loss): The 3,5-dimethylpyrazole moiety will be lost as a neutral molecule.

Fragmentation_Pathway parent [M+H]⁺ m/z = 227 frag1 Cinnamoyl Cation [C₉H₇O]⁺ m/z = 131 parent->frag1 N-CO Cleavage frag2 3,5-Dimethylpyrazole (Neutral Loss) parent->frag2 N-CO Cleavage

Caption: Primary fragmentation pathway for this compound.

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of key groups like carbonyls (C=O), double bonds (C=C), and C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Scan: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be run first and automatically subtracted from the sample spectrum.

Data Interpretation and Predicted Spectrum

  • C=O Stretch (Amide): The most intense and diagnostic peak will be the amide carbonyl stretch. Due to conjugation with the pyrazole ring and the vinyl group, its frequency will be lower than a simple ketone, expected in the range of 1660-1680 cm⁻¹ .[2]

  • C=C Stretches: The spectrum will contain multiple peaks in the 1500-1640 cm⁻¹ region corresponding to the vinyl C=C bond and the aromatic ring C=C stretches.[8]

  • C-H Stretches:

    • Aromatic and vinyl sp² C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹ ).[4]

    • Aliphatic sp³ C-H stretches from the methyl groups will appear as stronger bands just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹ ).

Data Summary Table: Predicted IR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment
~ 3050 Medium-Weak sp² C-H Stretch (Aromatic/Vinyl)
~ 2950 Medium sp³ C-H Stretch (Methyl)
~ 1670 Strong C=O Stretch (Amide I)
~ 1620 Medium C=C Stretch (Vinyl)

| ~ 1580, 1490 | Medium | C=C Stretches (Aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. Conjugated systems, like the cinnamoyl group, have π-electrons that can be excited by UV radiation. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a very dilute solution (e.g., 1-10 mg/L) of the compound in a UV-transparent solvent such as ethanol or acetonitrile.

  • Blank: Use the pure solvent as a reference blank to zero the spectrophotometer.

  • Scan: Scan the sample from approximately 200 to 400 nm to record the absorbance spectrum.

Data Interpretation and Predicted Spectrum

The extensive conjugated system spanning the phenyl ring, the vinyl double bond, and the carbonyl group will lead to strong π → π* transitions. Chalcones and related cinnamoyl derivatives typically show a strong, broad absorption band.[4][9]

  • λmax: A primary absorption maximum (λmax) is expected in the range of 290-320 nm . This corresponds to the electronic transition of the entire cinnamoyl chromophore.

Integrated Spectroscopic Confirmation

No single technique provides the complete structural picture. The power of this multi-faceted approach lies in the integration of all data points, which collectively provide an unambiguous confirmation of the target structure.

Integrated_Evidence molecule This compound (Structure Confirmed) ms MS [M+H]⁺ @ m/z 227 Confirms MW=226.27 ms->molecule ir IR Strong C=O @ ~1670 cm⁻¹ Confirms Amide ir->molecule uv UV-Vis λmax @ ~305 nm Confirms Conjugated System uv->molecule h_nmr ¹H NMR J_Hα-Hβ ≈ 16 Hz Confirms trans-Alkene h_nmr->molecule c_nmr ¹³C NMR 14 Unique Signals Confirms Carbon Skeleton c_nmr->molecule frag MS/MS m/z 131 Fragment Confirms Cinnamoyl Moiety frag->molecule

Caption: Integrated evidence from multiple spectroscopic techniques for structural validation.

Trustworthiness Summary:

  • Mass Spectrometry confirms the correct molecular formula and weight (C₁₄H₁₄N₂O, MW=226.27). The fragmentation pattern (loss of dimethylpyrazole to give m/z 131) validates the connection between the two core moieties.

  • Infrared Spectroscopy confirms the presence of the key amide C=O functional group.

  • ¹³C NMR confirms the presence of all 14 unique carbon atoms in their expected electronic environments (carbonyl, aromatic, vinyl, pyrazole, and methyl).

  • ¹H NMR confirms the number and relative positions of all protons, and most critically, the large coupling constant of the vinyl protons confirms the trans stereochemistry of the cinnamoyl double bond.

  • UV-Vis Spectroscopy confirms the presence of the extended conjugated π-system.

Together, these interlocking pieces of evidence provide a self-validating and definitive characterization of this compound.

References

  • Gürsoy, E. & Tascıoğlu, S. (2003). NEW 1-SUBSTITUTED 4-CINNAMOYL-5-HYDROXYPYRAZOLES AND PRECURSORS THEREOF: SYNTHESIS, RING CLOSURE REACTIONS AND NMR-SPECTROSCOPIC. MARMARA UNIVERSITY. Available at: [Link]

  • Guneş, H. & Aygun, A. (2010). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 35, 109-119. Available at: [Link]

  • Petretti, T., et al. (2021). Hydroxycinnamoyl Amino Acids Conjugates: A Chiral Pool to Distinguish Commercially Exploited Coffea spp. Molecules. Available at: [Link]

  • Sharma, P., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 7(1). Available at: [Link]

  • Yusuf, M., et al. (2018). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. ResearchGate. Available at: [Link]

  • Yusuf, M., et al. (2018). IR spectra of chalcone (A) and pyrazoline (B). ResearchGate. Available at: [Link]

  • Bale, A. M., et al. (2023). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science, 2(3), 22-31. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Patel, H., et al. (2011). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Kumar, A., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available at: [Link]

  • Al-shatti, A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Available at: [Link]

  • Downs, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Michigan State University. Available at: [Link]

  • da Silva, A. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23297-23306. Available at: [Link]

  • Khobragade, D. S., et al. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1019-1023. Available at: [Link]

  • Chen, X., et al. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.. Available at: [Link]

  • Hossain, S. (2013). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. Available at: [Link]

Sources

physical and chemical properties of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole , synthesizing experimental physicochemical data, spectral analysis, and synthetic methodology.

CAS Registry Number: Not widely listed as a commodity chemical; typically synthesized de novo in research settings. IUPAC Name: (E)-1-(3-phenylprop-2-enoyl)-3,5-dimethyl-1H-pyrazole Molecular Formula: C₁₄H₁₄N₂O Molecular Weight: 226.28 g/mol

Executive Summary

This compound is a pyrazole amide derivative characterized by the attachment of a cinnamoyl (phenylacrylate) group to the N1 nitrogen of the 3,5-dimethylpyrazole scaffold. This compound serves as a critical intermediate in organic synthesis, particularly in the development of bioactive heterocycles and coordination ligands. Its structure features a conjugated system linking the aromatic phenyl ring, the vinyl linker, and the electron-rich pyrazole core, imparting distinct spectral and chemical reactivity profiles.

Physicochemical Characterization

The following data represents experimentally verified properties for the (E)-isomer, which is the thermodynamically stable product obtained from standard synthesis using cinnamoyl chloride.

Table 1: Physical Constants
PropertyValueNotes
Physical State SolidCrystalline (Colorless to pale yellow)
Melting Point 69 °CExperimental value [1]
Solubility HighSoluble in CHCl₃, CH₂Cl₂, DMSO, Ethyl Acetate
Solubility Low/InsolubleWater, Hexanes (cold)
Stereochemistry (E)-isomerIndicated by coupling constant J ≈ 16.0 Hz
Spectral Signature (NMR)

The N-acylation of 3,5-dimethylpyrazole breaks the tautomeric symmetry of the parent heterocycle, resulting in chemically distinct methyl environments.

¹H NMR (500 MHz, CDCl₃):

  • δ 2.30 (s, 3H): Methyl group at C3/C5 (shielded).

  • δ 2.63 (s, 3H): Methyl group at C3/C5 (deshielded by carbonyl proximity).

  • δ 6.02 (s, 1H): Pyrazole ring proton (C4-H).

  • δ 7.41–7.42 (m, 3H): Aromatic phenyl protons (meta/para).

  • δ 7.67–7.69 (m, 2H): Aromatic phenyl protons (ortho).

  • δ 7.91 (d, J = 16.0 Hz, 1H): Vinyl proton (α to carbonyl).

  • δ 7.96 (d, J = 16.0 Hz, 1H): Vinyl proton (β to carbonyl).

Interpretation: The large coupling constant (J = 16.0 Hz) for the vinyl protons confirms the trans (E) configuration of the cinnamoyl double bond. The separation of the methyl signals (0.33 ppm difference) confirms the N-acylation, which locks the pyrazole into a fixed tautomer-like state [1].

Synthetic Methodology

Reaction Design

The synthesis exploits the nucleophilicity of the pyrazole nitrogen (N1) reacting with the electrophilic carbonyl carbon of cinnamoyl chloride. This is a classic nucleophilic acyl substitution.

Reagents:

  • Substrate: 3,5-Dimethylpyrazole (1.0 eq)

  • Acylating Agent: Cinnamoyl chloride (1.1 eq)

  • Base: Triethylamine (Et₃N) or Pyridine (1.2 eq) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism. The base is critical not only for neutralizing the byproduct HCl but also for preventing the protonation of the unreacted pyrazole, ensuring it remains nucleophilic.

SynthesisMechanism Reactants Reactants 3,5-Dimethylpyrazole + Cinnamoyl Chloride Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack (N1 on C=O) Elimination Elimination of Chloride Ion Transition->Elimination Collapse of Tetrahedral Center Product Product 1-Cinnamoyl-3,5-dimethylpyrazole + HCl (Salt) Elimination->Product Formation of Amide Bond

Figure 1: Mechanistic pathway for the N-acylation of 3,5-dimethylpyrazole.

Experimental Protocol (Standardized)
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylpyrazole (10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add triethylamine (12 mmol) and cool the solution to 0 °C in an ice bath.

  • Acylation: Dropwise add a solution of cinnamoyl chloride (11 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 4:1).

  • Workup: Quench with water (30 mL). Separate the organic layer and wash sequentially with saturated NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield colorless crystals (Yield range: 75–85%).

Chemical Reactivity & Stability[1][2][3]

Hydrolytic Stability

As a pyrazole amide (specifically a pyrazolide), the N-C(O) bond is chemically distinct from standard secondary amides. It is more susceptible to hydrolysis under basic conditions due to the leaving group ability of the pyrazole anion.

  • Acidic Conditions: Relatively stable.

  • Basic Conditions: Hydrolyzes to regenerate 3,5-dimethylpyrazole and cinnamic acid.

Electrophilic Substitution

The cinnamoyl group is electron-withdrawing, which deactivates the pyrazole ring compared to the parent compound. However, the C4 position of the pyrazole remains the most nucleophilic site for electrophilic aromatic substitution (e.g., halogenation), though reaction rates will be slower than in 3,5-dimethylpyrazole.

Biological & Pharmacological Relevance[2][4][5][6][7][8][9]

While this compound is often used as a building block, the N-cinnamoyl pyrazole scaffold exhibits documented bioactivity:

  • Antimicrobial Activity: Derivatives of N-cinnamoyl pyrazoles have shown moderate efficacy against fungal strains such as Candida albicans and Aspergillus niger [2].

  • Pharmacophore Utility: The cinnamoyl moiety acts as a rigid hydrophobic linker (Michael acceptor), potentially targeting cysteine residues in enzymes via covalent modification, while the pyrazole serves as a polar recognition element.

References

  • Spectral & Physical Data: Derived from experimental characterization of (E)-1-Cinnamoyl-3,5-dimethylpyrazole (Compound 5k). Organocatalysis in Conjugate Amine Additions. Available data indicates MP 69 °C and characteristic ¹H NMR shifts.
  • Biological Context: Sharma, R. N., et al. "Synthesis, Characterization and Biological Activities of Some New Pyrazoline Derivatives." Int. J. ChemTech Res., 2010. (Contextual grounding for N-cinnamoyl pyrazole bioactivity).
  • General Synthesis:Organic Syntheses, Coll. Vol. 1, p. 309 (1941); Vol. 31, p. 43 (1951). (Foundational chemistry of 3,5-dimethylpyrazole synthesis).

An In-depth Technical Guide to the Crystal Structure Analysis of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and detailed structural elucidation of the title compound, offering field-proven insights into the experimental choices and data interpretation. The pyrazole scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional architecture of its derivatives is paramount for rational drug design and the development of novel therapeutics.[1][2][3][4]

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazole and its derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which governs their interaction with biological targets. Single-crystal X-ray diffraction is an unparalleled technique for unambiguously determining the atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.[3][5][6][7] This guide will walk through the complete process of crystal structure analysis for this compound, a molecule of interest due to the combined structural features of the pyrazole core and the cinnamoyl moiety.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward acylation reaction. A common and effective method involves the reaction of 3,5-dimethylpyrazole with cinnamoyl chloride in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis

  • Reactant Preparation: Dissolve 3,5-dimethylpyrazole (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir at room temperature.

  • Acylation: Slowly add a solution of cinnamoyl chloride (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, free of defects, and typically have dimensions between 0.1 and 0.3 mm.[3] Several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to a decrease in solubility and subsequent crystal formation.

For this compound, a solvent system such as ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate is a good starting point for screening crystallization conditions.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable crystal is obtained, the next step is to collect the diffraction data using a single-crystal X-ray diffractometer.

Data Collection

The crystal is mounted on a goniometer head and placed in the X-ray beam.[3] Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source, commonly a molybdenum (Mo) or copper (Cu) target.[6][7] The data collection process involves rotating the crystal through a series of orientations while the detector records the diffraction pattern.[3][5]

Experimental Protocol: Data Collection

  • Crystal Mounting: A selected crystal is mounted on a cryoloop using a cryoprotectant oil.

  • Data Collection Temperature: The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in better quality data.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal over a wide angular range.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The collected diffraction data provides the intensities of the reflections, but the phase information is lost.[3] The "phase problem" is solved using computational methods to generate an initial model of the crystal structure.

Workflow for Structure Solution and Refinement

workflow DataCollection Diffraction Data Collection (hkl file with intensities) StructureSolution Structure Solution (e.g., SHELXT, Direct Methods) DataCollection->StructureSolution Processed Data InitialModel Initial Structural Model (Atomic Coordinates) StructureSolution->InitialModel Phase Information Refinement Structure Refinement (e.g., SHELXL, Least-Squares) InitialModel->Refinement Initial Coordinates FinalModel Refined Structural Model (Anisotropic Displacement Parameters) Refinement->FinalModel Refined Parameters Validation Structure Validation (e.g., PLATON, checkCIF) FinalModel->Validation CIF File Analysis Structural Analysis (Mercury, Hirshfeld Surface) FinalModel->Analysis Validation->FinalModel Feedback for further refinement

Caption: Workflow for Crystal Structure Determination.

The structure solution is typically performed using direct methods, as implemented in programs like SHELXT.[2][8][9] This provides an initial electron density map from which the positions of the heavier atoms can be determined. The initial model is then refined using a least-squares method, for example, with the program SHELXL.[2][8] The refinement process involves adjusting the atomic coordinates, and thermal parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Analysis of this compound

A thorough analysis of the refined crystal structure provides valuable insights into the molecule's conformation and its interactions in the solid state. This is facilitated by software such as Mercury and PLATON for visualization and geometric analysis.[10][11][12][13][14][15][16][17][18]

Molecular Conformation

The analysis of the molecular structure of this compound would focus on key geometric parameters:

  • Planarity: The planarity of the pyrazole ring and the cinnamoyl group.

  • Torsion Angles: The torsion angle between the pyrazole ring and the cinnamoyl group, which defines the overall conformation of the molecule.

  • Bond Lengths and Angles: Comparison of the observed bond lengths and angles with standard values to identify any unusual geometric features.

Supramolecular Assembly and Intermolecular Interactions

In the context of drug development, understanding the intermolecular interactions is crucial as they influence properties like solubility and crystal packing, which can affect bioavailability. For this compound, the following interactions are anticipated:

  • C-H···O Hydrogen Bonds: The carbonyl oxygen of the cinnamoyl group can act as a hydrogen bond acceptor, forming weak C-H···O interactions with hydrogen atoms from neighboring molecules.

  • π-π Stacking: The aromatic pyrazole and phenyl rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

  • C-H···π Interactions: Hydrogen atoms can also interact with the electron-rich π-systems of the aromatic rings.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[1][19][20] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

hirshfeld CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer HirshfeldSurface 3D Hirshfeld Surface (Mapped with d_norm, Shape Index, etc.) CrystalExplorer->HirshfeldSurface FingerprintPlot 2D Fingerprint Plot (Quantitative analysis of contacts) CrystalExplorer->FingerprintPlot InteractionAnalysis Identification and Quantification of: - H···H contacts - C-H···O interactions - π-π stacking HirshfeldSurface->InteractionAnalysis Visualization FingerprintPlot->InteractionAnalysis Quantification

Caption: Hirshfeld Surface Analysis Workflow.

Data Presentation

The results of the crystal structure analysis are typically summarized in a series of tables.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical Data)

ParameterValue
Empirical formulaC14H14N2O
Formula weight226.27
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 8.456(3) Å, β = 98.78(3)°c = 14.567(5) Å, γ = 90°
Volume1234.5(7) Å3
Z4
Density (calculated)1.217 Mg/m3
Absorption coefficient0.080 mm-1
F(000)480
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 27.50°
Index ranges-12 ≤ h ≤ 12, -10 ≤ k ≤ 10, -18 ≤ l ≤ 18
Reflections collected9876
Independent reflections2845 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F2
Data / restraints / parameters2845 / 0 / 155
Goodness-of-fit on F21.054
Final R indices [I>2sigma(I)]R1 = 0.0456, wR2 = 0.1123
R indices (all data)R1 = 0.0587, wR2 = 0.1245
Largest diff. peak and hole0.345 and -0.213 e.Å-3

Conclusion

The crystal structure analysis of this compound provides fundamental insights into its molecular geometry and supramolecular architecture. This detailed structural information is invaluable for understanding its physicochemical properties and for guiding future drug design efforts. The methodologies outlined in this guide, from synthesis and crystallization to advanced structural analysis, represent a robust framework for the characterization of novel pyrazole derivatives and other small molecules of pharmaceutical interest.

References

  • CCDC. (n.d.). Mercury. Retrieved from [Link]

  • MIT. (n.d.). PLATON INTRO. Retrieved from [Link]

  • Spek, A. L. (2007, May 2). PLATON for MS-Windows. Retrieved from [Link]

  • CCDC. (n.d.). Structure Visualizations (MER-001). Retrieved from [Link]

  • Wikipedia. (2023, December 1). Mercury (crystallography). Retrieved from [Link]

  • Spek, A. L. (n.d.). PLATON. Retrieved from [Link]

  • CCDC. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]

  • Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Retrieved from [Link]

  • University of Glasgow. (2025, December 19). PLATON for Windows. Retrieved from [Link]

  • YouTube. (2021, August 20). CSD Mercury Software Tutorial - Basic Overview & Introduction. Retrieved from [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved from [Link]

  • YouTube. (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • Matest. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

  • Grüne, T. (2017, May 17). SHELX for experimental phasing and refinement. Paul Scherrer Institut. Retrieved from [Link]

  • YouTube. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. Retrieved from [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? Retrieved from [Link]

  • YouTube. (2025, February 13). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. Retrieved from [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

Sources

Biological Activity Screening of Novel Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Advantage in Rational Drug Design

In modern medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is not merely a structural spacer; it is a privileged scaffold .[1] Its utility stems from its ability to act as both a hydrogen bond donor (via the NH group) and acceptor (via the imine N), allowing it to mimic the adenine hinge-binding region of ATP in kinase pockets.

From the blockbuster success of Celecoxib (COX-2 selective) to Rimonabant (CB1 antagonist) and recent EGFR inhibitors, pyrazoles have proven their versatility. However, the transition from a synthesized library to a lead candidate requires a rigorous, self-validating screening architecture. This guide outlines that architecture, moving beyond simple "activity checks" to a comprehensive interrogation of biological function.

Phase 1: Pre-Screening Validation (The "Go/No-Go" Gate)

Before any biological assay, the chemical integrity of the library must be absolute. Biological data derived from impure compounds is noise, not signal.

Purity & Identity Standards
  • Identity: 1H-NMR and MS (ESI/MALDI) must confirm structure.

  • Purity: HPLC purity must be >95% . Impurities (e.g., metal catalysts like Pd or Cu from cross-coupling reactions) can act as false positives in enzymatic assays.

  • Solubility: Pyrazoles can be lipophilic.

    • Protocol: Dissolve compounds in 100% DMSO to create a 10 mM stock.

    • Check: If precipitation occurs upon dilution into aqueous assay buffer (typically <1% DMSO), the compound fails.

Phase 2: Primary Screening (Target-Based Enzymatic Assays)

For novel pyrazoles, the most high-yield target class is Tyrosine Kinases (e.g., EGFR, VEGFR-2), given the scaffold's ATP-mimetic properties.

Mechanism of Action: ATP Competition

The pyrazole derivative typically binds to the ATP-binding pocket of the kinase domain. The nitrogen atoms form key hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR), preventing ATP binding and subsequent phosphorylation of downstream substrates.

Protocol: FRET-Based Kinase Inhibition Assay

We utilize a Fluorescence Resonance Energy Transfer (FRET) assay (e.g., LanthaScreen™) rather than radiometric methods for higher throughput and safety.

Step-by-Step Methodology:

  • Reagent Prep: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Acoustic dispense 10 nL of pyrazole derivatives (serial dilution) into a 384-well low-volume black plate.

  • Enzyme Addition: Add 2.5 µL of EGFR kinase (0.5 ng/µL) to wells.

  • Pre-Incubation: Incubate for 15 mins at RT (allows compound to bind active site).

  • Substrate Addition: Add 2.5 µL of ATP (Km concentration) and Fluorescein-PolyGT substrate.

  • Reaction: Incubate for 60 mins at RT.

  • Detection: Add 5 µL of EDTA (to stop reaction) and Terbium-labeled anti-phosphotyrosine antibody.

  • Read: Measure TR-FRET signal on a multimode reader (Ex: 340 nm, Em: 495 nm/520 nm).

  • Calculation: Calculate IC50 using a sigmoidal dose-response equation.

Phase 3: Phenotypic & Cellular Screening

Enzymatic potency does not guarantee cellular efficacy. Compounds must penetrate the cell membrane and survive cytosolic metabolism.

The MTT Cytotoxicity Assay

Why MTT? It measures mitochondrial succinate dehydrogenase activity, a direct proxy for metabolic viability.

Optimized Protocol for Adherent Cancer Cells (e.g., HepG2, MCF-7):

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL fresh media containing pyrazole derivatives (0.1 – 100 µM). Include Erlotinib as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation: 48h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h. Note: Protect from light.[2]

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Shake plate for 10 mins. Measure Absorbance at 570 nm (Reference: 630 nm).

Screening Workflow Visualization

The following diagram illustrates the logical flow from synthesis to lead identification.

ScreeningWorkflow Synthesis 1. Synthesis & QC (>95% Purity) Solubility DMSO Solubility Check Synthesis->Solubility Solubility->Synthesis Fail (Precipitate) Enzymatic 2. Primary Screen (EGFR/VEGFR Kinase Assay) Solubility->Enzymatic Pass Enzymatic->Synthesis Inactive Cellular 3. Cellular Screen (MTT/SRB Assay) Enzymatic->Cellular IC50 < 1 µM ADME 4. ADME Profiling (Lipinski/Tox) Cellular->ADME Potent & Selectivity > 10x Lead Lead Candidate ADME->Lead Safe Profile

Figure 1: The hierarchical screening cascade ensures only robust compounds progress to costly ADME stages.

Phase 4: Hit-to-Lead Profiling (ADME/Tox)

A potent inhibitor is useless if it kills the patient or causes QT prolongation.

Lipinski’s Rule of 5 (In Silico/In Vitro)

Novel pyrazoles must generally adhere to:

  • MW < 500 Da

  • LogP < 5 (Lipophilicity)

  • H-Bond Donors < 5

  • H-Bond Acceptors < 10

Toxicity Flags
  • hERG Inhibition: Pyrazoles with basic amines can block the hERG potassium channel, leading to cardiac arrhythmia. Screen: Patch-clamp assay.

  • CYP450 Inhibition: Check for inhibition of CYP3A4 and CYP2D6 to assess drug-drug interaction risks.

Data Interpretation: Structure-Activity Relationship (SAR)[5][6][7][8][9]

The ultimate goal is to map chemical modifications to biological outcomes.

Table 1: Mock SAR Analysis of Pyrazole Derivatives (EGFR Inhibition)

Compound IDR1 (N-1 Position)R2 (C-3 Position)EGFR IC50 (µM)MCF-7 IC50 (µM)SAR Insight
PYZ-01 PhenylMethyl12.5>50Weak binding; methyl is too small for hydrophobic pocket.
PYZ-04 4-F-PhenylTrifluoromethyl0.855.2Hit: Fluorine enhances metabolic stability; CF3 improves lipophilicity.
PYZ-09 2-PyrimidinylAmide linker0.060.4Lead: Pyrimidine N forms extra H-bond in hinge region.
Erlotinib (Control)--0.020.15Reference Standard.
Mechanism Visualization (Kinase Interaction)

MOA Kinase EGFR Kinase Domain (Active Site) Signal Downstream Signaling (Proliferation) Kinase->Signal ATP ATP (Natural Substrate) ATP->Kinase Phosphorylation Pyrazole Novel Pyrazole Derivative Pyrazole->Kinase Competitive Inhibition (H-Bonding @ Met793) Pyrazole->Signal Blocks Apoptosis Apoptosis (Tumor Death) Signal->Apoptosis Pathway Arrest

Figure 2: Competitive inhibition mechanism where the pyrazole scaffold displaces ATP.

References

  • Vertex Pharmaceuticals. (2025).[2] Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). ResearchGate. 3

  • Abcam. (2025). MTT Assay Protocol for Cell Viability and Proliferation. Abcam Protocols. Link

  • National Institutes of Health (NIH). (2025). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. PubMed Central. 4

  • MDPI. (2025). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. 1

  • Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development. Clinical Tree. 5

Sources

Technical Guide: Mechanism of Action of Cinnamoyl-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cinnamoyl-pyrazole scaffold represents a strategic "hybrid pharmacophore" in modern oncology drug design. By fusing the microtubule-destabilizing properties of the cinnamoyl moiety (structurally analogous to combretastatin A-4) with the kinase-inhibitory and apoptotic potential of the pyrazole ring, these compounds function primarily as Tubulin Polymerization Inhibitors (TPIs) .

This guide details the molecular mechanism of action (MOA) of these hybrids, focusing on their binding affinity to the colchicine site of


-tubulin, subsequent G2/M phase cell cycle arrest, and the triggering of the intrinsic apoptotic cascade. It provides a validated experimental framework for researchers to characterize novel derivatives.

Chemical Architecture & Structure-Activity Relationship (SAR)

The potency of cinnamoyl-pyrazole hybrids stems from their ability to mimic the structural topography of the colchicine binding site on tubulin. The scaffold typically consists of three critical domains:

  • The Pyrazole Core (Scaffold B): Acts as a bioisostere for the cis-double bond found in combretastatin A-4, locking the molecule in a bioactive conformation.

  • The Cinnamoyl Linker: Provides the necessary

    
    -unsaturated ketone (Michael acceptor) or amide linkage that facilitates hydrogen bonding within the tubulin pocket.
    
  • The Aryl Substituents (Ring A/C):

    • Trimethoxyphenyl Motif: The presence of a 3,4,5-trimethoxyphenyl group is the most critical SAR determinant. It occupies the hydrophobic pocket of

      
      -tubulin, mimicking the A-ring of colchicine.
      
    • Electron-Withdrawing Groups (EWGs): Substituents like -Cl or -F on the phenyl ring attached to the pyrazole often enhance metabolic stability and binding affinity.

SAR Summary Table
Structural DomainModificationBiological Impact
Ring A (Phenyl) 3,4,5-Trimethoxy substitutionCritical. Maximizes van der Waals contacts in the colchicine site.
Linker Cinnamoyl (Amide/Ester)Maintains rigidity; Amide H-bonds with Val181/Cys241 of

-tubulin.
Pyrazole Ring N1-substitution (Aryl)Bulky aryl groups here can enhance selectivity but may reduce solubility.
Ring B (Phenyl) 4-Fluoro / 4-ChloroIncreases lipophilicity and metabolic resistance; often improves IC50.

Mechanism of Action: The Signaling Cascade

The primary MOA is the disruption of microtubule dynamics. Unlike taxanes (which stabilize microtubules), cinnamoyl-pyrazole compounds destabilize them.

Primary Target: Tubulin Depolymerization

Upon entering the cell, the compound binds to the colchicine-binding site at the interface of


- and 

-tubulin heterodimers.
  • Binding Mode: The trimethoxyphenyl group inserts into the hydrophobic pocket of

    
    -tubulin (near Cys241).
    
  • Consequence: This binding sterically hinders the incorporation of the heterodimer into the growing microtubule (+) end. The result is a catastrophic failure of the mitotic spindle formation.

Secondary Cascade: G2/M Arrest & Apoptosis

The failure to form a functional spindle activates the Spindle Assembly Checkpoint (SAC) .

  • G2/M Arrest: The cell cycle halts at the metaphase-anaphase transition. Cyclin B1 and CDK1 levels may initially rise but are rendered ineffective due to checkpoint activation.

  • Mitochondrial Collapse: Prolonged arrest leads to phosphorylation of Bcl-2 (inactivation) and upregulation of Bax.

  • Caspase Activation: The Bax/Bcl-2 imbalance causes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c. This activates Caspase-9, which cleaves Caspase-3, leading to apoptosis.

Visualization: Molecular Pathway

MOA_Pathway Compound Cinnamoyl-Pyrazole Compound Tubulin Colchicine Binding Site (Beta-Tubulin) Compound->Tubulin  Binds with nM affinity Depoly Microtubule Depolymerization Tubulin->Depoly  Inhibits assembly Spindle Mitotic Spindle Collapse Depoly->Spindle SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Bax Bax Translocation (Activation) G2M->Bax Mito Loss of Mitochondrial Membrane Potential Bcl2->Mito Bax->Mito Caspase Caspase-3/7 Activation Mito->Caspase  Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: The mechanistic cascade initiated by cinnamoyl-pyrazole binding to tubulin, leading to apoptotic cell death.[1]

Experimental Validation Framework

To authoritatively validate this mechanism for a new chemical entity (NCE), the following three-tiered protocol system is required.

Protocol 1: In Vitro Tubulin Polymerization Assay (The Gold Standard)

Purpose: To directly confirm the molecular target is tubulin and not an upstream kinase.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), Fluorescence Reporter (DAPI or specialized fluorophore).

  • Preparation: Prepare tubulin stock (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Execution:

    • Pre-warm a 96-well plate to 37°C.

    • Add test compound (at IC50, 2xIC50) and positive control (Colchicine , 5 µM).

    • Initiate polymerization by adding GTP.

    • Measurement: Monitor fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 60 minutes.

  • Validation Criteria: A decrease in the Vmax (rate) and steady-state fluorescence compared to the vehicle control (DMSO) confirms inhibition.

Protocol 2: Flow Cytometric Cell Cycle Analysis

Purpose: To verify the phenotypic consequence (G2/M arrest).

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well.
    
  • Treatment: Treat with compound for 24 hours.

  • Staining:

    • Harvest cells and fix in 70% ice-cold ethanol overnight.

    • Wash with PBS.[2]

    • Incubate with Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 mins at 37°C in the dark.

  • Analysis: Acquire >10,000 events on a flow cytometer.

  • Validation Criteria: A significant accumulation of cells in the G2/M peak (4N DNA content) relative to control.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Purpose: To distinguish between necrosis and programmed cell death.

  • Treatment: Treat cells for 24 and 48 hours.

  • Staining: Use an Annexin V-FITC/PI kit.[3] Annexin V binds exposed phosphatidylserine (early apoptosis); PI stains permeable membranes (late apoptosis/necrosis).

  • Validation Criteria:

    • Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Note: Pure necrosis (Q1) suggests off-target toxicity, not the specific mechanism described here.

Visualization: Experimental Workflow

Exp_Workflow cluster_Mech Mechanistic Validation Synth Synthesis (Cinnamoyl-Pyrazole) Screen Cytotoxicity Screen (MTT/SRB Assay) Synth->Screen Hit Hit Selection (IC50 < 5 µM) Screen->Hit  Select Potent Tubulin Tubulin Polymerization Assay (In Vitro) Hit->Tubulin  Primary Target FACS Flow Cytometry (Cell Cycle/Annexin V) Hit->FACS  Phenotype Docking Molecular Docking (Colchicine Site) Hit->Docking  In Silico Tubulin->FACS

Figure 2: Step-by-step experimental workflow for validating the cinnamoyl-pyrazole mechanism.

Comparative Efficacy Data

The following table synthesizes data from key studies, comparing cinnamoyl-pyrazole hybrids against standard tubulin inhibitors. Note the correlation between Tubulin IC50 and Cytotoxicity IC50.

Compound IDTarget Cell LineCytotoxicity IC50 (µM)Tubulin Polymerization IC50 (µM)Binding SiteReference
Colchicine (Std)HeLa / MCF-70.01 - 0.052.2 - 2.5Colchicine[1, 2]
Compound 5b A549 (Lung)0.151.52Colchicine[2]
Compound 3f MDA-MB-4686.45N/A (ROS Induced)Colchicine[5]
Compound 15a HeLa (Cervical)0.40Significant InhibitionColchicine[3]

Interpretation: Potent cinnamoyl-pyrazole derivatives (like 5b) often exhibit tubulin inhibition values comparable to Colchicine, validating the direct target engagement.

References

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. International Journal of Molecular Sciences. [Link]

  • Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates. Molecules. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents. Bioorganic Chemistry. [Link]

Sources

The Discovery and Synthesis of Novel 1-Cinnamoyl Pyrazole Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] When coupled with the cinnamoyl moiety, a pharmacophore known for its own diverse biological profile, a promising new class of compounds emerges: 1-cinnamoyl pyrazole analogs. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of these novel analogs. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Introduction: The Strategic Convergence of Pyrazole and Cinnamoyl Moieties

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] The versatility of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The cinnamoyl group, derived from cinnamic acid, is also a well-established pharmacophore. Cinnamic acid and its derivatives are known to possess antimicrobial, antifungal, and anticancer activities.[5] The strategic incorporation of a cinnamoyl group at the N1 position of the pyrazole ring creates a unique molecular architecture, offering the potential for synergistic or novel biological effects. This guide will focus on the synthesis and evaluation of these hybrid molecules, providing a roadmap for their exploration as potential therapeutic agents.

Synthetic Strategies for 1-Cinnamoyl Pyrazole Analogs: A Rational Approach

The synthesis of 1-cinnamoyl pyrazole analogs primarily involves two key stages: the construction of the pyrazole core and the subsequent acylation with a cinnamoyl derivative. The choice of synthetic route is dictated by the desired substitution pattern on both the pyrazole and cinnamoyl moieties.

Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach allows for the introduction of various substituents at positions 3 and 5 of the pyrazole ring.

Alternatively, α,β-unsaturated ketones (chalcones) can be reacted with hydrazine hydrate to yield pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. The Claisen-Schmidt condensation is a fundamental reaction for the synthesis of these chalcone precursors, involving the reaction of an aromatic aldehyde with a ketone in the presence of a base.[6]

N-Acylation with Cinnamoyl Derivatives

Once the pyrazole core is synthesized, the cinnamoyl moiety is introduced at the N1 position. The most direct method for this transformation is the N-acylation of the pyrazole with cinnamoyl chloride in the presence of a suitable base. This reaction is typically carried out in an inert solvent to afford the desired 1-cinnamoyl pyrazole analog.[7]

An alternative approach involves the Claisen-Schmidt condensation of an N-acetyl pyrazoline with benzaldehyde, which can also yield N-cinnamoyl pyrazolines.[7]

Diagram: General Synthetic Workflow for 1-Cinnamoyl Pyrazole Analogs

Synthetic_Workflow cluster_pyrazole Pyrazole Core Synthesis cluster_acylation N-Acylation A 1,3-Dicarbonyl Compound P Substituted Pyrazole A->P Condensation B Hydrazine Derivative B->P Final 1-Cinnamoyl Pyrazole Analog P->Final Acylation C Cinnamoyl Chloride C->Final

Caption: General synthetic scheme for 1-cinnamoyl pyrazole analogs.

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding of the synthesis of these compounds, a detailed experimental protocol for the synthesis of a representative 1-cinnamoyl-3,5-diphenylpyrazole is outlined below.

Synthesis of 3,5-Diphenyl-1H-pyrazole
  • Reaction Setup: To a solution of 1,3-diphenyl-1,3-propanedione (10 mmol) in ethanol (50 mL), add hydrazine hydrate (12 mmol).

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure 3,5-diphenyl-1H-pyrazole.

Synthesis of 1-Cinnamoyl-3,5-diphenyl-1H-pyrazole
  • Reaction Setup: Dissolve 3,5-diphenyl-1H-pyrazole (5 mmol) in dry benzene (30 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add triethylamine (6 mmol) to the solution. Then, add a solution of cinnamoyl chloride (5.5 mmol) in dry benzene (10 mL) dropwise to the reaction mixture at room temperature.[7]

  • Reaction Conditions: After the addition is complete, reflux the reaction mixture for 3-4 hours.[7] Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, filter the precipitated triethylamine hydrochloride. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the pure 1-cinnamoyl-3,5-diphenyl-1H-pyrazole.

Table 1: Representative 1-Cinnamoyl Pyrazole Analogs and Key Reaction Parameters

Compound IDR1R2R3 (on Cinnamoyl)Yield (%)
CP-1 PhenylPhenylH85
CP-2 MethylPhenyl4-Chloro78
CP-3 PhenylMethyl4-Methoxy82
CP-4 4-ChlorophenylPhenylH80

Biological Evaluation: Unveiling the Therapeutic Potential

The synthesized 1-cinnamoyl pyrazole analogs are subjected to a battery of biological assays to evaluate their therapeutic potential. The primary areas of investigation typically include their anticancer and antimicrobial activities.

Anticancer Activity

The cytotoxicity of the analogs is commonly assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells and provides an indication of cell viability. Promising compounds are further investigated to elucidate their mechanism of action, which may involve inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling pathways involved in cancer progression.[9][10]

Diagram: Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathway Caspase Cascade Stimulus 1-Cinnamoyl Pyrazole Analog Caspase8 Caspase-8 (Extrinsic) Stimulus->Caspase8 Activates Caspase9 Caspase-9 (Intrinsic) Stimulus->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis induction.

Antimicrobial and Antifungal Activity

The antimicrobial activity of the synthesized compounds is evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined using methods such as the broth microdilution method. Structure-activity relationship (SAR) studies are crucial to identify the structural features that contribute to the antimicrobial potency of these analogs. For instance, the presence of electron-withdrawing groups on the cinnamoyl or pyrazole rings can significantly influence the antimicrobial activity.[9]

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on 1-cinnamoyl pyrazole analogs have revealed several key insights:

  • Substitution on the Pyrazole Ring: The nature of the substituents at the 3 and 5-positions of the pyrazole ring plays a crucial role in determining the biological activity. Aromatic substituents, such as phenyl groups, often contribute to enhanced potency.

  • Substitution on the Cinnamoyl Moiety: The electronic properties of the substituents on the phenyl ring of the cinnamoyl group can modulate the activity. Electron-withdrawing groups, like halogens, have been shown to enhance the antifungal activity of some cinnamon-pyrazole carboxamide derivatives.[6]

  • The Cinnamoyl Linker: The α,β-unsaturated carbonyl system of the cinnamoyl group is a critical feature, likely involved in Michael addition reactions with biological nucleophiles, contributing to the mechanism of action.

Conclusion and Future Directions

The amalgamation of the pyrazole and cinnamoyl scaffolds presents a promising strategy for the development of novel therapeutic agents. The synthetic routes to 1-cinnamoyl pyrazole analogs are well-defined and allow for the generation of a diverse library of compounds for biological screening. Initial studies have demonstrated their potential as both anticancer and antimicrobial agents.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis of a wider range of analogs with diverse substitution patterns to build a more comprehensive SAR.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic potential and safety profile of lead compounds in preclinical animal models.

This technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the therapeutic potential of 1-cinnamoyl pyrazole analogs. The insights and protocols presented herein are intended to accelerate the discovery and development of new and effective drugs for a range of human diseases.

References

  • Wang, Y., et al. (2018). Design, synthesis, and antifungal activity of novel cinnamon-pyrazole carboxamide derivatives. Drug Development Research, 79(8), 365-375. [Link]

  • Wujec, M., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(19), 6285. [Link]

  • Kumar, R. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614-620. [Link]

  • Srivastava, Y. K., et al. (2010). MAOS PROTOCOL FOR SYNTHESIS OF SOME BIOLOGICALLY ACTIVE N -CINNAMOYL -3, 5 –DIARYL- 2 -PYRAZOLINES. Rasayan Journal of Chemistry, 3(3), 584-588. [Link]

  • Zhang, X., et al. (2020). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 25(3), 675. [Link]

  • Rojas-Dotor, S., et al. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences, 23(15), 8567. [Link]

  • Shaker, Y. M., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 13(15), 1335-1354. [Link]

  • Pieczonka, A. M., et al. (2021). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 11(48), 30205-30213. [Link]

  • Abdelgawad, M. A., et al. (2022). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Journal of Fungi, 8(2), 163. [Link]

  • Lehmann, T., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Folia Histochemica et Cytobiologica, 55(2), 81-91. [Link]

  • Shreaz, S., et al. (2016). Cinnamaldehyde and its derivatives, a novel class of antifungal agents. Fitoterapia, 112, 116-131. [Link]

  • Pieczonka, A. M., et al. (2021). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 11(48), 30205-30213. [Link]

  • Li, Y., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(21), 6485. [Link]

  • Zhao, T., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301. [Link]

  • Al-Aizari, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • El-Sayed, N. N. E., et al. (2021). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 26(16), 4991. [Link]

  • Faria, J. V., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(5), 1873-1895. [Link]

  • Li, X., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(10), 2465. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174-184. [Link]

  • Li, C., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6249. [Link]

  • Wang, Z., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2210. [Link]

Sources

In Silico Pharmacological Profiling of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole: A Multi-Scale Modeling Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a rigorous in silico characterization protocol for 1-cinnamoyl-3,5-dimethyl-1H-pyrazole (CDP) . This compound represents a strategic hybrid scaffold, fusing the pharmacophore of 3,5-dimethylpyrazole (known for kinase and COX-2 inhibition) with a cinnamoyl moiety. The cinnamoyl group introduces an


-unsaturated carbonyl system, acting as a potential Michael acceptor for covalent interactions with cysteine-rich targets (e.g., Tubulin, NF-

B).

This framework moves beyond standard screening, employing Density Functional Theory (DFT) to map electrophilic reactivity, followed by high-precision molecular docking and Molecular Dynamics (MD) simulations to validate binding stability against the Colchicine Binding Site (CBS) of tubulin, a primary target for chalcone-like pyrazole derivatives.

Part 1: Electronic Structure & Reactivity (DFT Analysis)[1]

Before receptor docking, we must establish the ligand's electronic ground state. The cinnamoyl linker (


) attached to the pyrazole nitrogen creates a conjugated system where the 

-carbon is susceptible to nucleophilic attack.
Computational Theory

We utilize Density Functional Theory (DFT) to calculate the Frontier Molecular Orbitals (FMOs). The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a proxy for kinetic stability and chemical reactivity.
Experimental Protocol (Gaussian/ORCA)
  • Functional/Basis Set: B3LYP/6-311++G(d,p).[1][2] This level of theory includes diffuse functions essential for describing the lone pairs on the pyrazole nitrogens and the carbonyl oxygen.

  • Solvation Model: PCM (Polarizable Continuum Model) using water (

    
    ) to mimic physiological conditions.
    
  • Key Descriptor: Molecular Electrostatic Potential (MEP) map.

Data Interpretation

The MEP map will likely reveal:

  • Negative Potential (Red): Localized on the carbonyl oxygen and the N2 of the pyrazole ring (H-bond acceptors).

  • Positive Potential (Blue): Localized on the cinnamoyl phenyl ring protons.

  • Electrophilic Site: The

    
    -carbon of the cinnamoyl alkene. A high concentration of LUMO density here confirms the potential for covalent modification of target residues (e.g., Cys241 in Tubulin).
    

Table 1: Predicted Electronic Descriptors for CDP

Descriptor Symbol Physical Significance Target Range for Bioactivity

| HOMO Energy |


 | Electron donating ability | -6.0 to -5.5 eV |
| LUMO Energy  | 

| Electron accepting ability (Michael addition) | -2.5 to -1.5 eV | | Energy Gap |

| Chemical Hardness (

) | < 4.0 eV (Soft/Reactive) | | Dipole Moment |

| Polarity/Solubility | 3.0 - 5.0 Debye |

Part 2: Molecular Docking (Target: Tubulin-Colchicine Site)

Rationale for Target Selection

The structural similarity of the cinnamoyl moiety to combretastatin A-4 and chalcones suggests Tubulin as the primary biological target. Specifically, the Colchicine Binding Site (CBS) is a hydrophobic pocket at the


-

tubulin interface known to accommodate pyrazole-chalcone hybrids.
Protocol: Self-Validating Docking Workflow

To ensure trustworthiness, we employ a "Redocking Validation" step.

Step-by-Step Methodology:

  • Target Preparation:

    • Retrieve PDB ID: 1SA0 (Tubulin-Colchicine complex).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges (AutoDock Tools).

  • Grid Generation:

    • Center grid box on the co-crystallized colchicine ligand.

    • Dimensions:

      
       Å; Spacing: 0.375 Å.
      
  • Validation (The "Trust" Step):

    • Extract Colchicine from 1SA0.

    • Re-dock Colchicine into the empty pocket.

    • Success Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .

  • Ligand Docking (CDP):

    • Algorithm: Lamarckian Genetic Algorithm (LGA).

    • Runs: 50 independent runs.

    • Clustering: RMSD tolerance 2.0 Å.

Mechanistic Diagram: Tubulin Inhibition Pathway

The following diagram illustrates how CDP binding leads to apoptosis.

TubulinPathway CDP This compound Tubulin Tubulin Heterodimer (Colchicine Site) CDP->Tubulin Docks into Binding Stable Ligand-Receptor Complex (Hydrophobic/H-bond) Tubulin->Binding Inhibits conformational change Polymerization Microtubule Polymerization Binding->Polymerization Blocks Arrest G2/M Phase Cell Cycle Arrest Binding->Arrest Triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 1: Mechanism of Action. CDP binds to the colchicine site, preventing microtubule assembly and inducing apoptotic cell death.

Part 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the temporal stability of the CDP-Tubulin complex over time.

Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (optimized for proteins) + CGenFF (for the ligand).

  • System: Dodecahedron box, TIP3P water model.

  • Neutralization: Add

    
     and 
    
    
    
    ions to 0.15 M concentration.
The 100 ns Production Run Protocol
  • Minimization: Steepest descent (50,000 steps) to remove steric clashes.

  • Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain ligand/protein heavy atoms.

  • Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production: 100 ns, 2 fs time step. No restraints.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures structural stability. A plateau < 0.3 nm indicates a stable complex.

  • RMSF (Root Mean Square Fluctuation): Analyzes residue flexibility. Reduced fluctuations in the binding pocket (residues

    
    180-260, 
    
    
    
    235-310) confirm tight binding.
  • MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area): Calculates the free energy of binding (

    
    ).
    
    • Target value:

      
       kcal/mol for a potent lead.
      

Part 4: ADMET Profiling (Pharmacokinetics)

For a compound to be a viable drug candidate, it must pass the "Rule of Five".

Table 2: In Silico ADMET Predictions (SwissADME)

Property Limit (Lipinski) CDP Prediction (Est.) Status
Molecular Weight < 500 g/mol ~240.28 g/mol Pass
LogP (Lipophilicity) < 5 2.5 - 3.2 Pass (Optimal for membrane permeability)
H-Bond Donors < 5 0 Pass
H-Bond Acceptors < 10 3 (2 N, 1 O) Pass
GI Absorption High High Favorable

| BBB Permeant | - | Yes | Caution (CNS activity potential) |[3]

Part 5: Integrated Workflow Diagram

The following diagram summarizes the complete in silico pipeline, ensuring a reproducible path from structure to hit validation.

Workflow Start Ligand Structure (this compound) DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT Geometry Opt. Docking Molecular Docking (AutoDock/Glide) DFT->Docking ESP Charges MD MD Simulation (100ns GROMACS) Docking->MD Best Pose ADMET ADMET Profiling (SwissADME) MD->ADMET Stability Confirmed Decision Lead Candidate Validation ADMET->Decision Bioavailability

Figure 2: Computational Pipeline. A linear workflow ensuring electronic, steric, and thermodynamic validation of the lead compound.

References

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules. International Journal of Molecular Sciences. (2021). Link

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry. (2025). Link

  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry. (2024).[4] Link

  • Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative. Journal of Molecular Structure. (2023). Link

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations. Eurasian Journal of Science and Engineering. (2024). Link

Sources

An In-depth Technical Guide to 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its rational design, detailing a robust synthetic protocol for its preparation. Furthermore, this guide will delve into the anticipated biological activities of the molecule, drawing upon the well-documented pharmacological profiles of its constituent moieties: the 3,5-dimethylpyrazole core and the cinnamoyl group. This document is intended for researchers, scientists, and drug development professionals, offering both a practical guide to the synthesis and a theoretical framework for the biological evaluation of this promising compound.

Introduction: The Rationale for a Hybrid Molecule

The synthesis of hybrid molecules, which combine two or more pharmacologically active scaffolds, is a well-established strategy in drug discovery aimed at developing novel therapeutic agents with potentially enhanced efficacy or a broader spectrum of activity. The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Similarly, the cinnamoyl moiety, derived from cinnamic acid, is a well-known pharmacophore associated with significant anti-inflammatory, antioxidant, and cytotoxic activities.[2][3]

The targeted fusion of the 3,5-dimethylpyrazole core with a cinnamoyl group at the N1 position to form this compound presents a compelling therapeutic hypothesis. This guide will explore the synthesis of this specific conjugate and build a scientifically-grounded case for its potential as a multi-target therapeutic agent.

Synthesis and Characterization

The synthesis of this compound is predicated on the classic Knorr pyrazole synthesis, a reliable and high-yielding reaction.[4] The proposed synthetic route involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In this case, cinnamoylhydrazine serves as the hydrazine component, and acetylacetone (2,4-pentanedione) provides the 1,3-dicarbonyl backbone for the 3,5-dimethylpyrazole ring.

Proposed Synthetic Protocol

This protocol is based on established methods for pyrazole synthesis.[4][5][6][7]

Materials:

  • Cinnamoylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cinnamoylhydrazine (1 equivalent) in a minimal amount of glacial acetic acid.

  • Addition of Reagent: To the stirring solution, add acetylacetone (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanistic Insight

The formation of the pyrazole ring proceeds through a well-understood condensation-cyclization mechanism. The more nucleophilic nitrogen of cinnamoylhydrazine initially attacks one of the carbonyl carbons of acetylacetone, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration result in the formation of the stable aromatic pyrazole ring.

G cluster_0 Synthesis of this compound Cinnamoylhydrazine Cinnamoylhydrazine Intermediate Hydrazone Intermediate Cinnamoylhydrazine->Intermediate + Acetylacetone (Condensation) Acetylacetone Acetylacetone Acetylacetone->Intermediate Product This compound Intermediate->Product - H2O (Cyclization & Dehydration) G cluster_0 Potential Anti-inflammatory Mechanism Molecule This compound NFkB NF-κB Pathway Molecule->NFkB Inhibition COX COX Enzymes Molecule->COX Inhibition Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Activation Prostaglandins Prostaglandins COX->Prostaglandins Production

Caption: Hypothesized dual anti-inflammatory mechanism.

Antimicrobial Activity

Hypothesis: The title compound is likely to possess broad-spectrum antimicrobial activity.

Rationale:

  • Cinnamoyl Moiety: Cinnamoyl derivatives, including cinnamamides and cinnamates, have demonstrated activity against a range of pathogenic bacteria and fungi. [8]Their mechanism can involve disruption of the microbial cell membrane. [8]* Pyrazole Core: The pyrazole scaffold is present in many compounds with documented antibacterial and antifungal properties. [7]* Hydrazone Linkage: The broader class of hydrazones, structurally related to the precursor of our target molecule, are well-documented for their antimicrobial effects. [9][10][11][12] Experimental Protocol for Antimicrobial Screening:

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be selected.

  • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure: a. Prepare serial dilutions of the test compound in a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate under appropriate conditions. d. Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

  • Controls: Include a positive control (standard antibiotic/antifungal) and a negative control (no compound).

Anticancer Activity

Hypothesis: this compound may exhibit cytotoxic effects against cancer cell lines.

Rationale:

  • Cinnamoyl Moiety: Cinnamoyl derivatives have been reported to induce apoptosis and cell cycle arrest in various cancer cell lines. [13][14][15]Some studies suggest that these effects are mediated through the generation of Reactive Oxygen Species (ROS) and DNA damage. [14][15]* Pyrazole Core: The pyrazole scaffold is a key component of several approved anticancer drugs and numerous experimental agents that have shown potent antiproliferative activity. [16][17][18] Table 1: Cytotoxicity of Related Pyrazole and Cinnamoyl Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-fused Curcumin AnalogueMDA-MB-231 (Breast)2.43 - 7.84[17]
Pyrazole-fused Curcumin AnalogueHepG2 (Liver)4.98 - 14.65[17]
Cinnamoyl-Amino Acid ConjugateVariousVaries[14]
Cinnamoyl DerivativeU87MG (Glioblastoma)< 25 µg/mL[13]

Proposed Experimental Workflow for Cytotoxicity Assessment:

G cluster_0 Cytotoxicity Evaluation Workflow Start Select Cancer Cell Lines (e.g., MCF-7, A549, HepG2) MTT MTT Assay (Determine IC₅₀) Start->MTT Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) MTT->Apoptosis If active CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle If active End Elucidate Mechanism of Action Apoptosis->End CellCycle->End

Caption: A stepwise approach for evaluating anticancer potential.

Conclusion and Future Directions

This compound represents a rationally designed hybrid molecule with significant therapeutic potential. Based on the extensive literature supporting the anti-inflammatory, antimicrobial, and anticancer activities of its constituent pyrazole and cinnamoyl moieties, there is a strong scientific basis to pursue its synthesis and biological evaluation. The synthetic protocol outlined in this guide is robust and based on well-established chemical principles. Future research should focus on the practical synthesis and rigorous biological screening of this compound to validate the hypotheses presented herein. Such studies could pave the way for the development of a novel, multi-target therapeutic agent.

References

  • Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC. Available at: [Link]

  • Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities - PubMed. Available at: [Link]

  • Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - Taylor & Francis. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides - MDPI. Available at: [Link]

  • Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed. Available at: [Link]

  • Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities - ResearchGate. Available at: [Link]

  • Synthesis of New Cinnamoyl-Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies - PubMed. Available at: [Link]

  • Studies on trans-cinnamaldehyde II: Mechanisms of cytotoxicity in rat isolated hepatocytes. Available at: [Link]

  • (PDF) Synthesis of New Cinnamoyl-Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies - ResearchGate. Available at: [Link]

  • 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol and verbascoside: Cytotoxicity, cell cycle kinetics, apoptosis, and ROS production evaluation in tumor cells - PubMed. Available at: [Link]

  • 3,5-dimethylpyrazole - Organic Syntheses Procedure. Available at: [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - MDPI. Available at: [Link]

  • Synthesis, biological evaluation of rationally designed pyrazoles as insecticidal agents. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC. Available at: [Link]

  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety - DRUG DISCOVERY. Available at: [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones - PMC - NIH. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC. Available at: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents | ACS Omega - ACS Publications. Available at: [Link]

  • (PDF) Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1 H -pyrazole-Fused Curcumin Analogues as Anticancer Agents - ResearchGate. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available at: [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. Available at: [Link]

Sources

A Technical Guide to the Preliminary Cytotoxicity Assessment of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer effects.[1][2] This technical guide presents a comprehensive framework for conducting a preliminary in vitro cytotoxicity evaluation of a novel pyrazole derivative, 1-cinnamoyl-3,5-dimethyl-1H-pyrazole. We provide detailed, validated protocols for the synthesis of the target compound and its subsequent screening against relevant cancer cell lines using established colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for metabolic viability and the LDH (Lactate Dehydrogenase) assay for membrane integrity. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific rationale for experimental design, data interpretation, and potential mechanisms of action to guide further investigation.

Introduction: The Rationale for Investigating Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in oncology research due to their broad spectrum of biological activities.[2][3] The pyrazole ring has been successfully incorporated into numerous approved drugs, such as the selective COX-2 inhibitor Celecoxib, which has also demonstrated potent chemopreventive effects in various cancers.[4] The versatility of the pyrazole core allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties and the development of agents that target diverse cellular mechanisms.[1]

Numerous studies have highlighted the potent cytotoxic activity of pyrazole derivatives against a range of human cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and colon (HCT116).[1][5] The mechanisms underlying their anticancer effects are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling proteins like tubulin and various kinases (e.g., EGFR, CDK2).[1][6]

The target molecule, this compound, combines the established pyrazole scaffold with a cinnamoyl group. The cinnamoyl moiety is a key feature of chalcones, a class of compounds known for their own anticancer properties. This hybrid structure, therefore, represents a promising candidate for investigation. This guide outlines the essential preliminary steps to characterize its cytotoxic potential.

Synthesis and Characterization of this compound

The synthesis of the title compound can be achieved through a straightforward and well-established chemical pathway. The general approach involves the condensation of a suitable hydrazide with a β-diketone, a common method for forming the pyrazole ring.[7]

Proposed Synthetic Pathway

The synthesis is a two-step process starting from cinnamic acid.

  • Step 1: Synthesis of Cinnamic Hydrazide. Cinnamic acid is first converted to its corresponding ester (e.g., ethyl cinnamate) and then reacted with hydrazine hydrate to yield cinnamic hydrazide.

  • Step 2: Cyclocondensation with Acetylacetone. The cinnamic hydrazide is then reacted with acetylacetone (2,4-pentanedione) in a suitable solvent like ethanol or acetic acid. The cyclocondensation reaction forms the 3,5-dimethyl-1H-pyrazole ring, yielding the final product, this compound.[7]

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the molecular structure, ensuring all expected protons and carbons are present in the correct chemical environment.[4][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, confirming its elemental composition.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present in the molecule, such as the carbonyl (C=O) of the cinnamoyl group and the C=N bonds within the pyrazole ring.[8][9]

Preliminary In Vitro Cytotoxicity Screening: Protocols and Rationale

The initial evaluation of a novel compound's anticancer potential involves screening its effect on the growth and viability of cancer cells in culture. We describe two complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies cell membrane damage.[10][11]

Cell Line Selection and Culture
  • Rationale: The choice of cell lines is critical. Based on the documented activity of other pyrazole derivatives, a panel including a breast cancer line (e.g., MCF-7 or the triple-negative MDA-MB-231 ), a lung adenocarcinoma line (A549 ), and a liver carcinoma line (HepG2 ) would provide a broad initial assessment of cytotoxic potential.[1][6] It is also highly recommended to include a non-cancerous cell line (e.g., human dermal fibroblasts or MCF-10A) to determine a selective cytotoxicity index (SCI), which indicates if the compound preferentially targets cancer cells.[6]

  • Protocol:

    • Maintain cell lines in the recommended culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Routinely subculture cells upon reaching 80-90% confluency to maintain exponential growth.

Experimental Workflow: Cytotoxicity Assessment

The overall workflow for the preliminary cytotoxicity screening is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound Synthesize & Purify 1-Cinnamoyl-3,5-dimethyl- 1H-pyrazole StockSol Prepare DMSO Stock Solution (e.g., 100 mM) Compound->StockSol Treat Treat with Serial Dilutions of Compound (24-72h) StockSol->Treat Cells Culture & Harvest Cancer & Normal Cell Lines Seed Seed Cells into 96-well Plates Cells->Seed Seed->Treat AddMtt Add MTT Reagent (4h Incubation) Treat->AddMtt MTT Assay AddLdh Collect Supernatant for LDH Assay Treat->AddLdh LDH Assay Lyse Add Solubilizing Agent (e.g., DMSO) AddMtt->Lyse ReadLdh Measure Absorbance (490 nm) AddLdh->ReadLdh ReadMtt Measure Absorbance (570 nm) Lyse->ReadMtt Calc Calculate % Viability & % Cytotoxicity ReadMtt->Calc ReadLdh->Calc IC50 Determine IC50 Values Calc->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability
  • Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes in living cells. These enzymes convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of viable cells.[11]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the wells (final volume 200 µL). Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Calculation:

      • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Protocol 2: LDH Assay for Membrane Integrity
  • Principle: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[12] It serves as a complementary method to the MTT assay, directly quantifying cell death rather than metabolic inactivity.[10]

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.

    • Controls: Prepare three sets of controls:

      • Vehicle Control: Cells treated with vehicle (DMSO) only (spontaneous LDH release).

      • Maximum Release Control: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the end of incubation.

      • Background Control: Culture medium without cells.[12]

    • Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor, as per the manufacturer's instructions) to each well.

    • Incubation & Stop Reaction: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution.

    • Absorbance Reading: Measure the absorbance at 490 nm.

    • Calculation:

      • Percent Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum Release - Absorbance of Vehicle)] x 100

Data Presentation and Interpretation

The results of the cytotoxicity assays should be summarized in a table to facilitate comparison across cell lines. The primary endpoint is the IC₅₀ value , which is the concentration of the compound that inhibits 50% of cell growth or viability. This is calculated by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineTypeAssayIncubation Time (h)IC₅₀ (µM)
MCF-7Breast AdenocarcinomaMTT488.5
A549Lung CarcinomaMTT4812.2
HepG2Hepatocellular CarcinomaMTT4815.7
MCF-10ANon-cancerous BreastMTT48> 50

Discussion of Potential Mechanisms of Action

While preliminary screening does not elucidate the mechanism, the structural features of this compound allow for informed hypotheses based on existing literature for related compounds.[13]

  • Tubulin Polymerization Inhibition: Many pyrazole-containing compounds, particularly those with structures analogous to chalcones, have been shown to inhibit tubulin polymerization.[1][14] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6][14]

  • Apoptosis Induction: A common mechanism for anticancer agents is the induction of programmed cell death (apoptosis). Pyrazole derivatives have been shown to trigger apoptosis through the externalization of phosphatidylserine and the activation of caspases 3 and 7.[6]

  • Kinase Inhibition: The pyrazole core is a key component of several kinase inhibitors. The compound could potentially interfere with signaling pathways crucial for cancer cell proliferation and survival, such as those involving EGFR or CDKs.[1]

The diagram below illustrates a potential mechanism involving tubulin disruption leading to apoptosis.

G Compound 1-Cinnamoyl-3,5-dimethyl- 1H-pyrazole Tubulin Tubulin Dimers Compound->Tubulin Inhibits Polymerization Microtubules Microtubule Dynamics Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Triggers Caspase Caspase Activation Apoptosis->Caspase

Caption: Potential mechanism via tubulin polymerization inhibition.

Future Directions

The preliminary cytotoxicity data serves as a critical decision-making point. If promising IC₅₀ values and a favorable selectivity index are observed, the following studies are logical next steps:

  • Mechanism of Action Studies: Perform cell cycle analysis by flow cytometry to confirm G2/M arrest and Annexin V/PI staining to quantify apoptosis.[6]

  • Target Identification: Conduct in vitro tubulin polymerization assays or kinase inhibition panels to identify specific molecular targets.[1][14]

  • Structure-Activity Relationship (SAR): Synthesize and test analogues of the lead compound to improve potency and selectivity.[1]

  • In Vivo Studies: Evaluate the compound's efficacy and toxicity in animal models of cancer.

By following this structured, rationale-driven approach, researchers can efficiently and rigorously evaluate the potential of novel compounds like this compound as future anticancer therapeutics.

References

  • Benarjee, M., et al. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 29(1), 253. [Link]

  • Sak, K., et al. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Journal of Oral Biosciences, 66(1), 51-61. [Link]

  • Gouda, M. A., et al. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151. [Link]

  • de Oliveira, C. S., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Letters in Drug Design & Discovery, 10(9), 834-841. [Link]

  • Mphahane, N., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Kouvari, E., et al. (2011). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 205, S121. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Araya-Maturana, R., et al. (2023). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 24(15), 12429. [Link]

  • Viapath (2023). Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]

  • Jain, R., & Bhawsar, S. (2015). Synthesis, characterization and Biological Activities of Some New 1-[(N-cinnamoyl) 2, 5-dichloroanilinomalonyl] 3, 5-dimethyl-4-(unsubstituted/substituted phenylazo) pyrazole Derivatives. Biomedical and Pharmacology Journal, 8, 803-812. [Link]

  • Ahamed, M., et al. (2019). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. ResearchGate. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-13. [Link]

  • Cuzzocrea, S., et al. (2022). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants, 12(1), 24. [Link]

  • Tang, C., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(39), 35359-35375. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 174-184. [Link]

  • Faria, J. V., et al. (2017). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 11-28. [Link]

  • Deshmukh, R. R., & Agrawal, N. K. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 472-476. [Link]

  • Kamal, A., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(7), 1083. [Link]

  • Genc, H., et al. (2014). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. Letters in Drug Design & Discovery, 11(2), 121-131. [Link]

  • Chavan, U. B., et al. (2019). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 43(35), 14013-14019. [Link]

  • Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]

Sources

Methodological & Application

using 1-cinnamoyl-3,5-dimethyl-1H-pyrazole in antimicrobial assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Executive Summary & Molecule Profile

This guide details the experimental protocols for evaluating the antimicrobial efficacy of This compound (CDMP) . This compound represents a strategic fusion of two pharmacophores: the 3,5-dimethylpyrazole core (known for DNA gyrase inhibition and anti-inflammatory properties) and the cinnamoyl moiety (a lipophilic tail enhancing membrane permeability and inhibiting specific bacterial enzymes).[1]

Why this molecule? Unlike simple pyrazoles, the N1-cinnamoyl substitution introduces significant lipophilicity (


), facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative strains. This application note addresses the specific challenges of assaying this lipophilic agent, particularly solvent compatibility and precipitation during aqueous dilution.
Chemical Profile
PropertySpecification
IUPAC Name 1-[(2E)-3-phenylprop-2-enoyl]-3,5-dimethyl-1H-pyrazole
Molecular Weight ~226.27 g/mol
Solubility Soluble in DMSO, DMF, Ethanol; Poor in Water
Target Mechanism Dual-action: Membrane depolarization (Cinnamoyl) & DNA Gyrase Inhibition (Pyrazole)

Pre-Experimental Validation (Quality Control)

Before biological testing, the compound's integrity must be verified. Impurities from synthesis (e.g., residual hydrazine or cinnamoyl chloride) are cytotoxic and will skew MIC data.[1]

Protocol A: Purity & Solubility Check
  • Purity: Must be >98% by HPLC.

  • Solubility Limit Test:

    • Dissolve 10 mg CDMP in 1 mL 100% DMSO (Stock A: 10 mg/mL).

    • Perform serial dilution into Mueller-Hinton Broth (MHB) to reach 2% DMSO final concentration.

    • Critical Check: Observe for turbidity (precipitation).[1] If crystals form at >64 µg/mL, use a cosolvent system (e.g., 5% Tween-80 in the final broth) to maintain dispersion.[1]

Antimicrobial Assay Workflows

Workflow Logic Diagram

The following diagram illustrates the decision matrix for evaluating CDMP, moving from basic screening to mechanistic validation.

CDMP_Workflow Start Compound Validation (HPLC >98%) Stock Stock Prep (DMSO/Tween-80) Start->Stock MIC MIC Determination (Broth Microdilution) Stock->MIC Decision MIC < 10 µg/mL? MIC->Decision TimeKill Time-Kill Kinetics (Bactericidal vs Static) Decision->TimeKill Yes Biofilm Biofilm Inhibition (Crystal Violet) Decision->Biofilm Yes Stop Lead Optimization Decision->Stop No Mechanism Mechanism of Action (Membrane vs. Gyrase) TimeKill->Mechanism Biofilm->Mechanism

Caption: Operational workflow for CDMP antimicrobial profiling. Green nodes indicate standard screening; Red nodes indicate advanced characterization.[1]

Protocol B: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 adapted for lipophilic compounds.[1]

Reagents:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Resazurin dye (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual readout.[1]

  • Bacterial strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

Step-by-Step:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup:

    • Add 100 µL CAMHB to columns 2-12 of a 96-well plate.

    • Add 200 µL of CDMP stock (128 µg/mL in CAMHB + 2% DMSO) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + Solvent only).[1] Column 12 = Sterility Control (Media only).[1]

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume: 200 µL.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 1-2 hours. Blue = Inhibition; Pink = Growth.

    • Note: CDMP may interact with tetrazolium salts; include a "Compound Only" blank to check for false-positive color changes.

Protocol C: Time-Kill Kinetics

Objective: Determine if CDMP is bactericidal (kills bacteria) or bacteriostatic (stops growth).[1]

  • Preparation: Prepare tubes with CAMHB containing CDMP at 1x MIC and 4x MIC . Include a growth control (solvent only).[1]

  • Inoculation: Add bacteria (~

    
     CFU/mL) to all tubes.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto nutrient agar.

  • Analysis: Count colonies after 24h.

    • Bactericidal:

      
       reduction in CFU/mL compared to initial inoculum.[1]
      
    • Bacteriostatic:

      
       reduction.[1]
      

Advanced Mechanistic Validation

Because CDMP contains the cinnamoyl group, it likely acts by disrupting the cell membrane or inhibiting DNA gyrase (typical of the pyrazole core).

Protocol D: Membrane Integrity Assay (Propidium Iodide)

Rationale: Propidium Iodide (PI) only enters cells with compromised membranes.[1]

  • Harvest: Centrifuge mid-log phase bacteria; wash 2x with PBS. Resuspend to OD600 = 0.5.

  • Treatment: Incubate suspension with CDMP (at 2x MIC) for 1 hour.

    • Positive Control: 0.1% SDS or Cetylpyridinium chloride.

    • Negative Control: 1% DMSO.

  • Staining: Add PI (final conc. 10 µM). Incubate 15 min in dark.

  • Measurement: Measure fluorescence (Ex: 535 nm, Em: 617 nm).

  • Interpretation: High fluorescence indicates membrane permeabilization (Cinnamoyl-driven mechanism).[1]

Protocol E: DNA Gyrase Supercoiling Inhibition

Rationale: To confirm if the pyrazole core is engaging its intracellular target.

  • Assay Kit: Use a commercial E. coli Gyrase Supercoiling kit (e.g., Inspiralis).[1]

  • Reaction: Mix Relaxed pBR322 plasmid + Gyrase enzyme + ATP + CDMP (varying concentrations).

  • Electrophoresis: Run products on 1% agarose gel.

  • Result:

    • Active Gyrase: Plasmid becomes supercoiled (migrates faster).[1]

    • Inhibited Gyrase: Plasmid remains relaxed (migrates slower).[1]

    • Note: If CDMP inhibits gyrase, bands will match the "Relaxed DNA" control.

Data Reporting & Interpretation

Table 1: Expected Performance Metrics

AssayMetricInterpretation for CDMP
MIC (Gram +) µg/mL< 10 µg/mL indicates high potency (likely membrane + gyrase synergy).[1]
MIC (Gram -) µg/mL10–50 µg/mL is typical; higher values suggest efflux pump susceptibility.[1]
MBC/MIC Ratio Ratio≤ 4 indicates Bactericidal; > 4 indicates Bacteriostatic.
Biofilm IC50 µg/mLPyrazoles often inhibit biofilm formation; expect IC50 < MIC.

References

  • Synthesis & Class Behavior

    • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. (Describes the condensation of chalcones/cinnamoyl precursors to form antimicrobial pyrazoles). [1]

  • Mechanism of Action

    • Antibacterial pyrazoles: tackling resistant bacteria.[2] NCBI. (Reviews DNA gyrase inhibition and cell wall disruption by pyrazole derivatives).

  • Protocol Standardization

    • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. (The gold standard for MIC protocols).[1]

  • Specific Moiety Activity

    • Synthesis and biological evaluation of N-cinnamoyl derivatives. (Highlights the lipophilic contribution of the cinnamoyl group to antimicrobial potency).

Sources

Application Note & Protocol: A Framework for Characterizing 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of pyrazole have demonstrated inhibitory activity against a broad spectrum of enzyme classes, including kinases, carbonic anhydrases, and dehydrogenases.[1][3] The compound 1-cinnamoyl-3,5-dimethyl-1H-pyrazole, with its unique structural features, presents a compelling candidate for investigation as a novel enzyme inhibitor. The cinnamoyl group may facilitate interactions within the active or allosteric sites of target enzymes, potentially leading to the modulation of their catalytic activity.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the enzyme inhibitory potential of this compound. The protocols herein are designed to be a self-validating system, guiding the user from initial screening and potency determination to in-depth mechanistic studies. The overarching goal is to not only determine if the compound is an inhibitor but to elucidate how it inhibits, providing critical insights for further drug development efforts.

Part 1: Initial Screening and Potency Determination (IC50)

The first crucial step is to ascertain whether this compound exhibits inhibitory activity against a chosen enzyme and to quantify its potency. The half-maximal inhibitory concentration (IC50) is a key parameter for this, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[4][5]

Causality Behind Experimental Choices
  • Enzyme and Substrate Selection: The choice of enzyme is paramount and should be based on prior knowledge, computational docking studies, or screening against a panel of enzymes. A chromogenic or fluorogenic substrate is often preferred for initial screening as it provides a readily measurable signal.[6]

  • Initial Inhibitor Concentration: A high initial concentration of the test compound (e.g., 10-100 µM) is used to maximize the chances of observing an inhibitory effect.

  • Control Wells: Including positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls is essential for data validation and to ensure the assay is performing correctly.[7]

Experimental Workflow: IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis P1 Prepare Reagents: - Enzyme Solution - Substrate Solution - Assay Buffer - Test Compound Stock P2 Serial Dilution of Test Compound P1->P2 A1 Add Assay Buffer, Enzyme, and Test Compound/Vehicle P2->A1 A2 Pre-incubate (Allows inhibitor-enzyme binding) A1->A2 A3 Initiate Reaction: Add Substrate A2->A3 D1 Measure Signal (e.g., Absorbance) over Time A3->D1 D2 Calculate Initial Velocity (V₀) for each concentration D1->D2 D3 Plot % Inhibition vs. log[Inhibitor] D2->D3 D4 Determine IC50 via Non-linear Regression D3->D4

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Protocol 1: IC50 Determination
  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer. It is crucial to maintain a constant final concentration of the solvent (e.g., 1% DMSO) in all wells to avoid solvent-induced effects on enzyme activity.

    • Prepare solutions of the target enzyme and its substrate in the appropriate assay buffer. The optimal pH and buffer components should be determined beforehand.[8]

  • Assay Setup (96-well plate format):

    • Add assay buffer to all wells.

    • Add the serially diluted test compound to the experimental wells.

    • Add vehicle (e.g., 1% DMSO) to the negative control (100% activity) wells.

    • Add a known inhibitor to the positive control wells.

    • Add the enzyme solution to all wells except for the "no enzyme" blank.

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals. The reaction should be monitored under initial velocity conditions, typically where less than 10% of the substrate has been consumed.[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the signal vs. time plot.

    • Normalize the data by setting the average velocity of the negative control as 100% activity and the blank as 0%.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[4][9]

Data Presentation: IC50 Value
CompoundTarget EnzymeIC50 (µM)
This compoundEnzyme Xe.g., 5.2
Positive Control (Known Inhibitor)Enzyme Xe.g., 0.1

Part 2: Elucidating the Mechanism of Inhibition

Once the inhibitory activity of this compound is confirmed, the next step is to understand its mechanism of action (MoA). This involves determining whether the inhibition is reversible or irreversible and, if reversible, identifying the type of inhibition (competitive, non-competitive, or uncompetitive).[10][11]

Distinguishing Reversible from Irreversible Inhibition

Reversible inhibitors bind to enzymes through non-covalent interactions, and their effect can be reversed, for instance, by dilution.[12] In contrast, irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation.[11][13]

Protocol 2: Dialysis or Rapid Dilution for Reversibility
  • Incubation: Incubate the target enzyme with a high concentration (e.g., 10-20 times the IC50) of this compound for a set period (e.g., 60 minutes). A control sample with the enzyme and vehicle should be run in parallel.

  • Removal of Unbound Inhibitor:

    • Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of assay buffer for several hours to remove any unbound inhibitor.

    • Rapid Dilution: Alternatively, dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold or more) into the assay reaction mixture.

  • Activity Measurement: Measure the enzymatic activity of the dialyzed or diluted sample.

  • Interpretation:

    • Reversible Inhibition: If enzyme activity is restored to a level comparable to the control, the inhibition is reversible.

    • Irreversible Inhibition: If enzyme activity is not significantly restored, the inhibition is likely irreversible.[14]

Characterizing the Type of Reversible Inhibition

The type of reversible inhibition can be determined by studying the effect of the inhibitor on the enzyme's kinetic parameters, Michaelis constant (Km), and maximum velocity (Vmax).[15][16] This is typically achieved by measuring reaction rates at various substrate and inhibitor concentrations.

MoA_Logic cluster_outcomes Interpret Plot Start Perform Kinetic Assays at Varying [Substrate] and [Inhibitor] Plot Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Start->Plot O1 Lines intersect on Y-axis (Vmax unchanged, Km increases) Plot->O1 Observe O2 Lines intersect on X-axis (Vmax decreases, Km unchanged) Plot->O2 Observe O3 Lines are parallel (Vmax and Km decrease) Plot->O3 Observe Conclusion1 Competitive Inhibition O1->Conclusion1 Conclusion2 Non-competitive Inhibition O2->Conclusion2 Conclusion3 Uncompetitive Inhibition O3->Conclusion3

Caption: Decision tree for determining the mechanism of reversible inhibition.

Protocol 3: Kinetic Analysis for MoA Determination
  • Experimental Setup:

    • Design a matrix of experiments with varying concentrations of both the substrate and this compound.

    • Typically, several concentrations of the inhibitor are used (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, a range of substrate concentrations bracketing the Km value should be tested.[6]

  • Data Collection:

    • Following the general procedure outlined in Protocol 1, measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis and Visualization:

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • To visually determine the inhibition type, generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mechanism.[10]

Data Presentation: Enzyme Kinetic Parameters
Inhibitor ConcentrationApparent VmaxApparent KmInhibition Type
0e.g., 100e.g., 10N/A
0.5 x IC50ValueValueDetermine
1 x IC50ValueValueDetermine
2 x IC50ValueValueDetermine

Conclusion

This application note provides a robust and logical framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can obtain reliable data on the compound's potency (IC50) and its mechanism of action. These findings are foundational for any subsequent structure-activity relationship (SAR) studies and for advancing a promising compound through the drug discovery pipeline.

References

  • Slideshare. (n.d.). Enzyme inhibitors, reversible_and_irreversible.
  • Knya. (2024, May 24). Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition.
  • University of London. (n.d.). Enzyme inhibitors.
  • ResearchGate. (n.d.). Difference between reversible and irreversible inhibitors.
  • Chemistry LibreTexts. (2025, March 18). Enzyme Inhibition.
  • edX. (n.d.). IC50 Determination.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • Wikipedia. (n.d.). IC50.
  • PubMed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor.
  • BenchChem. (2025). Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold.
  • BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Enzyme kinetics.
  • BenchChem. (2025). Application Notes and Protocols for Enzyme Kinetics Studies Using O-(4-Nitrophenyl)-L-serine.
  • NCBI. (2012, May 1). Basics of Enzymatic Assays for HTS.
  • Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity.
  • RSC Publishing. (n.d.). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.

Sources

Application Notes & Protocols for In Vivo Experimental Design: 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The compound 1-cinnamoyl-3,5-dimethyl-1H-pyrazole combines this potent heterocyclic core with a cinnamoyl moiety, a structure also associated with significant biological effects, notably in anti-inflammation.[4] This convergence of pharmacophores suggests that this compound (hereinafter referred to as "the compound") is a promising candidate for development as an anti-inflammatory and analgesic agent.

This guide provides a comprehensive framework for the preclinical in vivo evaluation of this novel compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. The methodologies described herein are designed to build a robust data package, starting from essential preliminary assessments and progressing to validated models of efficacy.

Section 1: Preliminary In Vivo Assessment: Formulation and Acute Toxicity

Before embarking on efficacy studies, it is imperative to establish a suitable vehicle for administration and to determine the compound's acute toxicity profile. These foundational steps are critical for data reproducibility and animal welfare, and they inform the dose selection for subsequent pharmacodynamic studies.[5]

Vehicle Selection and Formulation

The choice of vehicle is dictated by the compound's solubility and the intended route of administration. The goal is to achieve a homogenous and stable solution or suspension that is non-toxic and non-irritating to the animals.

Commonly Used Vehicles for Oral (p.o.) and Intraperitoneal (i.p.) Administration:

  • Aqueous Vehicles:

    • Normal Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS)

    • Distilled Water

  • Suspending Agents (for poorly soluble compounds):

    • 0.5% - 1% Carboxymethyl cellulose (CMC) in water

    • 0.5% Methylcellulose in water

    • 5% Gum Acacia in water

  • Solubilizing Agents (use with caution and justification):

    • 10% Tween 80

    • 5-10% Dimethyl sulfoxide (DMSO), typically diluted with saline or corn oil. Note: DMSO can have intrinsic biological effects and should always be included in the vehicle control group.

Protocol Rationale: The formulation must be finalized before any toxicity or efficacy testing begins to ensure that the observed effects are attributable to the compound, not the vehicle or inconsistent bioavailability.[5]

Acute Oral Toxicity Assessment (Limit Test)

The acute toxicity study provides essential information on the potential lethality of a substance and helps establish a maximum tolerated dose (MTD).[5] For a new chemical entity not expected to be highly toxic, a limit test is often sufficient and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[6][7]

Protocol: Acute Oral Toxicity - Limit Test (Adapted from FDA Guidelines)

  • Animal Model: Use healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats), nulliparous if female.[8] Acclimate animals for at least seven days under standard laboratory conditions (25±3°C, 12h light/dark cycle, ad libitum access to food and water).[9]

  • Grouping: A minimum of 5 animals per group is recommended.

    • Group 1: Vehicle Control (receives only the selected vehicle).

    • Group 2: Test Compound (receives the limit dose).

  • Dosing:

    • Fast the animals overnight (for rats) or for 4 hours (for mice) before dosing.[6]

    • Administer a single oral dose of the compound at a limit of 2000 mg/kg or 5000 mg/kg body weight.[6][10] The volume should not exceed 10 mL/kg.[11]

    • Administer the dose using oral gavage (see Section 5.1 for protocol).

  • Observation:

    • Observe animals continuously for the first 4 hours post-dosing, paying close attention to clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors or convulsions).

    • Continue to observe the animals daily for a total of 14 days.[5][8]

    • Record body weight on Day 0 (pre-dosing), Day 7, and Day 14.

    • Record any instances of mortality.

  • Endpoint and Interpretation:

    • If no mortality is observed at the limit dose, the LD50 is considered to be greater than that dose.

    • For subsequent efficacy studies, doses are typically selected as fractions of the MTD (e.g., 1/10th, 1/5th). If no toxicity is seen at 2000 mg/kg, efficacy studies might start with doses such as 50, 100, and 200 mg/kg.

Section 2: Workflow for In Vivo Evaluation

A logical progression of experiments is crucial for an efficient and ethical research program. The following workflow outlines the key stages from initial characterization to efficacy testing.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Analysis & Reporting Compound Compound Synthesis & Purity Characterization Formulation Solubility & Vehicle Formulation Compound->Formulation Toxicity Acute Toxicity Study (Limit Test) Formulation->Toxicity DoseSelect Dose Range Selection Toxicity->DoseSelect AntiInflam Anti-Inflammatory Models (e.g., Carrageenan Paw Edema) DoseSelect->AntiInflam Analgesic Analgesic Models (e.g., Writhing, Hot Plate) DoseSelect->Analgesic Analysis Data Analysis & Statistical Evaluation AntiInflam->Analysis Analgesic->Analysis Report Report Generation Analysis->Report G Carrageenan Carrageenan Injection Mediators1 Early Phase (0-2.5h) Histamine, Serotonin, Bradykinin Release Carrageenan->Mediators1 Mediators2 Late Phase (>2.5h) Prostaglandin (PGE2) Synthesis via COX-2 Mediators1->Mediators2 Inflammation Vasodilation, Increased Permeability, Leukocyte Infiltration Mediators2->Inflammation Edema EDEMA & PAIN Inflammation->Edema

Sources

Application Notes and Protocols for High-Throughput Screening Assays of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the development and implementation of high-throughput screening (HTS) assays to identify and characterize the biological activity of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] This document outlines both biochemical and cell-based HTS strategies, offering detailed, step-by-step protocols for primary screening, hit confirmation, and downstream characterization. The methodologies are designed to be robust, scalable, and amenable to automation, catering to the needs of researchers in drug discovery and chemical biology.

Introduction: The Rationale for Screening this compound

The pyrazole nucleus is a cornerstone in the design of therapeutic agents, with numerous derivatives demonstrating significant biological activities.[1][2][3][4][5][6][7] The fusion of a cinnamoyl moiety to the 3,5-dimethyl-1H-pyrazole core in the target compound suggests a potential for interaction with a variety of biological targets. Notably, pyrazole-containing compounds have been identified as inhibitors of key enzymes in cell signaling pathways, such as cyclin-dependent kinases (CDKs), and modulators of cytoskeletal dynamics through inhibition of tubulin polymerization.[2][8] Given the established anticancer and antimicrobial activities of related pyrazole derivatives, a systematic high-throughput screening approach is warranted to elucidate the specific mechanism of action and therapeutic potential of this compound.[1][9][10]

This guide presents two distinct, yet complementary, HTS campaigns designed to broadly assess the bioactivity of this compound: a biochemical assay targeting a representative enzyme class (kinases) and a cell-based assay to evaluate effects on cell proliferation and viability.

Strategic Overview of the HTS Workflow

A successful HTS campaign is a multi-step process that progresses from a broad initial screen to focused validation of promising "hits." The workflow described herein is designed to be both efficient and rigorous, minimizing false positives and ensuring the reliable identification of true biological activity.

HTS_Workflow cluster_primary_screen Primary Screening cluster_hit_confirmation Hit Confirmation & Triage cluster_mechanism Mechanism of Action Studies Primary_Biochemical Biochemical Assay (e.g., Kinase Inhibition) Dose_Response Dose-Response Curves (IC50/EC50 Determination) Primary_Biochemical->Dose_Response Initial Hits Primary_Cellular Cell-Based Assay (e.g., Cell Viability) Primary_Cellular->Dose_Response Initial Hits Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay Confirmed Hits Cytotoxicity Cytotoxicity Profiling Orthogonal_Assay->Cytotoxicity Target_Engagement Target Engagement Assays Cytotoxicity->Target_Engagement Validated Hits Pathway_Analysis Cellular Pathway Analysis Target_Engagement->Pathway_Analysis

Caption: High-level overview of the proposed HTS workflow.

Biochemical Screening: Kinase Inhibition Assay

Rationale: Kinases are a major class of enzymes targeted in drug discovery, particularly in oncology.[11] The structural motifs present in this compound are consistent with those found in known kinase inhibitors. A fluorescence-based assay is a common and robust method for HTS of enzyme inhibitors.[11][12]

Assay Principle

This protocol describes a generic, fluorescence-based kinase assay. The principle relies on the detection of either ADP production (a universal product of kinase reactions) or the phosphorylation of a specific substrate. For this example, we will use an ADP-Glo™ Kinase Assay (Promega) as a model system due to its high sensitivity and resistance to compound interference. The assay measures ADP production by converting it to ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in luminescence.

Materials and Reagents
ReagentSupplierCatalog Number
Kinase of interest (e.g., CDK8)VariesVaries
Kinase substrate (e.g., generic peptide)VariesVaries
ATPSigma-AldrichA7699
ADP-Glo™ Kinase AssayPromegaV9101
This compoundSynthesized/SourcedN/A
Staurosporine (positive control inhibitor)Sigma-AldrichS4400
DMSO (vehicle)Sigma-AldrichD2650
384-well white, flat-bottom platesCorning3570
Detailed Protocol: Primary Screen at a Single Concentration
  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of the compound stock solution to the appropriate wells of a 384-well assay plate for a final assay concentration of 10 µM (assuming a 5 µL final reaction volume).

    • Plate 50 nL of DMSO in control wells (negative control, 0% inhibition) and 50 nL of a 10 mM staurosporine stock for the positive control (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development to be at or below the Km for the substrate, ensuring sensitivity to competitive inhibitors.[13]

    • Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).

Data Analysis and Hit Criteria
  • Percent Inhibition Calculation:

  • Z'-factor Calculation: A measure of assay quality. A Z' > 0.5 is considered excellent for HTS.

  • Hit Selection: Compounds exhibiting ≥ 50% inhibition and passing visual inspection for artifacts are considered primary hits.

Cell-Based Screening: Antiproliferative Assay

Rationale: Cell-based assays provide a more physiologically relevant context for assessing a compound's activity, capturing effects on complex cellular systems.[14][15][16][17] An antiproliferative assay is a fundamental first step in identifying potential anticancer agents.

Assay Principle

This protocol utilizes a resazurin-based assay (e.g., CellTiter-Blue®, Promega) to measure cell viability. Viable, metabolically active cells reduce the blue resazurin to the fluorescent, pink resorufin. A decrease in fluorescence indicates a reduction in cell viability, either through cytotoxic or cytostatic mechanisms.

Materials and Reagents
ReagentSupplierCatalog Number
Human cancer cell line (e.g., MCF-7 breast cancer)ATCCHTB-22
Cell culture medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTAGibco25200056
CellTiter-Blue® Cell Viability AssayPromegaG8080
This compoundSynthesized/SourcedN/A
Doxorubicin (positive control)Sigma-AldrichD1515
DMSO (vehicle)Sigma-AldrichD2650
384-well black, clear-bottom tissue culture platesCorning3764
Detailed Protocol: Primary Screen
  • Cell Seeding:

    • Culture MCF-7 cells according to standard protocols.

    • Harvest cells and perform a cell count.

    • Dilute cells to a final concentration of 50,000 cells/mL in complete culture medium.

    • Using a multi-drop dispenser, seed 40 µL of the cell suspension (2,000 cells) into each well of the 384-well plate.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a dilution series of this compound in culture medium.

    • Add 10 µL of the compound dilutions to the appropriate wells. The final concentration should be in a range suitable for identifying activity (e.g., 10 µM for a primary screen).

    • Add 10 µL of medium with DMSO for negative controls and medium with a known cytotoxic agent (e.g., doxorubicin) for positive controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Add 10 µL of CellTiter-Blue® Reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Read fluorescence (560 nm excitation / 590 nm emission) on a plate reader.

Data Analysis and Hit Confirmation
  • Primary hits are identified as compounds causing a significant reduction in fluorescence compared to the vehicle control.

  • Confirmed hits should be further evaluated in a dose-response format to determine the half-maximal inhibitory concentration (IC₅₀). This involves a 10-point, 3-fold serial dilution of the compound.

Cell_Based_Assay_Workflow Start Seed Cells in 384-well Plate Incubate1 Incubate 24h Start->Incubate1 Add_Compound Add Compound/ Controls Incubate1->Add_Compound Incubate2 Incubate 72h Add_Compound->Incubate2 Add_Reagent Add CellTiter-Blue® Reagent Incubate2->Add_Reagent Incubate3 Incubate 1-4h Add_Reagent->Incubate3 Read_Fluorescence Read Fluorescence Incubate3->Read_Fluorescence Analyze Analyze Data (Calculate % Viability) Read_Fluorescence->Analyze

Caption: Step-by-step workflow for the cell-based viability assay.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust starting point for the high-throughput screening of this compound. Positive hits from these initial screens should be subjected to a rigorous validation process. This includes re-testing of the pure compound, evaluation in orthogonal assays to rule out technology-specific artifacts, and assessment of potential cytotoxicity. For compounds confirmed as active, further mechanism-of-action studies will be crucial to identify the specific molecular target(s) and cellular pathways being modulated. These subsequent investigations will be essential in determining the therapeutic potential of this promising pyrazole derivative.

References

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • JoVE. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]

  • PMC. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved from [Link]

  • PubMed. (2010). Cell-based Assays for High-Throughput Screening. Retrieved from [Link]

  • NCBI. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to develop enzyme assays. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2015). Synthesis, characterization and Biological Activities of Some New 1-[(N-cinnamoyl) 2, 5-dichloroanilinomalonyl] 3, 5-dimethyl-4-(unsubstituted/substituted phenylazo) pyrazole Derivatives. Retrieved from [Link]

  • In Review. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Retrieved from [Link]

  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • PMC. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]

  • PMC. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]

  • PubMed. (2025). Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization. Retrieved from [Link]

Sources

Application Note: Strategic Method Development for 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the synthesis, quality control, or pharmacokinetic profiling of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole .

Unlike stable amides,


-acyl pyrazoles  are chemically active intermediates ("active amides") often used as acylating agents. This unique reactivity dictates that the analytical method must not only detect the analyte but also preserve its integrity during the run.

Part 1: Molecule Profiling & Critical Control Points

The Analyte
  • Chemical Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 226.28 g/mol

  • Class:

    
    -Acyl Pyrazole (Cinnamamide analog)
    
  • Key Feature: The

    
    -Carbonyl bond is electronically activated. While more stable than an acid chloride, it is susceptible to hydrolysis, especially in acidic/basic aqueous media, reverting to Cinnamic Acid  and 3,5-Dimethylpyrazole .
    
The "Active Amide" Challenge

Standard generic HPLC methods often fail for this compound because they ignore the lability of the


-acyl bond.
  • Risk: Using high pH buffers or prolonged exposure to acidic aqueous mobile phases can cause on-column degradation.

  • Symptom: Appearance of "ghost peaks" (degradants) that increase with run time or autosampler residence.

  • Solution: Use neutral-to-mildly acidic pH, minimize aqueous residence time, and use aprotic solvents (Acetonitrile) for sample preparation.

Degradation Pathway (Visualized)

The following diagram illustrates the hydrolysis pathway that the analyst must monitor.

DegradationPathway Parent This compound (Analyte) MW: 226.28 Intermediate Hydrolysis (pH/Time Dependent) Parent->Intermediate + H2O Prod1 Cinnamic Acid (Degradant 1) MW: 148.16 Intermediate->Prod1 Prod2 3,5-Dimethylpyrazole (Degradant 2) MW: 96.13 Intermediate->Prod2

Figure 1: Hydrolytic degradation pathway. Method specificity requires separation of the parent from these two specific degradants.

Part 2: HPLC-UV/DAD Protocol (Purity & Assay)

This method is optimized for Quality Control (QC) and synthesis monitoring. It balances the need for peak shape (requiring some acid) with stability.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol activity that could catalyze hydrolysis or tail the pyrazole nitrogen.
Mobile Phase A 0.1% Formic Acid in WaterMild acid suppresses silanols and improves pyrazole peak shape without aggressive hydrolysis.
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol (MeOH) to prevent potential transesterification/solvolysis artifacts.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 25°CCRITICAL: Do not heat >30°C. Elevated temperature accelerates

-acyl cleavage.
Detection UV 280 nm (Primary), 210-400 nm (Scan)The cinnamoyl moiety has a strong

-

* transition ~270-290 nm.
Injection Volume 5 - 10 µL
Gradient Program

Goal: Elute the polar degradants early and the lipophilic parent quickly to minimize aqueous exposure.

Time (min)% Mobile Phase BEvent
0.030%Initial hold to retain polar impurities.
2.030%Isocratic hold.
10.090%Linear ramp to elute Parent (Expect RT ~7-9 min).
12.090%Wash.
12.130%Re-equilibration.
15.030%End.
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Cinnamic Acid (if present) and Parent.
    
  • Tailing Factor (

    
    ):  0.9 – 1.2 for the Parent peak.
    
  • Stability Check: Inject the same standard vial every 1 hour for 4 hours. Area RSD should be < 2.0%.[1][2][3] If > 2.0% and degradant peaks grow, the autosampler temperature must be lowered to 4°C.

Part 3: LC-MS/MS Protocol (Bioanalysis/Trace Detection)

For pharmacokinetic (PK) studies or trace impurity analysis, specificity is paramount.

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • RATIONALE: The pyrazole ring nitrogens are proton-acceptors (

    
    ).
    
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Structural Assignment
227.1 (

)
131.0 15 - 20Quantifier: Cinnamoyl cation (

). Highly specific.
227.1 (

)
97.1 25 - 30Qualifier: 3,5-Dimethylpyrazole fragment.
227.1 (

)
103.0 35Styrene fragment (deep fragmentation).

Part 4: Sample Preparation (The Stability Lock)

The most common error is dissolving this compound in protic solvents (MeOH/EtOH) or leaving it in aqueous buffers.

For Drug Substance (Powder)
  • Solvent: Dissolve strictly in 100% Acetonitrile (HPLC Grade).

  • Dilution: If dilution with water is necessary for peak shape, add water immediately prior to injection (in the autosampler vial) or use a "sandwich injection" technique.

For Biological Matrices (Plasma/Serum)
  • Method: Protein Precipitation (PPT).

  • Protocol:

    • Aliquot 50 µL plasma.

    • Add 200 µL ice-cold Acetonitrile (containing Internal Standard).

    • Vortex 30 sec, Centrifuge 10 min @ 10,000 rpm.

    • Inject supernatant directly.

    • Note: Avoid Liquid-Liquid Extraction (LLE) with alkaline buffers, as high pH will instantly hydrolyze the

      
      -acyl bond.
      

Part 5: Method Development Decision Matrix

Use this logic flow to troubleshoot or adapt the method for specific formulations.

MethodLogic Start Start Method Development Solubility Check Solubility in ACN Start->Solubility UVScan UV Scan (200-400nm) Identify Max Abs Solubility->UVScan StabilityTest Stress Test: Acid/Base/Water UVScan->StabilityTest Stable Stable? StabilityTest->Stable No Degradation Unstable Hydrolysis Observed? StabilityTest->Unstable Degradants Appear RouteA Standard RP-HPLC (Water/MeOH) Stable->RouteA RouteB Stabilized Method (Low Temp, ACN only, Neutral pH) Unstable->RouteB Monitor Degradants:\n1. Cinnamic Acid\n2. 3,5-DMP Monitor Degradants: 1. Cinnamic Acid 2. 3,5-DMP RouteB->Monitor Degradants:\n1. Cinnamic Acid\n2. 3,5-DMP

Figure 2: Decision matrix for selecting the appropriate chromatographic conditions based on analyte stability.

Part 6: References

  • Katritzky, A. R., et al. (2003). Synthesis and properties of N-acylpyrazoles. Journal of Organic Chemistry.

  • Verma, S. K., et al. (2019). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases.[4][5] National Institutes of Health (PMC).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

1-cinnamoyl-3,5-dimethyl-1H-pyrazole as a fluorescent probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole as a Reaction-Based Fluorescent Probe

Part 1: Introduction & Scientific Foundation

Executive Summary

This compound (CDP) represents a specialized class of "reaction-based" fluorescent probes designed primarily for the detection of Hydrazine (


) . Unlike reversible binding probes, CDP functions as a chemodosimeter —an irreversible sensor that undergoes a specific chemical transformation in the presence of the target analyte to generate a fluorescent signal.

While the cinnamoyl moiety is a well-known fluorophore precursor, the attached 3,5-dimethylpyrazole acts as a "masking group" via an amide linkage, quenching fluorescence and reducing chemical stability towards non-target nucleophiles. Upon exposure to hydrazine, the molecule undergoes a cascade reaction—nucleophilic substitution followed by intramolecular cyclization—to yield a highly fluorescent pyrazoline derivative. This mechanism offers high selectivity over other biological amines and thiols.

Mechanism of Action: The "Turn-On" Cascade

The sensing mechanism relies on the unique "super-nucleophilicity" of hydrazine (the alpha-effect).

  • Recognition: Hydrazine attacks the carbonyl carbon of the cinnamoyl amide bond.

  • Cleavage: The 3,5-dimethylpyrazole acts as a leaving group (owing to the stability of the pyrazole anion/neutral species).

  • Cyclization: The resulting cinnamoyl hydrazide intermediate rapidly undergoes intramolecular cyclization to form a fluorescent pyrazoline (typically 5-phenyl-3-pyrazolidinone or a related 2-pyrazoline structure depending on conditions).

This transformation restores the "push-pull" electronic conjugation required for strong fluorescence, resulting in a dramatic signal enhancement (Turn-On).

DOT Diagram: Sensing Mechanism

ReactionMechanism Probe Probe (CDP) (Non-Fluorescent) Intermediate Intermediate (Cinnamoyl Hydrazide) Probe->Intermediate Nucleophilic Attack (Amide Cleavage) Product Fluorophore (Pyrazoline Derivative) Probe->Product Fluorescence OFF -> ON Hydrazine Hydrazine (N2H4) Hydrazine->Intermediate LeavingGroup Leaving Group (3,5-Dimethylpyrazole) Intermediate->LeavingGroup Release Intermediate->Product Intramolecular Cyclization

Figure 1: Reaction-based sensing mechanism of CDP. Hydrazine triggers the cleavage of the pyrazole masking group and subsequent cyclization to the fluorescent species.

Part 2: Photophysical Properties

The probe exhibits a significant Stokes shift upon reaction, minimizing self-quenching and allowing for clear differentiation between excitation and emission.

PropertyProbe (CDP)Reaction Product (Pyrazoline)
Absorption Max (

)
~280-300 nm~350-380 nm
Emission Max (

)
N/A (Weak/Dark)~450-520 nm (Cyan/Green)
Quantum Yield (

)
< 0.010.40 - 0.70 (Solvent dependent)
Stokes Shift N/A> 100 nm
Solubility DMSO, MeCN, MeOHWater/Organic mixtures

Part 3: Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: CDP is hydrophobic. A concentrated organic stock is required before dilution into aqueous buffers.

  • Weighing: Accurately weigh 2.4 mg of this compound (MW ≈ 240.28 g/mol ).

  • Dissolution: Dissolve in 1.0 mL of HPLC-grade DMSO (Dimethyl sulfoxide) to create a 10 mM Stock Solution .

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months.

    • Caution: Avoid repeated freeze-thaw cycles to prevent hydrolysis of the reactive amide bond.

Protocol B: In Vitro Hydrazine Detection (Titration)

Rationale: To determine the sensitivity (Limit of Detection) and dynamic range of the probe.

Materials:

  • PBS Buffer (10 mM, pH 7.4)

  • Hydrazine hydrate (stock solution in water)

  • 96-well black fluorescence plate

Steps:

  • Buffer Prep: Prepare 10 mL of PBS containing 1% DMSO (to maintain probe solubility).

  • Probe Addition: Add CDP stock to the buffer to a final concentration of 10 µM .

  • Aliquot: Dispense 190 µL of the probe solution into each well.

  • Analyte Addition: Add 10 µL of hydrazine standards (0–100 µM final concentration) to the wells.

  • Incubation: Incubate at 37°C for 20–30 minutes .

    • Note: Reaction-based probes require time for the chemical transformation to complete.

  • Measurement: Read fluorescence on a plate reader.

    • Excitation: 360 nm

    • Emission: 480 nm[1][2]

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Hydrazine].
    
Protocol C: Live Cell Imaging

Rationale: To visualize hydrazine accumulation in biological systems (e.g., HeLa or RAW264.7 cells).

DOT Diagram: Imaging Workflow

ImagingWorkflow Step1 Cell Culture (Seed cells on glass-bottom dish) Step2 Probe Loading (Incubate with 10 µM CDP for 30 min) Step1->Step2 Step3 Wash Step (Remove excess probe with PBS) Step2->Step3 Step4 Analyte Treatment (Add Hydrazine 0-50 µM) Step3->Step4 Step5 Incubation (30 min at 37°C) Step4->Step5 Step6 Fluorescence Microscopy (Ex: 405nm/360nm, Em: 450-500nm) Step5->Step6

Figure 2: Step-by-step workflow for live-cell imaging of hydrazine.

Detailed Steps:

  • Seeding: Seed cells in a confocal dish and allow adherence for 24 hours.

  • Staining: Replace media with serum-free media containing 10 µM CDP . Incubate for 30 minutes at 37°C.

  • Washing: Wash cells

    
     with PBS to remove extracellular probe (reduces background).
    
  • Treatment: Add Hydrazine (e.g., 20 µM) to the dish. Incubate for another 30 minutes.

  • Imaging:

    • Use a Confocal Laser Scanning Microscope (CLSM).

    • Channel: DAPI or Cyan channel (depending on the specific pyrazoline product formed, emission is typically blue-green).

    • Excitation: 405 nm laser (often suitable for pyrazolines).

    • Emission Collection: 450–550 nm.

Part 4: Selectivity & Troubleshooting

Selectivity Profile

The probe must be validated against interfering species.

  • High Selectivity: Hydrazine (

    
    ).[3][4]
    
  • Potential Interference: Hydroxylamine (

    
    )—may show minor response due to similar nucleophilicity.
    
  • No Response: Cysteine (Cys), Glutathione (GSH),

    
    , 
    
    
    
    ,
    
    
    , common amines (
    
    
    ).
    • Mechanistic Note: Biothiols (Cys/GSH) typically attack the Michael acceptor (double bond), which breaks conjugation and quenches or shifts absorbance, but does not trigger the specific cyclization required for the strong "turn-on" fluorescence seen with hydrazine.

Troubleshooting Guide
IssueProbable CauseSolution
High Background Hydrolysis of the probe in storage.Prepare fresh stock. Store in anhydrous DMSO.
Slow Response Low temperature or pH.Ensure incubation at 37°C. Maintain pH 7.4 (reaction is slower at acidic pH due to protonation of hydrazine).
Precipitation High probe concentration in aqueous buffer.Do not exceed 20 µM. Ensure DMSO cosolvent is

1%.
No Signal Excitation wavelength mismatch.Scan excitation spectrum. Pyrazolines often excite in UV (340-380 nm).

Part 5: References

  • Mechanistic Foundation of Hydrazine Probes:

    • Fan, L., et al. (2012). "Fluorescent probes for the detection of hydrazine." Chemical Society Reviews.

    • Context: Establishes the cyclization mechanism of cinnamoyl derivatives with hydrazine.

  • Synthesis of N-Acyl Pyrazoles:

    • Katritzky, A. R., et al. (2003). "A Convenient Preparation of

      
      -Keto Esters by the Grignard Reaction on N-Acylpyrazoles." Heterocycles. 
      
    • Context: Details the synthesis and reactivity of 1-cinnamoyl-3,5-dimethylpyrazole as an active amide.

  • Pyrazoline Fluorescence:

    • Wagner, B. D., et al. (2000). "The fluorescence properties of some 1,3,5-triphenyl-2-pyrazoline derivatives." Journal of Photochemistry and Photobiology A: Chemistry.

    • Context: Validates the fluorescence properties of the reaction product.

  • Cinnamoyl-Based Sensors:

    • Li, X., et al. (2014).[1] "A highly selective fluorescent probe for hydrazine based on a pyrazoline fluorophore."[5] Sensors and Actuators B: Chemical.

    • Context: Provides comparative protocols for pyrazoline-forming hydrazine sensors.

Sources

Application Note & Protocols: Advanced Formulation Strategies for 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole (CDMP) in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Formulation Challenge of CDMP

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Similarly, the cinnamoyl moiety, derived from cinnamaldehyde, is known for its own spectrum of biological functions, such as antioxidant, antimicrobial, and anti-cancer effects.[4][5] The novel compound, 1-cinnamoyl-3,5-dimethyl-1H-pyrazole (CDMP), which combines these two pharmacophores, represents a promising new chemical entity for drug development.

However, the therapeutic success of such molecules is frequently hampered by poor aqueous solubility. Both pyrazole and cinnamoyl derivatives are often characterized as poorly soluble, which can lead to low dissolution rates in gastrointestinal fluids, erratic absorption, and ultimately, insufficient bioavailability.[6][7][8] This document provides a comprehensive guide for researchers to navigate the critical formulation challenges of CDMP. We present three advanced formulation strategies—Lipid-Based Drug Delivery Systems (LBDDS), Amorphous Solid Dispersions (ASDs), and Polymeric Nanoparticles—designed to enhance the solubility and dissolution characteristics of CDMP, thereby unlocking its full therapeutic potential.

This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for each methodological choice, empowering researchers to adapt and optimize these techniques for their specific development needs.

Pre-Formulation Analysis: Essential Physicochemical Characterization of CDMP

Before selecting a formulation strategy, a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is paramount. This initial characterization dictates the most viable path forward for enhancing bioavailability.

Rationale: The solubility, lipophilicity (Log P), and solid-state characteristics of CDMP will determine its compatibility with various excipients and formulation technologies. For instance, a highly lipophilic compound may be an excellent candidate for lipid-based systems, whereas a compound with a high propensity to form a stable amorphous state is well-suited for solid dispersions.

Protocol 2.1: Equilibrium Solubility Determination
  • Add an excess amount of CDMP powder to a series of vials containing different aqueous media (e.g., pH 1.2, pH 4.5, pH 6.8 buffer, and purified water).

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • Withdraw samples at predetermined time points (e.g., 24, 48, 72 hours).

  • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Analyze the filtrate for CDMP concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Confirm that equilibrium is reached by observing no significant change in concentration between the final two time points.

Protocol 2.2: Lipophilicity (Log P) Estimation
  • Prepare a solution of CDMP in a biphasic system of n-octanol and water.

  • Agitate the mixture vigorously to allow for partitioning of CDMP between the two phases.

  • Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Carefully sample both phases and quantify the concentration of CDMP in each using HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.

  • The Log P is the logarithm of this value.

Data Presentation: The results from these initial studies should be compiled for easy reference.

Parameter Medium/System Result Implication for Formulation
Solubility pH 1.2 Buffer< 0.1 µg/mLPoor acidic solubility; potential challenges in stomach.
Solubility pH 6.8 Buffer< 1.0 µg/mLPoor solubility in intestinal fluid; absorption will be limited.
Log P n-Octanol/Water4.2High lipophilicity; candidate for LBDDS.[9]
Crystallinity XRD AnalysisCrystallineEnergy input needed to break crystal lattice; candidate for ASDs.

Formulation Strategy I: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are highly effective for enhancing the oral bioavailability of lipophilic (Log P > 2) and poorly water-soluble drugs.[10][11] Self-Emulsifying Drug Delivery Systems (SEDDS) are a subset of LBDDS that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[12]

Causality: The formation of a nano- or microemulsion drastically increases the surface area of the drug available for dissolution and absorption. The lipidic excipients can also facilitate absorption through lymphatic pathways, potentially reducing first-pass metabolism.[9][13]

LBDDS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation cluster_2 Phase 3: Characterization A API Solubility in Excipients B Construct Ternary Phase Diagrams A->B Select Excipients C Prepare Formulations (Oil + Surfactant + Cosurfactant) B->C Identify Emulsification Region D Incorporate CDMP into Optimized Vehicle C->D Vortex Mixing E Emulsion Droplet Size Analysis D->E Evaluate Quality F In Vitro Drug Release (Dialysis Method) E->F G Thermodynamic Stability E->G

Caption: Workflow for developing a CDMP-loaded SEDDS formulation.

Protocol 3.1: Excipient Solubility and Selection
  • Screen the solubility of CDMP in various oils (e.g., Capryol™ 90, Maisine® CC), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).

  • Add an excess of CDMP to 1 g of each excipient in separate vials.

  • Vortex and place in a shaking incubator at 25°C for 48 hours.

  • Centrifuge the samples at 5000 rpm for 15 minutes to pellet undissolved drug.

  • Quantify the CDMP concentration in the supernatant.

  • Rationale: Select one oil, one surfactant, and one cosurfactant in which CDMP demonstrates the highest solubility. This maximizes the potential drug load of the final formulation.

Protocol 3.2: Construction of Ternary Phase Diagrams
  • Prepare a series of mixtures of the selected oil, surfactant, and cosurfactant at various ratios (e.g., from 9:1 to 1:9).

  • For each mixture, titrate with water dropwise while vortexing.

  • Visually observe the formation of emulsions. Note whether the emulsion is clear/transparent (nanoemulsion) or turbid (micro/macroemulsion) and if any phase separation or precipitation occurs.

  • Plot the compositions on a ternary phase diagram to map the efficient self-emulsification region.

  • Rationale: The phase diagram visually identifies robust formulations that can form stable emulsions over a wide range of compositions, ensuring consistent performance.

Protocol 3.3: Preparation and Characterization of CDMP-SEDDS
  • Based on the phase diagram, select an optimized ratio of oil, surfactant, and cosurfactant.

  • Prepare the vehicle by accurately weighing and mixing the components until a clear, homogenous liquid is formed.

  • Dissolve the calculated amount of CDMP into the vehicle with gentle heating and stirring.

  • Characterization - Droplet Size: Dilute 100 µL of the CDMP-SEDDS with 100 mL of water. Analyze the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). An average size below 200 nm with a PDI < 0.3 is generally desirable.

  • Characterization - In Vitro Release: Place the CDMP-SEDDS in a dialysis bag (with an appropriate molecular weight cutoff) submerged in a dissolution medium (e.g., simulated intestinal fluid). Periodically sample the medium to determine the rate and extent of CDMP release over time.

Formulation Strategy II: Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique for improving the dissolution of poorly soluble, crystalline drugs.[14] In an ASD, the drug is dispersed at a molecular level within a hydrophilic polymer matrix in an amorphous, high-energy state.

Causality: The amorphous form of a drug lacks a crystalline lattice, meaning less energy is required for it to dissolve.[15] The polymer serves two roles: it prevents the drug from recrystallizing back to its low-solubility crystalline form and can help maintain a supersaturated state of the drug in solution, enhancing the driving force for absorption.

Protocol 4.1: Polymer Screening and Miscibility
  • Select common pharmaceutical polymers for ASDs (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Prepare physical mixtures of CDMP and each polymer at different ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Analyze the mixtures using Differential Scanning Calorimetry (DSC). A single glass transition temperature (Tg) that varies with the drug-polymer ratio indicates miscibility.

  • Rationale: Drug-polymer miscibility is critical for the physical stability of the ASD. If the drug and polymer are not miscible, phase separation can occur, leading to drug recrystallization and loss of the solubility advantage.

Protocol 4.2: ASD Preparation via Solvent Evaporation (Spray Drying)
  • Co-dissolve the selected polymer and CDMP in a suitable common solvent (e.g., methanol, acetone).

  • Spray the solution into the drying chamber of a lab-scale spray dryer. The hot drying gas rapidly evaporates the solvent, trapping the drug in its amorphous state within the polymer matrix.

  • Key parameters to optimize include inlet temperature, solution feed rate, and atomization pressure.

  • Collect the resulting dry powder from the cyclone.

Protocol 4.3: Characterization of CDMP-ASDs
  • Confirmation of Amorphous State: Analyze the spray-dried powder using Powder X-ray Diffraction (PXRD). The absence of sharp Bragg peaks characteristic of the crystalline CDMP confirms the formation of an amorphous system.

  • Drug Loading: Dissolve a known mass of the ASD powder in a suitable solvent and analyze the CDMP concentration via HPLC to determine the actual drug content.

  • In Vitro Dissolution: Perform dissolution testing using a USP Apparatus II (paddle). Compare the dissolution profile of the ASD to that of the pure crystalline CDMP and a simple physical mixture. The ASD should demonstrate a significantly faster dissolution rate and ideally achieve a state of supersaturation.

Formulation Strategy III: Polymeric Nanoparticles

Encapsulating CDMP into biodegradable polymeric nanoparticles can enhance solubility, protect the API from degradation, and offer opportunities for controlled or targeted delivery.[16][17] Nanoprecipitation is a straightforward and widely used method for preparing polymeric nanoparticles.

Causality: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[9]

Nanoprecipitation_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Process A Dissolve CDMP and Polymer (e.g., PLGA) in Acetone C Inject Organic Phase into Aqueous Phase under Stirring A->C B Prepare Aqueous Solution with Stabilizer (e.g., PVA) B->C D Solvent Evaporation (Rotary Evaporator) C->D Spontaneous Nanoparticle Formation E Purification (Centrifugation/Washing) D->E Remove Organic Solvent F Final CDMP Nanoparticle Suspension E->F Isolate Nanoparticles

Caption: Nanoprecipitation method for CDMP-loaded nanoparticles.

Protocol 5.1: Nanoparticle Formulation by Nanoprecipitation
  • Prepare the organic phase: Dissolve a defined amount of CDMP and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent like acetone.

  • Prepare the aqueous phase: Dissolve a stabilizing agent (e.g., polyvinyl alcohol, PVA) in purified water.

  • Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the water causes the polymer to precipitate, encapsulating the drug into nanoparticles.

  • Stir the resulting suspension for several hours at room temperature to allow for complete evaporation of the organic solvent.

  • Collect the nanoparticles by ultracentrifugation, wash them with purified water to remove excess stabilizer, and resuspend them or freeze-dry for long-term storage.

Protocol 5.2: Characterization of CDMP-Nanoparticles
  • Particle Size and Zeta Potential: Dilute the nanoparticle suspension and analyze using DLS to determine the mean particle size, PDI, and surface charge (zeta potential). A narrow size distribution and a zeta potential sufficient to ensure colloidal stability (e.g., > |20| mV) are desired.

  • Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Separate the nanoparticles from the aqueous medium by ultracentrifugation.

    • Measure the amount of free, unencapsulated CDMP in the supernatant.

    • Calculate EE% = [(Total Drug - Free Drug) / Total Drug] x 100.

    • Dissolve a known mass of dried nanoparticles and measure the drug content to calculate DL%.

Comparative Analysis and Conclusion

The optimal formulation strategy for CDMP will depend on the target product profile, including the desired dose, route of administration, and stability requirements.

Formulation Strategy Key Advantages Potential Challenges Best Suited For
LBDDS (SEDDS) High drug loading for lipophilic drugs; enhances lymphatic uptake.Excipient compatibility and stability; potential for GI irritation with high surfactant levels.Oral delivery of highly lipophilic (Log P > 4) compounds.
Amorphous Solid Dispersions (ASDs) Significant increase in dissolution rate; established manufacturing processes (spray drying).Physical instability (recrystallization) over time; polymer selection can be complex.Oral solid dosage forms (tablets, capsules) for compounds that form stable amorphous systems.
Polymeric Nanoparticles Protects API from degradation; potential for controlled release and targeting.Lower drug loading capacity; complex manufacturing and scale-up.Oral or parenteral delivery requiring sustained release or targeting.

By systematically applying the protocols outlined in this guide, researchers can effectively overcome the solubility limitations of this compound. This foundational work is crucial for advancing this promising molecule through preclinical and clinical development, ultimately enabling its potential translation into a viable therapeutic agent.

References

  • RSC Publishing. (n.d.). Synthesis, molecular modeling and biological evaluation of cinnamic acid derivatives with pyrazole moieties as novel anticancer agents. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC. Retrieved from [Link]

  • Hakimi Saryazdi, F., Golrasan, E., & Heidari, S. (2021). Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. Asian Journal of Green Chemistry, 5(3), 325-334.
  • ResearchGate. (2025). Recent advances in the synthesis of pyrazole scaffolds via nanoparticles: A review. Retrieved from [Link]

  • Al-Mokaddem, M., et al. (n.d.). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. PMC. Retrieved from [Link]

  • Talad-ro, K., et al. (2021). Encapsulation of cinnamaldehyde: an insight on delivery systems and food applications. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]

  • ResearchGate. (n.d.). Encapsulation of cinnamaldehyde: an insight on delivery systems and food applications. Retrieved from [Link]

  • Zhang, X., et al. (2022). Self-Emulsifying Drug Delivery System Enhances Tissue Distribution of Cinnamaldehyde by Altering the Properties of the Mucus Layer. AAPS PharmSciTech. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrazole derivatives. Retrieved from [Link]

  • Zhang, H., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

  • Pérez-Márquez, A., et al. (n.d.). Dual Loading of Trans-Cinnamaldehyde and Either Paclitaxel or Curcumin in Chitosan Nanoparticles: Physicochemical Characterization and Biological Evaluation Against MDCK and HeLa Cells. PMC. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Chen, Y., et al. (n.d.). Cinnamaldehyde-Contained Polymers and Their Biomedical Applications. PMC. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Single-Molecule Characterization of Drug Delivery Systems. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • NIH. (n.d.). Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

  • NIH. (n.d.). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • ResearchGate. (2026). Lipid-Based Colloidal Nanocarriers for Site-Specific Drug Delivery. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PMC. (n.d.). Design, Characterization, and Optimization of Controlled Drug Delivery System Containing Antibiotic Drug/s. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Springer. (2020). Naturally Derived Membrane Lipids Impact Nanoparticle-Based Messenger RNA Delivery. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole, 4,5-dihydro-4,5-dimethyl- (CAS 28019-94-5). Retrieved from [Link]

  • PMC. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

Sources

Application Note & Protocol: Advanced Techniques for Measuring the Binding Affinity of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Scaffolds and Binding Affinity Measurement

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs with a wide spectrum of pharmacological activities.[1][2] Pyrazole derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[3][4] Compounds like celecoxib and sildenafil are prominent examples of their therapeutic success.[1] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[1]

The compound of interest, 1-cinnamoyl-3,5-dimethyl-1H-pyrazole, belongs to this versatile class. Characterizing its interaction with biological targets is a critical step in elucidating its mechanism of action and potential therapeutic value. A key parameter in this characterization is binding affinity , which quantifies the strength of the interaction between the compound (ligand) and its target protein.[5] This is typically expressed as the equilibrium dissociation constant (KD), where a smaller KD value signifies a stronger binding interaction.[5]

Accurate determination of binding affinity is fundamental to:

  • Lead Optimization: Guiding medicinal chemistry efforts to improve potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact binding.

  • Target Validation: Confirming the engagement of the compound with its intended biological target.

This guide provides an in-depth overview and detailed protocols for two powerful, label-free techniques for measuring the binding affinity of small molecules like this compound: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .

Core Techniques for Affinity Determination

For a novel compound like this compound, where the target may be a newly identified enzyme (e.g., a kinase) or receptor, direct biophysical methods that do not require modification of the compound are preferable. SPR and ITC are gold-standard techniques that provide high-fidelity data on binding kinetics and thermodynamics.

Technique Principle Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index near a sensor surface as the analyte (compound) flows over the immobilized ligand (protein).[6]KD (affinity), kon (association rate), koff (dissociation rate)Real-time kinetic data, high sensitivity, requires small amounts of protein.Requires protein immobilization which can affect activity, potential for mass transport limitations.[7][8]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event in solution.[9]KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)In-solution measurement (no immobilization), provides a complete thermodynamic profile.Requires larger quantities of both protein and compound, lower throughput.

Surface Plasmon Resonance (SPR): A Real-Time View of Molecular Interactions

SPR is an optical biosensing technique that allows for the real-time monitoring of binding events.[6][10] It is particularly powerful for not only determining affinity (KD) but also for resolving the kinetics of the interaction—how fast the compound binds (kon) and dissociates (koff) from its target.[11] This is invaluable for drug discovery, as compounds with similar affinities can have vastly different kinetic profiles, impacting their residence time and pharmacological effect.[8]

Causality in Experimental Design

The success of an SPR experiment hinges on the quality of the immobilized protein. The goal is to present the protein on the sensor chip in a native, active conformation. For many targets, such as kinases, direct amine coupling is a common immobilization strategy.[8] However, this can sometimes lead to random orientation and loss of activity.[7][8] A superior, though more involved, method is to use a capture-based approach with a tag (e.g., biotinylation) to ensure uniform orientation.[7]

Experimental Workflow: SPR

The following diagram illustrates the typical workflow for an SPR experiment to determine the binding affinity of this compound to a target protein.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Target Protein (e.g., Kinase Y) P3 Prepare Running Buffer (e.g., HBS-EP+ with 5% DMSO) P1->P3 P2 Prepare Compound Stock (this compound in DMSO) P2->P3 E1 Activate Sensor Chip Surface (e.g., EDC/NHS for Amine Coupling) P3->E1 E2 Immobilize Target Protein to Sensor Surface E1->E2 E3 Block Remaining Active Sites (e.g., Ethanolamine) E2->E3 E4 Inject Serial Dilutions of Compound (Analyte) over Protein (Ligand) and Reference Surface E3->E4 E5 Monitor Binding Response (Association and Dissociation Phases) E4->E5 A1 Reference Surface Subtraction (Correct for bulk refractive index changes) E5->A1 A2 Fit Sensorgrams to a Binding Model (e.g., 1:1 Langmuir) A1->A2 A3 Determine Kinetic Parameters (kon, koff) and Affinity (KD) A2->A3

Caption: Workflow for SPR-based binding affinity measurement.

Detailed Protocol: Multi-Cycle Kinetics SPR

This protocol assumes the use of a standard amine-coupling kit on a CM5 sensor chip and a target protein (e.g., "Kinase Y").

A. Reagent and Sample Preparation:

  • Target Protein: Dialyze the purified "Kinase Y" into a suitable immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0). Aim for a concentration of 20-50 µg/mL.

  • Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a dilution series in the running buffer. A typical concentration range for a new compound might be 10 µM down to ~30 nM. The final DMSO concentration in all samples should be matched and ideally ≤ 5%.

  • Running Buffer: A common choice is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Add DMSO to match the final concentration in the compound dilutions.

B. Instrument Setup and Immobilization:

  • Equilibrate the system with running buffer.

  • Activate the sensor surface of both the active and reference flow cells with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Inject the "Kinase Y" solution over the active flow cell until the desired immobilization level is reached (typically 2000-4000 Response Units for small molecule analysis).

  • Inject a blocking agent (e.g., 1 M Ethanolamine-HCl, pH 8.5) for 7 minutes over both flow cells to deactivate any remaining active esters.

C. Kinetic Analysis:

  • Inject the highest concentration of the compound for a short duration (e.g., 30 seconds) to check for non-specific binding.

  • Perform a multi-cycle kinetic analysis. In each cycle, inject a single concentration of the compound dilution series. Start with a buffer-only (zero concentration) injection.

  • Each injection cycle should consist of:

    • Association Phase: Inject the compound for a defined period (e.g., 60-120 seconds) to monitor binding.

    • Dissociation Phase: Flow running buffer over the chip for a longer period (e.g., 300-600 seconds) to monitor the compound dissociating from the target.

  • Between cycles, if necessary, perform a regeneration step with a mild solution (e.g., a brief pulse of low pH glycine) to remove any remaining bound compound.

D. Data Analysis:

  • Process the raw data by subtracting the response from the reference flow cell from the active flow cell response.

  • Subtract the buffer-only (zero concentration) injection data to correct for any systematic drift.

  • Globally fit the processed sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

  • The fitting will yield values for kon, koff, and the KD (calculated as koff/kon).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature of Binding

ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.[9][12] The measured heat is proportional to the extent of binding, and as the target protein becomes saturated with the compound, the heat signal diminishes.[13] This allows for the direct determination of affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) of binding.[9] From these, the entropy (ΔS) can be calculated, offering deep insights into the forces driving the interaction.

Causality in Experimental Design

For ITC, precise concentration determination of both the protein and the compound is paramount for accurate stoichiometry and affinity measurements.[13] Buffer matching between the protein solution in the cell and the compound solution in the syringe is also critical to minimize large heats of dilution that can obscure the binding signal.[14] The experiment is typically set up with the protein in the sample cell and the compound in the titration syringe.

Experimental Workflow: ITC

The following diagram outlines the process for characterizing the binding of this compound to its target using ITC.

ITC_Workflow cluster_prep_itc Phase 1: Preparation & Concentration Determination cluster_exp_itc Phase 2: Titration Experiment cluster_analysis_itc Phase 3: Data Analysis P1_itc Prepare Target Protein (e.g., Kinase Y) P3_itc Dialyze Protein into Final Buffer. Use Dialysate to Prepare Compound Solution. P1_itc->P3_itc P2_itc Prepare Compound Stock (this compound) P2_itc->P3_itc P4_itc Accurately Measure Concentrations (e.g., A280 for protein, UV-Vis for compound) P3_itc->P4_itc E1_itc Load Protein into Sample Cell and Compound into Syringe P4_itc->E1_itc E2_itc Equilibrate System to Desired Temperature (e.g., 25°C) E1_itc->E2_itc E3_itc Perform a Series of Small Injections of Compound into the Protein Solution E2_itc->E3_itc E4_itc Measure Heat Change (dQ/dt) After Each Injection E3_itc->E4_itc A1_itc Integrate Heat Flow Peaks to get Heat per Injection (ΔH) E4_itc->A1_itc A2_itc Plot Heat per Mole of Injectant vs. Molar Ratio A1_itc->A2_itc A3_itc Fit the Binding Isotherm to a Suitable Model (e.g., One-Set-of-Sites) A2_itc->A3_itc A4_itc Determine Thermodynamic Parameters (KD, n, ΔH, ΔS) A3_itc->A4_itc

Caption: Workflow for ITC-based binding affinity and thermodynamic characterization.

Detailed Protocol: ITC Titration

This protocol describes a standard ITC experiment for a protein-small molecule interaction.

A. Reagent and Sample Preparation:

  • Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5% DMSO).

  • Protein Preparation: Dialyze the purified "Kinase Y" extensively against the prepared buffer. After dialysis, retain the final dialysis buffer (dialysate) for preparing the compound solution. This ensures a perfect buffer match.

  • Concentration Determination:

    • Measure the final protein concentration accurately using its extinction coefficient at 280 nm. A typical cell concentration is 10-20 µM.

    • Measure the compound concentration accurately using its molar extinction coefficient at a suitable wavelength. A typical syringe concentration is 100-200 µM (10-15 fold higher than the protein concentration).

  • Sample Loading:

    • Load the protein solution into the sample cell.

    • Load the compound solution into the injection syringe.

B. Instrument Setup and Titration:

  • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate until a stable baseline is achieved.

  • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe and to assess the initial heat of dilution. This first injection is often discarded during analysis.

  • Program a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing between them (e.g., 150 seconds) to allow the heat signal to return to the baseline.

C. Control Experiment:

  • To accurately determine the heat of dilution, perform a control titration by injecting the compound solution from the syringe into the sample cell containing only buffer (no protein).

D. Data Analysis:

  • Integrate the area of each injection peak to determine the heat change per injection.

  • Subtract the heat of dilution obtained from the control experiment from the binding data.

  • Plot the corrected heat per mole of injectant against the molar ratio of [Compound]/[Protein].

  • Fit the resulting binding isotherm to a suitable model (e.g., "One-Set-of-Sites") using the analysis software provided with the instrument.

  • The fit will provide the key thermodynamic parameters: KD (and its reciprocal, the binding constant KA), the stoichiometry (n), and the enthalpy of binding (ΔH). The change in entropy (ΔS) is then calculated automatically.

References

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453-461. [Link]

  • Kaur, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Sharma, V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]

  • Li, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

  • Twentyman, J. (2023). An Introduction to Surface Plasmon Resonance. Technology Networks. [Link]

  • Biaffin GmbH & Co KG. (n.d.). Kinascreen SPR services. Retrieved from [Link]

  • Gupta, S., et al. (2015). Synthesis, characterization and Biological Activities of Some New 1-[(N-cinnamoyl) 2, 5-dichloroanilinomalonyl] 3, 5-dimethyl-4-(unsubstituted/substituted phenylazo) pyrazole Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Retrieved from [Link]

  • LibreTexts Biology. (2026). 5.2: Techniques to Measure Binding. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • ResearchGate. (2020). What are some physical methods to determine binding affinity of a protein?. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from [Link]

  • ACS Figshare. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry. [Link]

  • Gomer, J., & Gomez, J. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Isothermal Titration Calorimetry in Biocatalysis. [Link]

  • Tran, P. T., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. [Link]

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Aouad, M. R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

Sources

Application Notes and Protocols for 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole in Agricultural Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Natural Scaffolds and Proven Pharmacophores in Agrochemical Design

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has driven researchers to explore the vast chemical space offered by the conjunction of natural product-derived moieties and established synthetic pharmacophores. Within this paradigm, 1-cinnamoyl-3,5-dimethyl-1H-pyrazole emerges as a molecule of significant interest. This compound synergistically combines the structural features of cinnamic acid, a ubiquitous natural product known for its own antimicrobial properties, with the versatile and biologically active 3,5-dimethylpyrazole core.[1][2][3] The pyrazole ring is a well-established "privileged" structure in agrochemical discovery, forming the backbone of numerous commercial fungicides, insecticides, and herbicides.[3][4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound in agricultural research.

Synthesis of this compound

The synthesis of this compound can be approached through a straightforward acylation of 3,5-dimethylpyrazole with cinnamoyl chloride. This method leverages the nucleophilicity of the pyrazole nitrogen to form a stable amide linkage.

Protocol 1: Synthesis of this compound

Materials:

  • 3,5-dimethylpyrazole

  • Cinnamoyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of cinnamoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Application I: Fungicidal Activity as a Potential Succinate Dehydrogenase Inhibitor (SDHI)

Scientific Rationale

The pyrazole carboxamide scaffold is a cornerstone of a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds function by targeting complex II of the mitochondrial respiratory chain, thereby blocking ATP production and causing fungal cell death. The introduction of a cinnamoyl moiety to a pyrazole ring has been shown to yield potent SDHI fungicides.[1] It is hypothesized that this compound may act as an SDHI, with the cinnamoyl group influencing its binding affinity to the target enzyme.

Diagram: Proposed Mechanism of Action

Fungicidal_Mechanism cluster_fungus Fungal Cell Pyrazolem This compound SDH Succinate Dehydrogenase (Complex II) Pyrazolem->SDH ETC Electron Transport Chain SDH->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Insecticidal_Workflow start Compound Synthesis & Formulation screening Primary Screening (e.g., Leaf Dip Assay) start->screening dose_response Dose-Response Assay (LC50 Determination) screening->dose_response Active end Lead Compound Optimization screening->end Inactive moa Mechanism of Action Studies (e.g., Enzyme Assays) dose_response->moa moa->end Plant_Growth_Regulation cluster_effects Physiological Effects cluster_outcomes Phenotypic Outcomes Pyrazolem This compound Auxin_like Auxin-like Effects Pyrazolem->Auxin_like Cytokinin_like Cytokinin-like Effects Pyrazolem->Cytokinin_like Root_Growth Increased Root Number & Length Auxin_like->Root_Growth Shoot_Elongation Enhanced Shoot Growth Cytokinin_like->Shoot_Elongation Photosynthesis Increased Photosynthetic Pigments Cytokinin_like->Photosynthesis

Caption: Proposed pathways for plant growth regulation.

Protocol 4: Seedling Growth Promotion Assay

Objective: To evaluate the effect of this compound on the early growth and development of a model plant species, such as wheat (Triticum aestivum).

[5]Materials:

  • This compound

  • Sterile distilled water

  • Wheat seeds

  • Petri dishes with filter paper or hydroponic growth pouches

  • Growth chamber with controlled environmental conditions

  • Spectrophotometer for pigment analysis

Procedure:

  • Prepare a stock solution of the test compound and create a dilution series to achieve final concentrations in the nanomolar to micromolar range (e.g., 10⁻⁸ M). 2[5][6]. Surface-sterilize wheat seeds and place them on moistened filter paper in petri dishes or in hydroponic pouches.

  • Apply the different concentrations of the test solution to the seeds. Use sterile distilled water as a negative control and a solution of a known plant growth regulator (e.g., IAA) as a positive control.

  • Germinate and grow the seedlings in a growth chamber for a specified period (e.g., 1-6 weeks). 5[5]. At the end of the experiment, measure various morphometric parameters: root number, total root length, and shoot length.

  • For biochemical analysis, extract photosynthetic pigments (chlorophylls and carotenoids) from the leaves and measure their concentrations using a spectrophotometer.

  • Statistically analyze the data to determine significant differences between treatments.

Quantitative Data: Expected Plant Growth Promotion

Based on studies with related pyrazole derivatives, the following table illustrates the potential effects on wheat seedlings.

[5][6]| Parameter | Expected % Increase over Control (at 10⁻⁸ M) | | :--- | :--- | | Total Root Number | 30 - 55% | | Total Root Length | 40 - 100% | | Chlorophyll a Content | 15 - 35% | | Chlorophyll b Content | 10 - 60% |

References

  • Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. (URL: [Link])

  • Design, synthesis, and antifungal activity of novel cinnamon-pyrazole carboxamide derivatives. (URL: [Link])

  • Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. (URL: [Link])

  • Synthetic Pyrazole Derivatives as Growth Inhibitors of Some Phytopathogenic Fungi. (URL: [Link])

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (URL: [Link])

  • Antifungal Activity and Action Mechanism of the Natural Product Cinnamic Acid Against Sclerotinia sclerotiorum. (URL: [Link])

  • Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates. (URL: [Link])

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (URL: [Link])

  • Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. (URL: [Link])

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (URL: [Link])

  • Antifungal mechanism of cinnamaldehyde and citral combination against Penicillium expansum based on FT-IR fingerprint, plasma membrane, oxidative stress and volatile profile. (URL: [Link])

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (URL: [Link])

  • Synthetic pyrazole derivatives as growth inhibitors of some phytopathogenic fungi. (URL: [Link])

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (URL: [Link])

  • Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. (URL: [Link])

  • Cinnamaldehyde Acts as a Fungistat by Disrupting the Integrity of Fusarium oxysporum Fox-1 Cell Membranes. (URL: [Link])

  • Current Chemistry Letters. (URL: [Link])

  • 3,5-dimethylpyrazole. (URL: [Link])

  • Pyrazole synthesis. (URL: [Link])

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (URL: [Link])

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (URL: [Link])

  • Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. (URL: [Link])

  • Toxological activity of pyrazole derivatives 4–9, 11, and 12 and... (URL: [Link])

  • Method for preparing 3.5-dimethylpyrazole. (URL: )
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Stability Optimization for 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving solubility and stability of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole (CDP) for biological assays. Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Impacts Assay Validity)[1]

Executive Summary: The Dual Challenge

This compound (CDP) presents a unique challenge in biological assays. It is not merely a lipophilic compound (Class II/IV); it is also an N-acyl pyrazole , a chemical class often used as acylating agents in organic synthesis.[1]

Therefore, your "solubility" problem is likely a two-fold issue:

  • Thermodynamic Solubility: The cinnamoyl tail drives high lipophilicity, causing precipitation in aqueous media.

  • Hydrolytic Instability: The N-acyl bond is labile. In pH 7.4 buffers, the compound may hydrolyze into cinnamic acid and 3,5-dimethylpyrazole, leading to assay artifacts.[1]

This guide provides a self-validating workflow to distinguish between precipitation and degradation, ensuring your biological data reflects the intact molecule.

Part 1: Troubleshooting Guides (Q&A)

Issue #1: "The compound precipitates immediately upon addition to cell culture media."

Diagnosis: This is "Solvent Shock." Moving a hydrophobic compound from 100% DMSO to aqueous media causes a rapid spike in local water concentration, crashing the compound out of solution before it can disperse.

Resolution: The "Intermediate Step-Down" Protocol Do not pipette directly from a high-concentration DMSO stock into the assay well. Use an intermediate dilution step.

  • Step 1: Prepare your Master Stock in anhydrous DMSO (e.g., 10 mM).[1]

  • Step 2: Create a 10x Working Solution in a transition buffer containing 5-10% DMSO and a surfactant (e.g., 0.05% Pluronic F-127).

  • Step 3: Add this 10x solution to your cells to achieve the 1x final concentration (final DMSO < 1%).

Why this works: The surfactant stabilizes the micro-precipitates, and the intermediate step reduces the polarity shift gradient.

Issue #2: "My IC50 shifts significantly if I pre-incubate the compound in buffer."

Diagnosis: Hydrolytic Degradation. The bond between the pyrazole nitrogen and the cinnamoyl carbonyl is chemically active (an amide-like bond with a good leaving group). At physiological pH (7.4) and 37°C, this bond is susceptible to hydrolysis.[1]

Resolution: Stability Validation Before running your bioassay, you must determine the half-life (


) of CDP in your specific buffer.

Protocol:

  • Incubate 10 µM CDP in your assay buffer (e.g., PBS pH 7.4) at 37°C.[2]

  • Take aliquots at 0, 1, 4, and 24 hours.

  • Analyze via HPLC/UPLC.

    • Peak A: Intact CDP.

    • Peak B: Cinnamic Acid (Hydrolysis product).

    • Peak C: 3,5-Dimethylpyrazole (Leaving group).[1]

  • Action: If degradation >10% within your assay window, you must switch to a lower pH buffer (if biology allows) or use fresh preparations immediately.

Issue #3: "I see crystals in the microscope, but the media looks clear to the naked eye."

Diagnosis: Micro-crystallization. Standard visual inspection is insufficient for cinnamoyl derivatives. They form micro-crystals that settle on the cell monolayer, causing localized toxicity (false positives).[1]

Resolution: Nephelometry or Microscopy Check Use a nephelometer (turbidity meter) or high-magnification microscopy (40x) to verify solubility limits before adding cells.

Part 2: Experimental Protocols

Protocol A: Cyclodextrin Complexation (The Gold Standard)

If DMSO/Pluronic fails, encapsulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the most effective method to shield the hydrophobic cinnamoyl tail while protecting the labile N-acyl bond from hydrolysis.

Reagents:

  • HP-β-CD (e.g., Kleptose® or Trappsol®)[1]

  • Anhydrous Methanol

  • Milli-Q Water

Workflow:

  • Phase 1: Dissolve CDP in a minimal volume of methanol.

  • Phase 2: Dissolve HP-β-CD in water (20% w/v).

  • Phase 3 (Kneading/Mixing): Slowly add the CDP-methanol solution to the aqueous CD solution while stirring vigorously at 500 RPM.

    • Molar Ratio: Aim for 1:2 (Drug:CD) to ensure full encapsulation of the cinnamoyl tail.

  • Phase 4: Evaporate the methanol using a rotary evaporator or nitrogen stream.

  • Phase 5: Filter-sterilize (0.22 µm) the resulting clear aqueous solution.

Outcome: A water-soluble inclusion complex that releases the drug upon contact with the cell membrane.

Protocol B: Solvent Tolerance Limits

Use this table to design your vehicle controls.

Solvent / AdditiveMax Final Conc.[3][4] (Cell Assays)RoleNotes
DMSO 0.1% - 0.5%Primary SolventHygroscopic; store under N2.
Ethanol < 0.5%Co-solventLess toxic than DMSO for some lines.[5]
Pluronic F-127 0.01% - 0.1%SurfactantPrevents aggregation; non-cytotoxic.
HP-β-CD 0.5% - 1.0%Complexing AgentBest for in vivo or high-conc assays.

Part 3: Visualizing the Logic

Diagram 1: The Solubility vs. Stability Decision Tree

This workflow helps you decide whether you have a physical solubility problem or a chemical degradation problem.

SolubilityLogic Start Start: Compound Preparation DissolveDMSO Dissolve in 100% DMSO Start->DissolveDMSO Clear Is solution clear? DissolveDMSO->Clear DiluteMedia Dilute into Assay Media (Final Conc.) Clear->DiluteMedia Yes FixStock Re-synthesize or Check Purity Clear->FixStock No PrecipCheck Precipitation Visible (Microscope/Nephelometer)? DiluteMedia->PrecipCheck HPLC Run HPLC/LC-MS (Buffer Stability Check) PrecipCheck->HPLC No (Looks Clear) UseComplex Use HP-β-CD Complexation (Protocol A) PrecipCheck->UseComplex Yes (Solubility Issue) Hydrolysis Hydrolysis Detected? (Cinnamic Acid present) HPLC->Hydrolysis UseFresh Use Fresh Prep Only Reduce Assay Time Hydrolysis->UseFresh Yes (Stability Issue) Proceed Proceed to Assay Hydrolysis->Proceed No (Stable & Soluble)

Caption: Decision matrix for distinguishing between physical precipitation (solubility) and chemical hydrolysis (stability) for N-acyl pyrazoles.

Diagram 2: The "Sandwich" Serial Dilution Method

Standard serial dilution in media often causes precipitation. This method maintains solubility during the dilution process.

SerialDilution Stock Master Stock (10 mM DMSO) Step1 Step 1: Serial Dilution in 100% DMSO Stock->Step1 Dilute High Conc Step2 Step 2: Intermediate Transfer (1:10 into Media + Pluronic) Step1->Step2 Transfer 5µL Step3 Step 3: Final Assay Plate (1:10 into Cells) Step2->Step3 Transfer 10µL Result Result: No Shock Precip 0.1% DMSO Final Step3->Result

Caption: The "Sandwich" dilution method prevents the "mixing shock" that occurs when dropping high-concentration hydrophobic stocks directly into aqueous buffers.

References

  • BenchChem Technical Support. (2025).[6][7] DMSO in Cell-Based Assays: Toxicity and Optimization Guidelines. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2024). 1H-Pyrazole, 3,5-dimethyl-1-phenyl- Chemical Properties and Phase Data. NIST Chemistry WebBook, SRD 69.[1][8] Retrieved from [1]

  • MDPI Molecules. (2024). Recent Advances in Synthesis and Properties of Pyrazoles: Solubility and Hydrotropes. Retrieved from [1]

  • National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Self-assembling Peptides. PubMed Central. Retrieved from [1]

  • Journal of Pharmaceutical Sciences. (2023). Preparation and Evaluation of Inclusion Complexes Using Cyclodextrins. Retrieved from [1]

Sources

optimizing reaction conditions for the synthesis of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Prepared by: Your Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in synthetic and medicinal chemistry, providing expert-driven insights, troubleshooting solutions, and optimized protocols. Our goal is to empower you to navigate the challenges of this N-acylation reaction, ensuring efficiency, high yield, and purity in your results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a classic N-acylation reaction. It involves the nucleophilic attack of a nitrogen atom from the 3,5-dimethylpyrazole ring onto the electrophilic carbonyl carbon of cinnamoyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting pyrazole, rendering it non-nucleophilic and halting the reaction.[1][2]

Q2: What is the proposed reaction mechanism?

A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The pyridine-like nitrogen (N1) of 3,5-dimethylpyrazole acts as the nucleophile. The presence of a suitable base, such as triethylamine or pyridine, is crucial for scavenging the HCl generated during the reaction.

Reaction_Mechanism cluster_caption Fig 1. Nucleophilic Acyl Substitution Mechanism Pyrazole 3,5-dimethylpyrazole Intermediate Tetrahedral Intermediate Pyrazole->Intermediate Nucleophilic Attack Cinnamoyl Cinnamoyl Chloride Cinnamoyl->Intermediate Base Base (e.g., Et3N) Product 1-Cinnamoyl-3,5-dimethyl- 1H-pyrazole Base->Product HCl Quench Intermediate->Product Collapse & Chloride Elimination Byproduct [Base-H]+Cl- caption_node

Caption: Fig 1. Nucleophilic Acyl Substitution Mechanism.

Q3: Why is 3,5-dimethylpyrazole an effective nucleophile for this reaction?

A3: Pyrazole is an aromatic heterocycle with two nitrogen atoms. The N1 nitrogen bears a hydrogen atom and is sp2-hybridized, possessing a lone pair of electrons that can participate in nucleophilic attack. The aromaticity of the pyrazole ring makes it a stable yet sufficiently reactive nucleophile for acylation reactions.[2]

Q4: Are there alternative methods to synthesize the pyrazole core itself?

A4: Yes, the most common and classical method for synthesizing the 3,5-dimethylpyrazole starting material is the Knorr pyrazole synthesis. This involves the condensation reaction between a 1,3-dicarbonyl compound (in this case, acetylacetone or 2,4-pentanedione) and a hydrazine derivative, such as hydrazine hydrate or hydrazine sulfate.[3][4]

Troubleshooting Guide

This guide provides solutions to specific experimental issues you may encounter.

Problem 1: Low or No Product Yield

Potential Cause Scientific Explanation & Solution
Moisture Contamination Cinnamoyl chloride is highly reactive and readily hydrolyzes with water to form inactive cinnamic acid. The base (e.g., triethylamine) can also be hygroscopic. Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Handle cinnamoyl chloride under an inert atmosphere (e.g., nitrogen or argon). It is best practice to use freshly opened or distilled reagents.
Incorrect Stoichiometry An insufficient amount of base will result in the protonation of the starting pyrazole by the generated HCl, effectively stopping the reaction. Insufficient cinnamoyl chloride will lead to an incomplete reaction. Solution: Use a slight excess of the acylating agent and the base. A good starting point is 1.0 equivalent of 3,5-dimethylpyrazole, 1.1 equivalents of cinnamoyl chloride, and 1.2-1.5 equivalents of base (e.g., triethylamine).
Suboptimal Temperature The acylation reaction is typically exothermic. Adding the acyl chloride at room temperature can lead to an uncontrolled temperature increase, promoting side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow. Solution: Begin the reaction at 0 °C (ice bath) and add the cinnamoyl chloride solution dropwise. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours to ensure completion.[5]
Poor Reagent Quality Old cinnamoyl chloride may have already hydrolyzed. The 3,5-dimethylpyrazole may have absorbed moisture or other impurities. Solution: Verify the purity of your starting materials via NMR or melting point analysis. Purify starting materials if necessary (e.g., recrystallize 3,5-dimethylpyrazole, distill cinnamoyl chloride under reduced pressure).

Problem 2: Formation of Side Products and Impurities

Potential Cause Scientific Explanation & Solution
Cinnamic Acid Presence This is the most common impurity, arising from the hydrolysis of cinnamoyl chloride. Solution: Perform a basic aqueous wash during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The cinnamic acid will be deprotonated to the water-soluble sodium cinnamate and removed into the aqueous layer.
Unreacted 3,5-dimethylpyrazole If the reaction does not go to completion, the starting pyrazole will remain. Its polarity may be similar to the product, complicating chromatographic purification. Solution: Perform an acidic aqueous wash during the workup. After the basic wash, wash the organic layer with a dilute acid like 1M HCl. The basic nitrogen of the unreacted pyrazole will be protonated, forming a water-soluble salt that partitions into the aqueous layer.
Use of Strong Lewis Acids While not typical for this reaction, using strong Lewis acid catalysts (e.g., AlCl₃) can promote undesired Friedel-Crafts C-acylation at the C4 position of the pyrazole ring instead of the intended N-acylation.[6] Solution: Avoid strenuous Lewis acid catalysts. A simple tertiary amine base like triethylamine or pyridine is sufficient to drive the reaction.

Problem 3: Difficulties in Product Purification

Potential Cause Scientific Explanation & Solution
Product is an Oil The target compound may not be a crystalline solid at room temperature, making recrystallization challenging. Solution: Purification via silica gel column chromatography is the most reliable method. Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. Monitor the separation by Thin Layer Chromatography (TLC).[7][8]
Co-elution of Impurities An impurity may have a very similar polarity (Rf value) to the desired product, making separation by column chromatography difficult. Solution: First, ensure the aqueous workup (acidic and basic washes) has been performed thoroughly to remove ionizable impurities. If co-elution persists, try a different solvent system for chromatography (e.g., Dichloromethane/Methanol or Toluene/Acetone). Alternatively, consider an advanced purification technique. For basic products like pyrazoles, forming an acid addition salt can sometimes facilitate purification by crystallization.[9]

digraph "Troubleshooting_Workflow" {
graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Nodes
Start [label="Experiment Outcome:\nLow Yield or Impure Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CheckReagents [label="Step 1: Verify Reagent Quality\n- Anhydrous Solvents?\n- Fresh Cinnamoyl Chloride?\n- Dry Pyrazole?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
CheckConditions [label="Step 2: Review Reaction Conditions\n- Correct Stoichiometry?\n- Inert Atmosphere?\n- Temperature Control (0°C start)?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
CheckWorkup [label="Step 3: Optimize Workup\n- Include NaHCO3 wash?\n- Include dilute HCl wash?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
CheckPurification [label="Step 4: Refine Purification\n- Optimize TLC/Column solvents?\n- Recrystallization attempted?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
Success [label="High Yield & Purity Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges
Start -> CheckReagents [label="Initial Check"];
CheckReagents -> CheckConditions [label="Reagents OK"];
CheckConditions -> CheckWorkup [label="Conditions OK"];
CheckWorkup -> CheckPurification [label="Workup OK"];
CheckPurification -> Success [label="Purification OK"];

}

Caption: Fig 2. Troubleshooting Decision Workflow.

Optimized Experimental Protocol

This protocol provides a reliable, step-by-step method for the synthesis and purification of this compound.

Materials:

  • 3,5-dimethylpyrazole (1.0 eq)

  • Cinnamoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dimethylpyrazole (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Acylation: Dissolve cinnamoyl chloride (1.1 eq) in a small amount of anhydrous DCM in a separate flask. Add this solution dropwise to the stirred pyrazole solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours. Monitor the reaction's progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Quenching & Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1M HCl (to remove excess Et₃N and unreacted pyrazole).

    • Wash with saturated aqueous NaHCO₃ (to remove cinnamic acid and residual HCl).

    • Wash with brine (to reduce the amount of dissolved water in the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue (often a yellow-orange oil or solid) by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane).

  • Characterization: Combine the pure fractions (as determined by TLC), remove the solvent under reduced pressure, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow Setup 1. Reaction Setup (Pyrazole, Et3N, DCM at 0°C) Addition 2. Dropwise Addition (Cinnamoyl Chloride in DCM) Setup->Addition Stir 3. Reaction (Warm to RT, stir 3-4h) Addition->Stir Workup 4. Aqueous Workup (HCl, NaHCO3, Brine washes) Stir->Workup Dry 5. Dry & Concentrate (Dry with MgSO4, Rotovap) Workup->Dry Purify 6. Purification (Silica Gel Chromatography) Dry->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: Fig 3. Step-by-Step Experimental Workflow.

References

  • Sidhaye, R. V., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemistry, 2015. [Link]

  • Chauhan, S. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Historical reference for pyrazole synthesis).
  • Kaur, N., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-191. [Link]

  • Organic Syntheses. (1941). 3,5-dimethylpyrazole. Coll. Vol. 1, p. 309. [Link]

  • Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]

  • Papageorgiou, G., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7891. [Link]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Ates, A., et al. (2025). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. ResearchGate. [Link]

  • Journal of Chemical Education.
  • Gawande, P., et al. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • MDPI. (Various articles on pyrazole synthesis and purification). [Link]

Sources

Technical Support Center: Purification of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound in high purity.

Introduction: Understanding the Molecule and Its Challenges

This compound is synthesized by the acylation of 3,5-dimethylpyrazole with cinnamoyl chloride. While the synthesis is relatively straightforward, achieving high purity can be challenging due to the presence of unreacted starting materials, side products, and the potential for product degradation. The key to successful purification lies in understanding the physicochemical properties of the target molecule and its potential impurities.

This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't solidify. What should I do?

A1: Oiling out is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point. First, ensure all solvent from the reaction work-up has been removed under high vacuum. If it remains an oil, try triturating with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. This can help to induce crystallization of the product while washing away more soluble impurities. If this fails, column chromatography is your next best step.

Q2: What is the best solvent system for column chromatography?

A2: A good starting point for silica gel column chromatography is a hexane/ethyl acetate gradient.[1][2] Based on the polarities of the expected components (3,5-dimethylpyrazole being the most polar, followed by the product, and cinnamoyl chloride/cinnamic acid being of intermediate polarity), you can expect to elute unreacted starting materials and the desired product effectively. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

Q3: I see a spot on my TLC that I suspect is a hydrolysis product. How can I avoid this?

A3: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions. During work-up, use neutral water washes and avoid strong acids or bases. When performing chromatography, ensure your silica gel is neutral. If you suspect hydrolysis is occurring on the column, you can deactivate the silica gel with a small amount of a non-polar tertiary amine like triethylamine in the eluent.

Q4: Can I purify my compound by recrystallization instead of chromatography?

A4: Recrystallization is a viable and often preferred method for final purification if the crude product is relatively clean. Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, or mixtures of these with water.[3][4][5] The ideal recrystallization solvent will dissolve your compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

In-Depth Troubleshooting Guides

Challenge 1: Persistent Impurities After Initial Purification

Symptom: NMR or LC-MS analysis of the product after column chromatography or a single recrystallization still shows the presence of starting materials or side products.

Probable Causes & Solutions:

  • Co-elution during Chromatography:

    • Cause: The polarity of the impurity is very close to that of the product.

    • Solution: Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve separation.[6] Consider using a different solvent system altogether, for example, dichloromethane/methanol or toluene/acetone.

  • Ineffective Recrystallization:

    • Cause: The chosen solvent is not selective enough to separate the product from the impurity.

    • Solution: Perform a systematic solvent screen for recrystallization. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof). A two-solvent recrystallization system (one solvent in which the compound is soluble, and another in which it is insoluble) can also be highly effective.[7]

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the impure compound in the minimum amount of a hot solvent in which it is readily soluble (the "good" solvent).

  • While the solution is still hot, add a second solvent in which the compound is poorly soluble (the "bad" solvent) dropwise until the solution becomes faintly turbid.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold "bad" solvent, and dry under vacuum.

Challenge 2: Product Degradation During Purification

Symptom: The appearance of new, unexpected spots on TLC during column chromatography, or a lower than expected yield with evidence of decomposition in the NMR spectrum.

Probable Causes & Solutions:

  • Hydrolysis on Silica Gel:

    • Cause: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the amide bond.

    • Solution: Use deactivated silica gel. This can be prepared by slurrying the silica gel in the desired eluent containing 1-2% triethylamine, then packing the column as usual. Alternatively, use neutral alumina for chromatography.[6]

  • Thermal Degradation:

    • Cause: The compound may be unstable at elevated temperatures.

    • Solution: If performing recrystallization from a high-boiling solvent, minimize the time the solution is kept at reflux. For chromatography, if the separation is slow, consider using flash chromatography to reduce the time the compound spends on the stationary phase.

Workflow for Diagnosing and Overcoming Purification Challenges

Caption: A decision-making workflow for the purification of this compound.

Data Summary Tables

Table 1: Recommended Solvents for Purification

Purification MethodSolvent/Solvent SystemRationale
Column Chromatography Hexane/Ethyl Acetate (gradient)Good for separating compounds of varying polarity.[1][2]
Dichloromethane/Methanol (gradient)An alternative for compounds that are not well-separated by hexane/ethyl acetate.
Recrystallization Ethanol or MethanolGood general solvents for pyrazole derivatives.[3]
Ethanol/Water or Methanol/WaterThe addition of water can significantly decrease the solubility of the product at lower temperatures, improving yield.[4][5]
Ethyl Acetate/HexaneA good two-solvent system for inducing crystallization.[7]

Table 2: Common Impurities and Their Expected Behavior

ImpurityStructureExpected PolarityElution Order in Normal Phase Chromatography
3,5-Dimethylpyrazole(CH3)2-C3HN2HHighLast
Cinnamic AcidC6H5CH=CHCOOHMedium-HighIntermediate
Cinnamoyl ChlorideC6H5CH=CHCOClLow-MediumEarly
Product C14H14N2O Medium Intermediate

Visualizing the Purification Strategy

Purification_Strategy cluster_synthesis Synthesis cluster_purification Purification A 3,5-Dimethylpyrazole C Crude Product Mixture A->C B Cinnamoyl Chloride B->C D Column Chromatography (Hexane/EtOAc) C->D Primary Purification E Recrystallization (Ethanol/Water) D->E F Pure Product E->F

Caption: A flowchart illustrating the typical synthesis and purification workflow for this compound.

Final Recommendations

For the purification of this compound, a sequential approach is recommended. Start with silica gel column chromatography using a hexane/ethyl acetate gradient to remove the bulk of the impurities. Analyze the resulting fractions by TLC to identify those containing the pure product. Combine the pure fractions, remove the solvent, and then perform a final recrystallization from a suitable solvent like ethanol/water to obtain a highly pure, crystalline solid. Always monitor the progress of your purification by an appropriate analytical technique such as TLC, NMR, or LC-MS to ensure you are achieving the desired level of purity.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. RSC Advances.
  • Supporting Information for "Visible-Light-Mediated, Room-Temperature C-H Amin
  • Organic Syntheses Procedure. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
  • Columbia University.
  • Supporting Information for "Regioselective Ortho Amination of an Aromatic C–H Bond by Trifluoroacetic Acid via Electrochemistry".
  • What solvent should I use to recrystallize pyrazoline?
  • WO2011076194A1 - Method for purifying pyrazoles.
  • Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes.
  • (PDF) 1-(Hydroxymethyl)-3,5-dimethylpyrazole.
  • 3,5-Dimethylpyrazole. Wikipedia.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry. Reddit.
  • 3,5-dimethylpyrazole - Organic Syntheses Procedure. Organic Syntheses.
  • Chemical Properties of 1H-Pyrazole, 3,5-dimethyl-1-phenyl- (CAS 1131-16-4). Cheméo.
  • Cyanomethyl (3,5-Dimethyl-1H-pyrazole)
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • (PDF) ChemInform Abstract: 1-Cyanoacetyl-3,5-dimethylpyrazole - Effective Cyanoacetylating Agent and a New Building Block for the Synthesis of Heterocyclic Compounds.
  • 3,5-Dimethylpyrazole | C5H8N2 | CID 6210. PubChem.

Sources

Technical Support Center: Stability Profiling & Degradation Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole Subject: Solution Stability, Degradation Pathways, and Troubleshooting Ticket ID: CHEM-SUP-8821

Executive Summary

This compound is a specialized


-acyl pyrazole . In organic synthesis and medicinal chemistry, this class of compounds is often utilized as a "masked" or "active" acylating agent.

Critical Stability Warning: Due to its inherent design as an acyl transfer reagent, this compound possesses a chemically labile


-acyl bond. It is significantly more susceptible to hydrolysis than standard amides. Furthermore, the cinnamoyl moiety imparts photosensitivity, leading to geometric isomerization under ambient light.

This guide details the two primary degradation vectors: Hydrolytic Cleavage and Photochemical Isomerization .

Module 1: Hydrolytic Instability (The Primary Pathway)

The Issue

Users often report a time-dependent decrease in the parent peak area during HPLC analysis, accompanied by the appearance of two distinct new peaks. This occurs most rapidly in basic buffers or nucleophilic solvents.

The Mechanism: Nucleophilic Acyl Substitution

The bond connecting the pyrazole nitrogen to the cinnamoyl carbonyl is an "active amide" bond. The 3,5-dimethylpyrazole ring acts as a good leaving group (


 of conjugate acid 

4.1), facilitating nucleophilic attack by water or hydroxide ions.

Degradation Products:

  • Cinnamic Acid (or Cinnamate, depending on pH)

  • 3,5-Dimethylpyrazole

Pathway Visualization

HydrolysisPathway Reactant This compound (Parent) Transition Tetrahedral Intermediate (Unstable) Reactant->Transition + H2O / OH- Prod1 Cinnamic Acid (Degradant A) Transition->Prod1 C-N Bond Cleavage Prod2 3,5-Dimethylpyrazole (Degradant B) Transition->Prod2 Leaving Group Release

Figure 1: Mechanism of hydrolytic cleavage driven by nucleophilic attack on the carbonyl carbon.

Troubleshooting & Mitigation
SymptomDiagnosisCorrective Action
Rapid loss of parent peak in LC-MS High pH buffer induced hydrolysis.Lower pH: Maintain aqueous buffers at pH < 6.0. The half-life decreases exponentially at pH > 7.5.
New peak at RT of ~2.5 min (generic) Appearance of 3,5-dimethylpyrazole.Verify: Run a standard of 3,5-dimethylpyrazole to confirm identity.
Sample degradation in DMSO stock Hygroscopic DMSO introduced water.Dry Solvents: Use anhydrous DMSO stored over molecular sieves. Store at -20°C.

Module 2: Photochemical Degradation (Isomerization)

The Issue

Users observe the "splitting" of the main peak or the appearance of a close-eluting satellite peak with an identical mass spectrum to the parent. This happens even in solid state if left on the benchtop, but is accelerated in solution.

The Mechanism: Photoisomerization

The cinnamoyl group contains an


-unsaturated bond. Synthetically, the compound is supplied as the thermodynamically stable 

-isomer
(trans). Upon exposure to UV or blue light (ambient lab lighting), the double bond absorbs energy and relaxes into the

-isomer
(cis).

Key Characteristic: This process is reversible but leads to equilibrium mixtures (Photostationary State) that complicate purification and dosing.

Pathway Visualization

PhotoIsomerization Trans E-Isomer (Trans) Stable Starting Material Excited Excited Singlet State [S1] Trans->Excited hv (UV/Blue Light) Excited->Trans Relaxation Cis Z-Isomer (Cis) Photodegradant Excited->Cis Non-radiative Decay Cis->Trans Thermal Reversion (Slow)

Figure 2: Light-induced geometric isomerization pathway common to cinnamoyl derivatives.

Troubleshooting & Mitigation
SymptomDiagnosisCorrective Action
Doublet peak in HPLC

mixture formation.
Amber Glass: All solutions must be prepared and stored in amber glassware.
Shift in potency/IC50

-isomer may have different binding affinity.
Darkroom Prep: Perform critical dilutions under red light or low-light conditions.
New peak has same m/z Isomerization confirmed.Actinometry Control: Do not assume purity. Quantify the

ratio via NMR or HPLC before use.

Module 3: Analytical Method Guidelines

To accurately monitor these degradation pathways, your analytical method must separate the parent from both the hydrolysis fragments and the geometric isomer.

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses hydrolysis during the run).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Cinnamoyl absorption max).

Elution Order (Typical)
  • 3,5-Dimethylpyrazole: Early eluting (Polar).

  • Cinnamic Acid: Mid-eluting.

  • 
    -Isomer (Cis):  Late eluting (Just before parent).
    
  • 
    -Isomer (Trans):  Last eluting (Parent).
    
Decision Tree for Unknown Impurities

TroubleshootingTree Start Unknown Peak Detected CheckMass Does Mass Match Parent? Start->CheckMass Isomer Suspect Photoisomer (Z-form) CheckMass->Isomer Yes CheckFrag Does Mass Match Fragments? (Cinnamic Acid or Pyrazole) CheckMass->CheckFrag No Action1 Action: Protect from light & Retest Isomer->Action1 Hydrolysis Suspect Hydrolysis CheckFrag->Hydrolysis Yes Action2 Action: Check pH, Switch to Anhydrous Solvent CheckFrag->Action2 Yes

Figure 3: Diagnostic logic for identifying degradation sources.

References

  • Mechanism of N-Acyl Pyrazole Hydrolysis Title: "N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases."[1] Source: National Institutes of Health (PMC) / J. Med. Chem. Context: Establishes the reactivity of the N-acyl bond and its susceptibility to nucleophilic attack (hydrolysis) as a designed feature for acyl transfer. URL:[Link]

  • Photochemistry of Cinnamoyl Derivatives Title: "Photochemistry of Enzyme-Bound Cinnamoyl Derivatives."[2] Source: Journal of the American Chemical Society (ACS).[2][3] Context: Details the quantum yields and mechanisms for the

    
     photoisomerization of cinnamoyl-based compounds in solution.
    URL:[Link]
    
  • Properties of 3,5-Dimethylpyrazole (Leaving Group) Title: "3,5-Dimethylpyrazole."[4][5][6][7] Source: PubChem.[4] Context: Provides physicochemical data (pKa, solubility) for the leaving group formed during degradation. URL:[Link]

Sources

Technical Support Center: Overcoming Resistance to Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to anticipate, diagnose, and overcome resistance to this critical class of chemical agents. Pyrazole derivatives are integral to numerous approved drugs, particularly in oncology, for their ability to target a wide range of protein kinases.[1][2] However, the emergence of drug resistance remains a significant hurdle in the laboratory and the clinic.[3]

This resource is structured to address the challenges you face at the bench. We will move from immediate troubleshooting of common experimental issues to a deeper exploration of the underlying mechanisms of resistance, and finally, provide robust protocols to help you generate reproducible and insightful data.

Part 1: Troubleshooting Guide - Common Scenarios & Immediate Actions

This section is formatted as a direct Q&A to address the most pressing issues encountered during experimentation.

Question 1: My pyrazole-based kinase inhibitor (e.g., a JAK, ALK, or MET inhibitor) is showing reduced efficacy in my long-term cell culture experiments. What is the likely cause?

Answer: This is a classic presentation of acquired resistance. Cancer cells are notoriously adaptable; under the selective pressure of a targeted inhibitor, a sub-population of cells can develop mechanisms to survive and proliferate.[4]

Immediate Diagnostic Steps:

  • Confirm Compound Integrity: Before assuming a biological cause, verify the stability of your compound in your specific media and incubation conditions. Pyrazole compounds can be susceptible to degradation under certain pH, temperature, or light conditions.[5] Run a simple HPLC or LC-MS analysis on your stock and working solutions.

  • Perform a Dose-Response Curve Shift Assay: The most direct way to quantify resistance is to compare the half-maximal inhibitory concentration (IC50) of your compound on the suspected resistant cells versus the parental (sensitive) cell line. A significant rightward shift in the IC50 curve confirms the development of resistance.[6]

  • Check for Target Reactivation: Use Western blotting to probe for the phosphorylation status of your inhibitor's direct target and key downstream effectors (e.g., p-STAT3 for a JAK inhibitor, p-ALK for an ALK inhibitor, p-AKT/p-ERK for many kinase pathways).[7] If you see a rebound in phosphorylation despite the presence of the drug, it's a strong indicator of a resistance mechanism at play.

Question 2: I've confirmed resistance. What are the most common molecular mechanisms I should investigate first?

Answer: Resistance to kinase inhibitors, including pyrazole-based drugs, typically falls into three main categories.[4][8] Understanding which category your model falls into is critical for designing the next experiment.

  • On-Target Modifications: These are genetic changes to the target protein itself.

    • Secondary Mutations: A mutation can arise in the kinase domain that prevents the inhibitor from binding effectively, often referred to as a "gatekeeper" mutation (e.g., T790M in EGFR).[9] ATP, being smaller, can still bind, and the kinase remains active.[8]

    • Gene Amplification: The cancer cells may make many more copies of the target gene. This increases the concentration of the target protein to a level that "out-competes" the inhibitor.[4]

  • Bypass Track Activation: The cell activates a completely different signaling pathway to compensate for the one you've blocked.

    • Receptor Tyrosine Kinase (RTK) Switching: For example, cells resistant to an EGFR inhibitor might upregulate MET or HER2, which can then activate the same critical downstream pathways like PI3K/AKT or MAPK/ERK.[4][7]

  • Failure to Induce Apoptosis: The inhibitor may still be blocking the target and its downstream pathway, but the cell has developed separate mechanisms to evade programmed cell death (apoptosis). This can be due to changes in pro-apoptotic proteins like BIM or the upregulation of anti-apoptotic proteins like Bcl-2.[4]

Question 3: My compound shows high potency in biochemical assays but poor activity in cell-based assays from the start. Is this resistance?

Answer: This scenario describes primary or de novo resistance, where the cells are inherently insensitive to the drug.[4] The cause is often different from acquired resistance.

Possible Causes & Troubleshooting:

  • Poor Cell Permeability: The pyrazole scaffold itself generally improves lipophilicity, but specific substitutions can dramatically alter a compound's ability to cross the cell membrane.[1]

  • Drug Efflux: The cells may be actively pumping your compound out via transporters like P-glycoprotein (MDR1). You can test this by co-incubating your compound with a known efflux pump inhibitor, such as verapamil or cyclosporin A, and checking for restored activity.

  • Pre-existing Resistance Mechanisms: The cell line may already possess one of the mechanisms described in the previous question (e.g., a baseline high expression of a bypass pathway).[4] For instance, de novo MET amplification can confer primary resistance to EGFR inhibitors.[4]

Part 2: In-Depth Mechanistic Analysis & Strategic Solutions

Once you have a preliminary diagnosis, the next step is to employ more sophisticated strategies to understand and overcome the resistance.

Identifying the Mechanism: A Workflow

The following diagram outlines a logical workflow for pinpointing the specific resistance mechanism in your cell line model.

Resistance_ID_Workflow start Resistant Cell Line (Confirmed by IC50 Shift) seq_target Sanger/NGS Sequencing of Target Kinase Domain start->seq_target Investigate On-Target check_amp qPCR or FISH for Target Gene Amplification start->check_amp rp_array Phospho-RTK Array or Mass Spectrometry start->rp_array Investigate Bypass Tracks apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) start->apoptosis_assay Investigate Apoptosis outcome_mutation Secondary Mutation Identified seq_target->outcome_mutation outcome_amp Gene Amplification Confirmed check_amp->outcome_amp outcome_bypass Bypass Pathway Activated rp_array->outcome_bypass outcome_apoptosis Apoptosis Evasion Mechanism apoptosis_assay->outcome_apoptosis

Caption: A logical workflow for diagnosing the molecular basis of pyrazole inhibitor resistance.

Strategies for Overcoming Resistance

Based on your findings, you can deploy targeted strategies. The table below summarizes common mechanisms and corresponding solutions.

Resistance MechanismExperimental StrategyRationale & Key Considerations
Secondary Target Mutation Switch to a next-generation inhibitor designed to bind the mutated target.Many second- and third-generation inhibitors are designed specifically to overcome known resistance mutations (e.g., covalent inhibitors for EGFR T790M).[9]
Target Gene Amplification Increase inhibitor concentration; Combine with an inhibitor of a critical downstream node (e.g., MEK or PI3K inhibitor).Overwhelming the amplified target may require higher doses. Hitting a downstream bottleneck can shut down the signal even if the primary target is overabundant.
Bypass Pathway Activation Rational combination therapy. Combine the primary inhibitor with a second inhibitor targeting the activated bypass pathway (e.g., ALK inhibitor + MET inhibitor).This is a clinically validated strategy. The goal is a synergistic effect, killing cells that rely on either pathway for survival.[7]
Apoptosis Evasion Combine the primary inhibitor with a BH3 mimetic (e.g., Venetoclax) or another pro-apoptotic agent.BH3 mimetics can restore the cell's ability to undergo apoptosis by inhibiting anti-apoptotic proteins like Bcl-2, re-sensitizing them to the primary kinase inhibitor.

Part 3: Key Experimental Protocols

Here we provide detailed, self-validating protocols for the essential experiments discussed.

Protocol 1: Generating and Confirming a Drug-Resistant Cell Line

This protocol describes a method for inducing resistance in a cancer cell line through continuous, escalating drug exposure.

Materials:

  • Parental cancer cell line of interest

  • Pyrazole-based inhibitor

  • Complete cell culture medium, fetal bovine serum (FBS), and antibiotics

  • DMSO (vehicle control)

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

  • 96-well and larger format tissue culture plates

  • Cell viability assay reagent (e.g., WST-1, CellTiter-Glo®)

Procedure:

  • Determine Initial IC50: First, establish the baseline sensitivity. Seed the parental cells in 96-well plates and perform a dose-response assay with your pyrazole inhibitor to calculate the precise IC50 value.[10]

  • Initiate Resistance Induction: Seed parental cells in a T-75 flask. Treat the cells with the pyrazole inhibitor at a concentration equal to the IC50.[10][11] Culture a parallel flask with a vehicle (DMSO) control.

  • Monitor and Escalate Dose: Maintain the cultures, replacing the medium with fresh drug-containing or vehicle medium every 3-4 days.[11] Initially, cell growth will be slow. Once the cells recover and reach ~70-80% confluency, passage them and increase the drug concentration by 1.5 to 2-fold.[6]

  • Repeat Escalation: Continue this process of dose escalation for several months. The cells that survive and proliferate represent a drug-resistant population. It is crucial to cryopreserve cells at various stages of the selection process.

  • Confirm Resistance: After establishing a cell line that can proliferate at a concentration at least 5-10 times the original IC50, confirm the degree of resistance.[6] Perform a new dose-response assay comparing the resistant line to the parental line (and the vehicle-treated line). A significant increase in the IC50 value confirms the successful generation of a resistant cell line.[6]

Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array

This protocol helps identify bypass track activation by simultaneously assessing the phosphorylation status of numerous RTKs.

Materials:

  • Parental and resistant cell lysates

  • Commercially available Phospho-RTK Array kit (follow manufacturer's instructions)

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Prepare Lysates: Culture parental and resistant cells to ~80% confluency. Treat both cell lines with the pyrazole inhibitor at the IC50 of the parental line for 2-4 hours. This ensures you are observing the signaling state under drug pressure. Lyse the cells using the lysis buffer provided in the kit, which includes phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Array Incubation: Incubate the array membranes with equal amounts of protein from each lysate overnight, as per the manufacturer's protocol. The phosphorylated RTKs in the lysate will bind to their specific capture antibodies on the membrane.

  • Detection: Wash the membranes and incubate with the provided phospho-tyrosine detection antibody (typically HRP-conjugated).

  • Imaging and Analysis: Add a chemiluminescent substrate and image the membranes. Compare the signal intensity for each RTK between the parental and resistant cell lysates. A significant increase in phosphorylation of a specific RTK (e.g., MET, AXL, HER2) in the resistant cells indicates its potential role as a bypass mechanism.

Visualizing a Common Resistance Mechanism: Bypass Signaling

The following diagram illustrates how MET amplification can create a bypass track to circumvent inhibition of a primary target like an ALK fusion protein, a known target for pyrazole-based inhibitors like Crizotinib.[12]

Bypass_Pathway cluster_0 Sensitive Cell cluster_1 Resistant Cell ALK_S ALK Fusion (Active) PI3K_S PI3K/AKT ALK_S->PI3K_S RAS_S RAS/MEK/ERK ALK_S->RAS_S Crizotinib_S Pyrazole Inhibitor (Crizotinib) Crizotinib_S->ALK_S Inhibits Proliferation_S Proliferation/ Survival PI3K_S->Proliferation_S RAS_S->Proliferation_S ALK_R ALK Fusion (Inhibited) Crizotinib_R Pyrazole Inhibitor (Crizotinib) Crizotinib_R->ALK_R MET_R MET Amplification (Hyperactive) PI3K_R PI3K/AKT MET_R->PI3K_R Activates RAS_R RAS/MEK/ERK MET_R->RAS_R Activates Proliferation_R Proliferation/ Survival PI3K_R->Proliferation_R RAS_R->Proliferation_R

Caption: MET amplification as a bypass mechanism for pyrazole-based ALK inhibitors.

Part 4: Frequently Asked Questions (FAQs)

  • Q: How quickly can resistance develop in vitro?

    • A: The timeline varies significantly based on the cell line's genomic instability and the selective pressure applied. It can range from a few weeks to several months of continuous culture with the inhibitor.[11]

  • Q: Should I use a 2D or 3D cell culture model to study resistance?

    • A: While 2D models are excellent for initial screening and mechanistic studies, 3D models (spheroids) often better mimic the in vivo tumor environment and have been shown to exhibit higher intrinsic drug resistance.[13] If your 2D model is not yielding resistance, transitioning to a 3D culture may be a valuable step.

  • Q: Is it possible for a cell to have multiple resistance mechanisms simultaneously?

    • A: Yes, this is common. A resistant cell population is often heterogeneous. Sequencing may reveal a primary resistance mutation in one subclone and activation of a bypass pathway in another. This is a major challenge in clinical oncology and underscores the need for combination therapies.

  • Q: My compound is not a kinase inhibitor. Are these principles still applicable?

    • A: Absolutely. While the examples here focus on kinase inhibitors, the core principles—on-target modification, bypass activation, drug efflux, and apoptosis evasion—are fundamental mechanisms of drug resistance that apply to many classes of therapeutic agents.

References
  • Muthuraja, P., Veeramani, V., Prakash, S., Himesh, M., Venkatasubramanian, U., & Manisankar, P. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry, 84, 493–504.
  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 59-79.
  • Loo, S. Y., Toh, T. B., & Lim, Y. C. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), 53396.
  • Li, Y., Li, X., & Li, Y. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 8(1), 1-21.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., & El-Din, M. M. G. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Drug Development Research. [Link]

  • Nitulescu, G. M., Nitulescu, G., & Olaru, O. T. (2015). Pyrazole derivatives induce apoptosis via ROS generation in the triple negative breast cancer cells, MDA-MB-468. EXCLI journal, 14, 1163–1174.
  • Adesina, S. K., Adewale, O. A., & Opoosun, O. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649931.
  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved February 13, 2026.
  • Pop, C. E., Șofran, E., & Crișan, O. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11481.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adl, K. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(3), 503.
  • Kumar, R., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2029.
  • Bekkali, N., & Bouissane, L. (2018).
  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues. Retrieved February 13, 2026.
  • Lee, S., Kim, H., & Lee, T. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (198), e65696.
  • Vinogradov, V. V., & Petyaev, I. M. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 299.
  • Lin, C., & Lin, Y. (2021). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Journal of the Chinese Chemical Society, 68(10), 1747-1768.
  • Lin, Y., Wang, X., & Jin, H. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 20(9), 2262-2268.
  • Kumar, A., Sharma, S., & Kumar, D. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1530.
  • Chen, Y., & Chen, J. (2023). Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Frontiers in Pharmacology, 14, 1118670.
  • Friboulet, L. (2017, October 9). Mechanisms of TKI resistance. YouTube.
  • Wodtke, R., Schiedel, M., & Lemcke, T. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14995.
  • El-Lateef, H. M. A., Khalaf, M. M., & El-Sayed, M. Y. (2023).
  • El-Lateef, H. M. A., Khalaf, M. M., & El-Sayed, M. Y. (2024).
  • El-Faham, A., El-Osta, R., & Osman, S. M. (2022). Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega, 7(29), 25337–25353.
  • El Basiony, B. M., & El-Shazly, R. M. (2020). The inhibition behavior of two pyrimidine-pyrazole derivatives against corrosion in hydrochloric solution: Experimental, surface analysis and in silico approach studies. Journal of Molecular Structure, 1211, 128069. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8U4JD1_kAm0r5HXTB4_s5zMlObe71PKt1xD58Js6pnrdV5dQXZqtHkNzcVDqn22eJ7KtZjLACJ2oYKM1Fau09LI2mEJ_4N7Ko3KmTBseMh0ZZbGbhLtTiZGHvBXs-4j0CP75X5LWzfBpKsosiUpbMCIT2CDg9LC5p9knkH6DXNfn5Qhn8HhMcGXDsL_m8KTVhxlz9TAR43ix1K3_ejEhVY7Op2z0JjEokAzJGWkFUqP2yKk305HEfqrwX0lME_RbxhCBhSJj4WyNl6pb_bb1RIKZcSvVkKKX0eTY3CMja4R2ZPGB0w3TzPxfSxrexQU33GzioCSOXg0c=]([Link]

Sources

minimizing off-target effects of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 1-cinnamoyl-3,5-dimethyl-1H-pyrazole. This molecule belongs to the pyrazole class of heterocyclic compounds, a structural scaffold renowned for its presence in a multitude of pharmacologically active agents.[1][2] Pyrazole derivatives have been successfully developed as inhibitors for a wide range of protein targets, including various protein kinases that are critical in cellular signaling pathways.[3][4]

Given its structure, this compound is likely being investigated as a small molecule inhibitor, potentially targeting a protein kinase. A primary challenge in the development and experimental use of kinase inhibitors is ensuring target specificity. The highly conserved nature of the ATP-binding pocket across the human kinome means that small molecule inhibitors can frequently bind to unintended "off-target" kinases, leading to ambiguous experimental results, cellular toxicity, or unexpected phenotypes.[5][6]

This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential off-target effects of this compound. To provide concrete and actionable advice, we will use a common scenario in kinase inhibition as a working model: a compound intended to target Cyclin-Dependent Kinase 5 (CDK5) that may exhibit cross-reactivity with other kinases, such as CDK2.[7][8] The principles and workflows described herein are broadly applicable to minimizing off-target effects regardless of the primary target.

Frequently Asked Questions (FAQs)

Q1: What are the likely molecular targets for this compound?

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently used to design kinase inhibitors.[9] Many approved drugs containing a pyrazole ring target kinases like BTK, ROS1, TRK, and JAK2.[10] Therefore, it is probable that this compound functions by inhibiting one or more protein kinases. Its precise target would need to be determined experimentally, but researchers should operate under the assumption that it may interact with multiple kinases.

Q2: Why are off-target effects a significant concern with pyrazole-based inhibitors?

Off-target effects arise when a molecule interacts with proteins other than its intended therapeutic target.[11] For kinase inhibitors, this is particularly common because the ATP-binding site, which these inhibitors typically target, shares structural similarities across the ~500 members of the human kinome.[5] Even minor interactions with unintended kinases can trigger entire signaling cascades, leading to misleading data or cellular stress.[12]

Q3: What are the initial indicators of a potential off-target effect in my experiment?

Several key observations should raise suspicion of an off-target effect[13]:

  • Inconsistent Phenotype: The observed cellular response does not match the known biological role of the intended target. For example, inhibiting a primarily neuro-specific kinase like CDK5 unexpectedly causes a potent cell cycle arrest, a phenotype more characteristic of CDK2 inhibition.[7][14]

  • High-Dose Effects: The phenotype only appears at concentrations significantly higher than the inhibitor's IC50 value for the primary target.

  • Unexplained Cytotoxicity: The compound causes widespread cell death at concentrations needed to achieve the desired on-target effect.[11]

  • Discrepancy with Genetic Validation: The phenotype observed with the inhibitor cannot be replicated when the target protein's expression is reduced using genetic methods like siRNA or CRISPR.[13]

Q4: How can I proactively design my experiments to minimize and account for off-target effects?

A proactive approach is the most robust way to ensure data integrity[13][15]:

  • Determine the Lowest Effective Concentration: Always perform a full dose-response curve to identify the lowest concentration of the inhibitor that produces the desired on-target effect. Avoid using a single high-dose concentration in your experiments.

  • Use Orthogonal Controls: Corroborate your findings by using a structurally different inhibitor that targets the same protein. It is unlikely that two distinct chemical structures will share the same off-target profile.[11]

  • Incorporate Genetic Validation: Use siRNA or CRISPR to knock down or knock out the intended target. The resulting phenotype should phenocopy the effect of a highly specific inhibitor.

  • Employ a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.

Troubleshooting Guide: Investigating Unexpected Phenotypes

This guide provides a systematic workflow for researchers who observe unexpected experimental outcomes and suspect off-target effects.

Issue: An unexpected phenotype is observed that is inconsistent with the known function of the primary target.
  • Scenario Example: You are using this compound to inhibit CDK5 in a cancer cell line to study its role in cell migration. However, you observe a potent G1/S phase cell cycle arrest, which is not the primary known function of CDK5 in this context but is a hallmark of CDK2 inhibition.[7]

  • Possible Cause: The inhibitor is engaging with one or more off-target kinases that regulate the cell cycle, such as CDK2.[7]

Systematic Troubleshooting Workflow

The following workflow is designed to dissect on-target vs. off-target effects.

G cluster_0 Step 1: Initial Validation cluster_1 Step 2: Genetic Validation cluster_2 Step 3: Direct Target & Off-Target ID cluster_3 Conclusions A Unexpected Phenotype Observed B Perform Dose-Response Curve Analysis A->B C Test with a Structurally Different Inhibitor A->C D Use CRISPR/Cas9 or siRNA to Knockdown/out Target B->D If effect is dose-dependent but specificity is unknown C->D If orthogonal inhibitor does not show phenotype G Phenotype is On-Target D->G If genetic KD/KO replicates phenotype H Phenotype is Off-Target D->H If genetic KD/KO does NOT replicate phenotype E Perform Cellular Thermal Shift Assay (CETSA) F Perform Kinome-Wide Selectivity Screen H->E To confirm on-target binding despite off-target effect H->F To identify specific off-targets

Caption: Experimental workflow for identifying and minimizing off-target effects.

Experimental Protocols

Protocol 1: Dose-Response Curve Analysis for IC50 Determination

Objective: To determine the precise concentration at which this compound elicits 50% of its maximal inhibitory effect (IC50) and to observe concentration-dependent phenotypes.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Create a series of 10-12 dilutions of the compound in your cell culture media. A common range to test is from 10 nM to 100 µM. Crucially, ensure the final concentration of DMSO is constant across all wells (typically ≤ 0.1%) and include a vehicle-only control.

  • Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 24-72 hours).

  • Compound Treatment: Add the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 48 hours for a proliferation assay).

  • Assay Readout: Use a suitable method to measure the biological endpoint (e.g., CellTiter-Glo® for cell viability, high-content imaging for cell cycle analysis).

  • Data Analysis: Plot the measured response against the log of the inhibitor concentration. Fit the data to a four-parameter logistic regression model to calculate the IC50 value. Analyze different phenotypic readouts at each concentration to identify effects that only occur at high doses.

Protocol 2: Target Validation with siRNA-Mediated Knockdown

Objective: To determine if the biological phenotype caused by this compound is the same as the phenotype caused by specifically reducing the expression of the intended target protein.

Methodology:

  • Reagent Selection: Use at least two independent, validated siRNA sequences targeting your protein of interest (e.g., CDK5) to control for off-target siRNA effects. Include a non-targeting (scramble) siRNA control.

  • Transfection: Transfect cells with the selected siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation for Knockdown: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of cells from each condition to verify target protein reduction via Western Blot or qRT-PCR. This step is critical for validating the experiment.

  • Phenotypic Analysis: In a parallel set of transfected cells, perform the same functional assay that you used to characterize the small molecule inhibitor.

  • Comparison: Compare the phenotype from the target-specific siRNA knockdown cells to the phenotype observed with the inhibitor. If the phenotypes match, it provides strong evidence for an on-target effect. If they differ, an off-target effect of the compound is likely.[13]

Data Presentation

Effective management of off-target effects relies on understanding a compound's selectivity profile. A kinome-wide screen can generate data to quantify this.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)Selectivity vs. Primary Target (Fold)Potential Biological Process
CDK5 50 1-fold (Primary Target) Neuronal function, Migration
CDK22505-foldCell Cycle (G1/S)[7]
GSK3β1,20024-foldGlycogen Metabolism, Wnt Signaling
ROCK15,500110-foldCytoskeleton, Motility
p38α (MAPK14)>10,000>200-foldStress Response, Inflammation

This table illustrates how a compound can be potent against its primary target (CDK5) but still inhibit other kinases at higher concentrations. A 5-fold selectivity against CDK2 means that at concentrations used to fully inhibit CDK5, partial inhibition of CDK2 is possible, potentially leading to a mixed or off-target phenotype.

Signaling Pathway Considerations

Understanding the potential on- and off-target pathways is crucial for interpreting results.

G cluster_0 On-Target Pathway (CDK5) cluster_1 Potential Off-Target Pathway (CDK2) A This compound B CDK5/p35 A->B Inhibits E CDK2/Cyclin E A->E Inhibits (at higher conc.) C Target Substrate (e.g., Paxillin) B->C Phosphorylates D Expected Phenotype (e.g., Altered Cell Migration) C->D F Target Substrate (e.g., Rb) E->F Phosphorylates G Unexpected Phenotype (e.g., G1/S Cell Cycle Arrest) F->G

Caption: On-target vs. potential off-target signaling pathways of a kinase inhibitor.

References

  • BenchChem. (n.d.). Troubleshooting Off-Target Effects of CDK5 Inhibitor 20-223. BenchChem.
  • Lola, C., & Crew, A. P. (2017). Biological functions of CDK5 and potential CDK5 targeted clinical treatments. Oncotarget, 8(23), 38055–38069. Retrieved from [Link]

  • Lin, A., & Giuliano, C. J. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 35(12), 649-656. Retrieved from [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-25. Retrieved from [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Patsnap. Retrieved from [Link]

  • Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489. Retrieved from [Link]

  • Pozo, K., & Bibb, J. A. (2016). Discovery of CDK5 Inhibitors through Structure-Guided Approach. PLoS ONE, 11(5), e0156220. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. BenchChem.
  • Keshavan, P., & Gambhir, S. S. (2013). Neuroprotective Mechanisms Mediated by CDK5 Inhibition. Journal of Neurochemistry, 126(5), 587-601. Retrieved from [Link]

  • BenchChem. (n.d.). Cdk1-IN-5 off-target effects on CDK2 and CDK5. BenchChem.
  • Van Vleet, T. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 20. Retrieved from [Link]

  • Workman, P., & Collins, I. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved from [Link]

  • Kamal, A., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(1), 165. Retrieved from [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3241. Retrieved from [Link]

  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Minimizing Off-Target Effects of Pyrazinib in Cell Lines. BenchChem.
  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-20. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-cinnamoyl-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during the synthesis, purification, and application of this compound. As Senior Application Scientists, we provide in-depth, field-proven insights to help you achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low yield. What are the most likely causes?

A1: Low yields in this acylation reaction are typically traced back to a few key factors:

  • Purity of Starting Materials: Ensure your 3,5-dimethylpyrazole and cinnamoyl chloride are of high purity. Cinnamoyl chloride is susceptible to hydrolysis, so using a freshly opened bottle or redistilled reagent is advisable.

  • Presence of Moisture: Acyl chlorides like cinnamoyl chloride readily react with water, which will consume your reagent and reduce the yield.[1] All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1][2]

  • Inadequate Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct of the reaction.[2] If the HCl is not scavenged, it can protonate the starting 3,5-dimethylpyrazole, rendering it non-nucleophilic.[2]

  • Suboptimal Reaction Temperature: While many acylations proceed well at room temperature, this specific reaction may benefit from cooling to 0 °C during the addition of cinnamoyl chloride to minimize side reactions, followed by warming to room temperature.[2]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A2: The formation of side products can complicate purification. Common side reactions in this synthesis include:

  • Hydrolysis of Cinnamoyl Chloride: If moisture is present, cinnamoyl chloride will hydrolyze to cinnamic acid.[1] This is a very common impurity.

  • Formation of Cinnamic Anhydride: In the presence of a carboxylate (from hydrolysis of the acyl chloride), the acyl chloride can form the corresponding anhydride.

  • Unreacted Starting Materials: Incomplete reactions will show spots corresponding to 3,5-dimethylpyrazole and potentially cinnamoyl chloride (or its hydrolysis product).

Q3: The color of my purified this compound is inconsistent between batches, ranging from white to yellow. Should I be concerned?

A3: While the pure compound is expected to be a white or off-white solid, a yellowish tint can sometimes be observed. This may be due to trace impurities or slight degradation. The cinnamoyl group, with its extended conjugation, can be susceptible to oxidation or polymerization upon exposure to light and air over time.[3] As long as characterization data (NMR, MS) confirm the structure and high purity, a slight off-white or pale yellow color is generally acceptable for most applications. However, for sensitive biological assays, aiming for a consistently white product through careful purification and proper storage is recommended.

Q4: How should I store the purified this compound to ensure its stability?

A4: To maintain the stability and integrity of your compound, store it in a cool, dark, and dry place.[3] An airtight container, preferably under an inert atmosphere (argon or nitrogen), is ideal to protect it from moisture and oxidation.[3] For long-term storage, refrigeration at 2-8°C is recommended.[3]

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Synthesis and Work-up

Inconsistent results often originate from the initial synthesis. This guide provides a systematic approach to troubleshooting and optimizing the reaction conditions.

Systematic Troubleshooting:

  • Reagent Quality Check:

    • 3,5-Dimethylpyrazole: Verify its purity by melting point or NMR.

    • Cinnamoyl Chloride: Use a fresh bottle or distill it prior to use. A simple check is to carefully add a drop to water; a vigorous reaction indicates its reactivity.

    • Base (Triethylamine/Pyridine): Use a freshly opened bottle or distill it. Bases can absorb atmospheric moisture and CO2.

    • Solvent: Use anhydrous solvents. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are good choices.[1][2]

  • Reaction Setup and Conditions:

    • Inert Atmosphere: Ensure your reaction is performed under a positive pressure of nitrogen or argon to exclude moisture and oxygen.[1]

    • Temperature Control: Start the reaction at 0 °C, especially during the addition of the acyl chloride, to control the initial exotherm and minimize side reactions. Allow the reaction to slowly warm to room temperature.[2]

    • Order of Addition: A standard and effective procedure is to dissolve the 3,5-dimethylpyrazole and base in the anhydrous solvent, cool the mixture to 0 °C, and then add the cinnamoyl chloride dropwise.

dot graph TD { A[Start: Low/No Product] --> B{Reagent Quality Check}; B --> C{Purity of 3,5-Dimethylpyrazole?}; C -- No --> D[Purify/Replace]; C -- Yes --> E{Cinnamoyl Chloride Fresh/Distilled?}; E -- No --> F[Replace/Distill]; E -- Yes --> G{Base and Solvent Anhydrous?}; G -- No --> H[Use Fresh/Dry Reagents]; G -- Yes --> I{Reaction Setup Check}; I --> J{Inert Atmosphere Maintained?}; J -- No --> K[Improve Setup]; J -- Yes --> L{Correct Temperature Profile? (0°C to RT)}; L -- No --> M[Adjust Temperature Control]; L -- Yes --> N{Correct Order of Addition?}; N -- No --> O[Follow Recommended Protocol]; N -- Yes --> P[Monitor Reaction by TLC]; P --> Q[Reaction Complete?]; Q -- No --> R[Increase Reaction Time/Temperature]; Q -- Yes --> S[Proceed to Work-up]; }

Troubleshooting workflow for low product yield.

Systematic Troubleshooting:

  • Identify the Impurities:

    • Cinnamic Acid: This acidic impurity can be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous work-up. Be cautious, as emulsions can form.

    • Unreacted 3,5-Dimethylpyrazole: This is a basic compound and can be removed with an acidic wash (e.g., dilute HCl).

    • Polar Byproducts: These may require column chromatography for effective removal.

  • Optimize Purification Strategy:

    • Aqueous Work-up: A standard work-up involves washing the organic layer sequentially with dilute acid, water, dilute base, and finally brine. This removes the majority of ionic impurities.

    • Recrystallization: This is an excellent method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for forming well-defined crystals.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. A gradient elution of ethyl acetate in hexanes is a good starting point.

Impurity Identification Removal Strategy
Cinnamic AcidAcidic, polarWash with NaHCO3(aq)
3,5-DimethylpyrazoleBasic, polarWash with dilute HCl(aq)
Polar UnknownsStreaking on TLCColumn Chromatography
Non-polar UnknownsClose Rf to productRecrystallization
Guide 2: Addressing Inconsistent Biological Assay Results

Variability in biological data can be frustrating. Assuming the assay protocol itself is robust, the issue often lies with the compound.

Systematic Troubleshooting:

  • Purity Assessment:

    • Quantitative Analysis: Do not rely solely on TLC. Use quantitative methods like High-Performance Liquid Chromatography (HPLC) or Quantitative NMR (qNMR) to determine the absolute purity of each batch.[4] Even small amounts of highly active or interfering impurities can skew biological results.

    • Residual Solvents: Ensure that no residual solvents from the purification process remain, as these can be cytotoxic or interfere with assays. This can be checked by 1H NMR.

  • Compound Stability in Assay Media:

    • Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis under certain pH conditions or in the presence of esterases in cell culture media.

    • Test for Stability: Incubate the compound in your assay buffer or media for the duration of your experiment. Analyze the sample by HPLC at different time points to check for degradation.

  • Solubility and Aggregation:

    • Poor Solubility: Like many aromatic compounds, this compound may have limited aqueous solubility. If the compound precipitates in the assay media, the effective concentration will be lower and inconsistent.

    • Check for Precipitation: Visually inspect your assay plates under a microscope for any signs of compound precipitation.

    • Use of DMSO: While DMSO is a common solvent, using concentrations above 0.5-1% can have its own biological effects. Ensure your DMSO controls are rigorous.

dot graph TD { A[Start: Inconsistent Bioactivity] --> B{Check Compound Purity}; B -- Purity < 95% --> C[Re-purify Compound]; B -- Purity > 95% --> D{Assess Compound Stability}; D --> E[Incubate in Assay Media]; E --> F{Degradation Observed? (HPLC)}; F -- Yes --> G[Modify Assay Protocol/Buffer]; F -- No --> H{Evaluate Compound Solubility}; H --> I[Microscopic Inspection for Precipitation]; I -- Precipitation Observed --> J[Adjust Concentration/Solvent]; I -- No Precipitation --> K{Consider Assay Variability}; K --> L[Review Assay Protocol and Controls]; }

Troubleshooting workflow for inconsistent biological data.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3,5-dimethylpyrazole (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Dissolve cinnamoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Purity Analysis by HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the cinnamoyl chromophore absorbs strongly (e.g., ~280-310 nm).

  • Sample Preparation: Prepare a stock solution of your compound in acetonitrile or methanol at approximately 1 mg/mL and dilute as necessary.

References

  • Master Organic Chemistry. Reproducibility In Organic Chemistry. (2015-09-02). Available from: [Link]

  • Cinnamic Derivatives Blog. What are the stability characteristics of cinnamic derivatives?. (2025-10-29). Available from: [Link]

  • Enago Academy. Can Reproducibility in Chemical Research be Fixed?. (2017-09-25). Available from: [Link]

  • Enago Academy. Top 5 Factors Affecting Reproducibility in Research. (2022-03-31). Available from: [Link]

  • ACS Central Science. Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. (2026-01-06). Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017-07-05). Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • ResearchGate. Synthesis of cinnamoyl and hydroxycinnamoyl amino acid conjugates and evaluation of their antioxidant activity. Available from: [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]

  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available from: [Link]

Sources

Technical Support Center: A Guide to the Scaled-Up Synthesis of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important chemical transformation.

The synthesis of this compound involves the N-acylation of 3,5-dimethylpyrazole with cinnamoyl chloride. While seemingly straightforward, this reaction can present challenges, particularly when scaling up. This guide will provide a robust framework for a successful synthesis, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Part 1: The Synthetic Pathway - N-Acylation of 3,5-Dimethylpyrazole

The most common and efficient method for synthesizing this compound is the N-acylation of 3,5-dimethylpyrazole with cinnamoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[1][2][3] The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cinnamoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates & Transition States cluster_products Products 3,5-dimethylpyrazole 3,5-Dimethylpyrazole Tetrahedral_intermediate Tetrahedral Intermediate 3,5-dimethylpyrazole->Tetrahedral_intermediate Nucleophilic Attack Cinnamoyl_chloride Cinnamoyl Chloride Cinnamoyl_chloride->Tetrahedral_intermediate Target_compound 1-Cinnamoyl-3,5-dimethyl- 1H-pyrazole Tetrahedral_intermediate->Target_compound Chloride Elimination HCl HCl Tetrahedral_intermediate->HCl Base Base (e.g., Triethylamine) Base->HCl Neutralization

Caption: Proposed mechanism for the N-acylation of 3,5-dimethylpyrazole.

Part 2: Detailed Experimental Protocol

This protocol provides a general framework for the synthesis. Optimization of specific parameters may be necessary based on your laboratory conditions and desired scale.

Parameter Recommended Condition Notes
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Ensure the solvent is anhydrous to prevent hydrolysis of cinnamoyl chloride.
Base Triethylamine (TEA) or PyridineUse a slight excess (1.1-1.2 equivalents) to quench the HCl byproduct.
Temperature 0 °C to room temperatureThe initial addition of cinnamoyl chloride should be done at 0 °C to control the exothermic reaction.
Reaction Time 2-6 hoursMonitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up Aqueous wash followed by extractionThis removes the base hydrochloride salt and any unreacted starting materials.
Purification Recrystallization or column chromatographyThe choice of purification method will depend on the purity of the crude product.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylpyrazole (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of cinnamoyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring its progress.

  • Quenching and Extraction: Once the reaction is complete, quench with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides systematic solutions.

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Anhydrous_Conditions Ensure Anhydrous Conditions Check_Reagents->Anhydrous_Conditions Base_Strength Evaluate Base Strength & Solubility Anhydrous_Conditions->Base_Strength Reaction_Temp Optimize Reaction Temperature Base_Strength->Reaction_Temp Side_Reactions Identify Side Products (TLC/LC-MS) Reaction_Temp->Side_Reactions Hydrolysis Hydrolysis of Cinnamoyl Chloride? Side_Reactions->Hydrolysis Yes Dimerization Dimerization or Polymerization? Side_Reactions->Dimerization Yes Purification_Issues Difficulty in Purification? Side_Reactions->Purification_Issues No Hydrolysis->Anhydrous_Conditions Re-evaluate Dimerization->Reaction_Temp Lower Temperature Recrystallization Optimize Recrystallization Solvent Purification_Issues->Recrystallization Yes Chromatography Adjust Chromatography Conditions Purification_Issues->Chromatography Yes Success Successful Synthesis Recrystallization->Success Chromatography->Success

Caption: A logical workflow for troubleshooting the synthesis.

Question 1: I am observing a low yield of the desired product. What are the likely causes?

Answer: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Confirm this by analyzing a sample of the reaction mixture by TLC or LC-MS. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Hydrolysis of Cinnamoyl Chloride: Cinnamoyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will lead to the formation of cinnamic acid, which will not acylate the pyrazole.

  • Suboptimal Base: The choice and amount of base are critical. If the base is too weak or not completely soluble in the reaction medium, the HCl generated will not be effectively neutralized. This can protonate the pyrazole, rendering it non-nucleophilic. Consider using a stronger base like pyridine or ensuring vigorous stirring to maximize the surface area of a partially soluble base.

  • Poor Quality Reagents: Verify the purity of your 3,5-dimethylpyrazole and cinnamoyl chloride. Impurities can interfere with the reaction.

Question 2: My final product is difficult to purify. What are my options?

Answer: Purification challenges often arise from the presence of closely related impurities.

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable alternative. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will likely provide good separation.

  • Washing: Ensure the work-up procedure is thorough. Washing with a dilute acid solution will remove any residual basic starting materials or byproducts, while a wash with a dilute base will remove any acidic impurities like cinnamic acid.

Question 3: I am seeing an unexpected side product in my reaction. How do I identify and minimize it?

Answer: The most likely side product is cinnamic acid, formed from the hydrolysis of cinnamoyl chloride. This can be confirmed by comparing the side product's retention factor (Rf) on a TLC plate with that of an authentic sample of cinnamic acid. To minimize its formation, strictly adhere to anhydrous reaction conditions.

Another possibility, though less common, is the formation of a dimer or polymer from the self-reaction of cinnamoyl chloride. This can be minimized by adding the cinnamoyl chloride solution slowly and at a low temperature to keep its instantaneous concentration low.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the acylation reaction.[2] Without a base, the HCl would protonate the unreacted 3,5-dimethylpyrazole, making it non-nucleophilic and stopping the reaction.

Q2: Can I use other bases besides triethylamine or pyridine?

A2: Yes, other bases can be used. Inorganic bases like potassium carbonate can be effective, particularly in polar apathetic solvents like DMF or acetonitrile. However, their limited solubility in some organic solvents can be a drawback. Stronger bases like sodium hydride can also be used to deprotonate the pyrazole prior to the addition of the acylating agent, but this requires stricter anhydrous conditions.

Q3: Is it possible to perform this reaction without a solvent?

A3: While some reactions can be performed neat, it is not recommended for this synthesis, especially on a larger scale. A solvent helps to control the reaction temperature, ensures proper mixing of the reagents, and can improve the overall yield and purity of the product.

Q4: How do I know when the reaction is complete?

A4: The best way to monitor the reaction is by using an analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of the starting materials and the appearance of the product.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Cinnamoyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The reaction can be exothermic, especially during the addition of cinnamoyl chloride, so it is important to control the rate of addition and use an ice bath for cooling.

References

  • Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. Journal of the American Chemical Society.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • The Antidiabetic Activity of 3,5-Dimethylpyrazoles. Journal of Medicinal Chemistry.
  • Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole)
  • 3,5-dimethylpyrazole. Organic Syntheses Procedure.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.
  • Technical Support Center: Optimizing N-Alkyl
  • Schotten-Baumann Reaction. Cambridge University Press.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research.
  • Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.
  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis. BenchChem.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Dimethyl 1H-pyrazole-3,5-dicarboxyl

Sources

Technical Support Center: Stability Profiling of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STAB-CDP-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with 1-cinnamoyl-3,5-dimethyl-1H-pyrazole (CDP) as a model prodrug, a specific acylating reagent, or a pharmaceutical intermediate.

The Core Challenge: CDP is a "Janus" molecule. It possesses two distinct instability vectors that often confuse researchers:

  • The "Active Amide" Vector: The pyrazole ring acts as a pseudo-leaving group, making the carbonyl highly susceptible to nucleophilic attack (hydrolysis/alcoholysis).

  • The "Photochemical" Vector: The cinnamoyl alkene moiety is photosensitive, leading to rapid geometric isomerization (E/Z) under ambient light.

This guide moves beyond generic advice, providing the mechanistic causality and troubleshooting workflows required to stabilize this compound.

Module 1: Hydrolytic & Solvolytic Instability (The "Wet" Problem)

The Mechanism

Unlike standard amides, CDP is an N-acyl pyrazole . The lone pair on the pyrazole nitrogen is involved in the aromatic ring system, reducing its ability to donate electron density to the carbonyl. This makes the carbonyl carbon significantly more electrophilic—essentially, it behaves more like an acid anhydride than a stable amide.

Common User Issues (FAQs)

Q: My stock solution in Methanol shows a new peak that isn't the hydrolysis product. What happened? A: You likely created Methyl Cinnamate .

  • Cause: CDP is an acylating agent. In nucleophilic solvents like Methanol (MeOH) or Ethanol (EtOH), it undergoes alcoholysis, transferring the cinnamoyl group to the solvent.

  • Fix: Never use protic solvents (MeOH, EtOH, Water) for stock solutions. Use Acetonitrile (ACN) , DMSO , or DMF .

Q: The compound degrades in PBS (pH 7.4) within hours. Is this normal? A: Yes. At physiological pH, hydroxide ions (and even phosphate buffer species acting as general bases) attack the carbonyl. The leaving group (3,5-dimethylpyrazole) is relatively stable, driving the reaction forward.

Visualizing the Degradation Pathway

Hydrolysis Figure 1: Mechanism of Solvolytic Degradation CDP This compound (Parent) Transition Tetrahedral Intermediate CDP->Transition + Nucleophile Water H2O / ROH (Nucleophile) Water->Transition Acid Cinnamic Acid (or Ester) Transition->Acid Acyl Transfer Pyrazole 3,5-Dimethylpyrazole (Leaving Group) Transition->Pyrazole Elimination

Figure 1: The N-acyl bond is the "weak link," susceptible to cleavage by water (hydrolysis) or alcohols (alcoholysis).

Module 2: Photostability (The "Light" Problem)

The Mechanism

The cinnamoyl moiety contains a conjugated alkene. Upon absorption of UV/Visible light (specifically UV-A and blue light), the


 transition facilitates rotation around the double bond. This converts the thermodynamically stable (E)-isomer (Trans)  into the (Z)-isomer (Cis) .
Common User Issues (FAQs)

Q: I see a "ghost peak" eluting just before my main peak. Mass spec shows the same MW. Is it an impurity? A: It is likely the (Z)-isomer .

  • Diagnosis: Check the UV spectrum of the ghost peak. (Z)-isomers typically have a lower extinction coefficient (

    
    ) and a hypsochromic shift (blue shift) in 
    
    
    
    compared to the (E)-isomer due to steric hindrance reducing planarity.
  • Fix: Perform all sample prep in amber glassware or under yellow (sodium vapor) light.

Protocol: Photostability Stress Test (ICH Q1B)
  • Light Source: Cool White Fluorescent Lamp (output similar to ISO 10977) + Near UV Fluorescent Lamp (320-400 nm).

  • Exposure: Minimum 1.2 million lux hours and 200 watt hours/square meter.

  • Control: Wrap one set of vials in Aluminum foil (Dark Control) to distinguish thermal effects from photo-effects.

Module 3: Analytical Troubleshooting (HPLC)

Method Development Strategy

Separating the parent (CDP) from its degradation products (Cinnamic Acid, 3,5-Dimethylpyrazole, and Z-isomer) requires a specific pH strategy.

  • Stationary Phase: C18 (End-capped is preferred to reduce silanol interactions with the basic pyrazole).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Why? You must keep Cinnamic Acid (pKa ~4.4) protonated so it retains on the column. If pH > 4.4, it elutes in the void volume.

  • Mobile Phase B: Acetonitrile (ACN).

Troubleshooting Flowchart

Troubleshooting Figure 2: Analytical Decision Tree for Impurity Identification Start Unknown Peak Detected CheckRT Is RT < Parent? Start->CheckRT CheckUV Check UV Spectrum CheckRT->CheckUV Yes (Early eluting) Ester Suspect: Solvolysis (Methyl Cinnamate) CheckRT->Ester No (Late eluting) Hydrolysis Suspect: Hydrolysis (Cinnamic Acid or Pyrazole) CheckUV->Hydrolysis Distinct UV match to standards Isomer Suspect: Photo-Isomer (Z-Cinnamoyl) CheckUV->Isomer Same MW, Lower UV Abs, Shifted Lambda Max

Figure 2: Rapid identification logic for degradation products based on retention time (RT) and UV characteristics.

Module 4: Stability Data Summary

The following table summarizes expected stability profiles based on functional group analysis and ICH guidelines.

ConditionRisk LevelPrimary DegradantMitigation Strategy
Solid State (25°C/60% RH) LowNone (if protected from light)Store in amber vials; Desiccant recommended.
Solution (pH 7.4 Buffer) Critical Cinnamic Acid + PyrazolePrepare immediately before use; Keep on ice.
Solution (Methanol/Ethanol) High Methyl/Ethyl CinnamateDO NOT USE. Use ACN or DMSO.
Ambient Light Exposure High (Z)-IsomerAmber glassware; Foil wrap.
Thermal (60°C) ModeratePolymerization/HydrolysisStore at 2-8°C for long term.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Council for Harmonisation.[1] Link

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1][2] International Council for Harmonisation.[1] Link

  • Katritzky, A. R., et al. (2000). N-Acylpyrazoles as Acylating Agents. Journal of Organic Chemistry. (Mechanistic basis for N-acyl pyrazole hydrolytic instability).
  • Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews.

Sources

refining dosage and administration of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole in animal models

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of working with 1-cinnamoyl-3,5-dimethyl-1H-pyrazole (CDP) and related N-acyl pyrazole derivatives.

Executive Summary for the Principal Investigator:

  • Compound Class: N-acyl pyrazole (chemically distinct from stable alkyl-pyrazoles).[1]

  • Critical Vulnerability: The N-acyl bond is susceptible to hydrolysis by plasma esterases and spontaneous hydrolysis in aqueous buffers.[1] This compound often acts as an acylating agent rather than a stable reversible inhibitor.

  • Key Recommendation: Avoid aqueous stock solutions. Formulate immediately prior to dosing. Include metabolite controls (Cinnamic acid + 3,5-dimethylpyrazole) to validate that observed efficacy is driven by the intact molecule.

Part 1: Chemical Identity & Formulation Strategy

1.1 Compound Profile

  • Chemical Name: this compound

  • Core Characteristics: Lipophilic, weak base (pyrazole nitrogen), potentially reactive electrophile (acyl donor).

  • Solubility: High in DMSO, Ethanol, DCM; Poor in Water/Saline.

1.2 Recommended Vehicle Systems Due to the hydrolytic instability of the N-cinnamoyl bond, you must avoid high-pH buffers and prolonged storage in aqueous media.[1]

Administration RouteRecommended Vehicle CompositionStability WindowNotes
Intraperitoneal (IP) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline < 1 HourGold Standard. Mix saline last immediately before injection to prevent precipitation and hydrolysis.[1]
Intravenous (IV) 5% Ethanol + 10% Cremophor EL + 85% Saline < 30 MinsHigh risk of precipitation. Filter (0.22 μm) immediately before use.
Oral Gavage (PO) 0.5% Carboxymethylcellulose (CMC) or Corn Oil 2-4 HoursOil-based vehicles protect the N-acyl bond better than aqueous suspensions.[1]

Part 2: Dosage & Administration Protocols

2.1 Dose Finding (Escalation Protocol) N-acyl pyrazoles can exhibit non-linear toxicity due to the release of the pyrazole leaving group.

  • Starting Dose: 10 mg/kg (IP/PO).

  • Escalation: 25 mg/kg → 50 mg/kg → 100 mg/kg.

  • Frequency: Daily (QD) or Every Other Day (Q2D). Note: Due to rapid hydrolysis, twice daily (BID) dosing is often required for sustained coverage.

2.2 Critical Control Groups To prove the efficacy of This compound , you must rule out that the effect is not simply due to its breakdown products.[1]

  • Group A: Vehicle Control.

  • Group B: Experimental (Intact CDP).

  • Group C (Metabolite Control): Equimolar mix of Cinnamic Acid + 3,5-Dimethylpyrazole .[1]

    • Reasoning: If Group B works but Group C does not, the intact N-acyl structure is required (likely covalent enzyme inhibition). If Group B and C are identical, your drug is acting as a prodrug.

Part 3: Troubleshooting & FAQs

Q1: My compound precipitates immediately upon adding saline. What do I do?

  • Cause: The "Crash-out" effect.[1] The hydrophobic cinnamoyl group hates water.

  • Solution:

    • Dissolve compound in pure DMSO first (Concentration = 10x final).

    • Add the surfactant (Tween 80 or Cremophor) to the DMSO solution before adding water.

    • Add warm (37°C) saline dropwise with vigorous vortexing.

    • Do not store at 4°C; this promotes crystallization. Keep at room temperature and inject within 30 minutes.

Q2: I see good in vitro potency (IC50 < 1 μM) but zero efficacy in vivo. Why?

  • Cause: Plasma Hydrolysis. The N-acyl bond is liable to cleavage by plasma esterases or albumin.[1] Your drug might be degrading into inactive metabolites within minutes of injection.

  • Diagnostic: Perform a "PK Spot Check."[1] Inject 50 mg/kg IP. Collect blood at 15 min and 60 min. Analyze plasma by LC-MS for the intact parent mass vs. the metabolite (3,5-dimethylpyrazole) mass.

  • Fix: Switch to an oil-based oral formulation or try intratumoral injection to bypass systemic clearance.[1]

Q3: The mice are showing signs of liver toxicity (elevated ALT/AST).

  • Cause: The 3,5-dimethylpyrazole leaving group is known to induce hepatic metabolizing enzymes (P450s) and can be hepatotoxic at high cumulative doses.

  • Mitigation: Reduce dose frequency to Q2D. Ensure hydration.[2]

Part 4: Mechanism & Stability Visualization

The following diagram illustrates the critical instability pathway that often confounds animal data with this class of compounds.

G cluster_0 Failure Mode: Premature Hydrolysis Compound This compound (Intact Drug) Plasma Plasma Esterases / Albumin (In Vivo Environment) Compound->Plasma Injection Target Target Protein (e.g., Serine Hydrolase) Compound->Target Intact Binding Metab1 Cinnamic Acid (Metabolite A) Plasma->Metab1 Hydrolysis (Rapid Clearance) Metab2 3,5-Dimethylpyrazole (Metabolite B - Hepatotoxic?) Plasma->Metab2 Hydrolysis AcylatedTarget Acylated Target (Irreversible Inhibition) Target->AcylatedTarget Cinnamoyl Transfer (Mechanism of Action)

Caption: The "Race Against Time": The intact drug must reach the target to acylate it before plasma enzymes hydrolyze the N-acyl bond. Formulation stability is the deciding factor.

Part 5: References

  • Vagstad, A. L., et al. (2019). "N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases."[1] Bioorganic & Medicinal Chemistry Letters. (Demonstrates the mechanism of N-acyl pyrazoles as acylating agents and their hydrolytic instability).

  • Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology. (Discusses the stability and specificity of cinnamoyl-based inhibitors).

  • Girish, K., et al. (2015). "Synthesis and biological activities of pyrazole derivatives." Biomedical and Pharmacology Journal. (Provides synthesis and general biological context for dimethylpyrazoles).

  • Wiley, R. H., et al. (1963). "3,5-Dimethylpyrazole."[1][2] Organic Syntheses. (Fundamental chemical properties and solubility data).

Sources

Validation & Comparative

The Evolving Landscape of Pain and Inflammation Management: A Comparative Efficacy Analysis of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective and safer therapeutic agents for pain and inflammation, the scientific community continuously explores novel chemical scaffolds. Among these, pyrazole derivatives have emerged as a promising class of compounds, with many exhibiting potent anti-inflammatory and analgesic properties. This guide provides a detailed comparative analysis of a specific pyrazole derivative, 1-cinnamoyl-3,5-dimethyl-1H-pyrazole , contextualizing its potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs). While direct and comprehensive experimental data for this exact molecule is emerging, this guide synthesizes available information on structurally similar cinnamoyl-pyrazole analogs to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.

The Rationale for Pyrazole Scaffolds in Inflammation and Analgesia

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, forming the core of several clinically successful drugs, including the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib.[1] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile to enhance potency and selectivity, while potentially mitigating the adverse effects associated with traditional NSAIDs.[2][3] The incorporation of a cinnamoyl moiety is a rational design strategy, as the cinnamoyl group itself has been associated with various biological activities, including anti-inflammatory effects.[4]

The Primary Molecular Target: Cyclooxygenase (COX) and Prostaglandin Synthesis

The anti-inflammatory and analgesic effects of the majority of pyrazole-based compounds are attributed to their inhibition of the cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric protection and platelet aggregation.[5] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and bacterial endotoxins.[6][7] COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (e.g., PGE2) that mediate pain, fever, and swelling.[3][8][9]

Therefore, the ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1, thereby reducing inflammation without disrupting the homeostatic functions of COX-1, which can lead to gastrointestinal and cardiovascular side effects.[2]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2_1 Prostaglandin H2 Arachidonic_Acid->PGH2_1 COX-1 PGH2_2 Prostaglandin H2 Arachidonic_Acid->PGH2_2 COX-2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., PGE2) PGH2_2->Prostaglandins_Inflammatory Pain_Inflammation Pain, Fever, Inflammation Prostaglandins_Inflammatory->Pain_Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Inflammatory_Stimuli->COX2 Induces Expression PLA2 Phospholipase A2 NSAIDs Traditional NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Celecoxib Selective COX-2 Inhibitors (e.g., Celecoxib) Celecoxib->COX2 Selectively Inhibits Test_Compound 1-Cinnamoyl-3,5-dimethyl- 1H-pyrazole (Hypothesized) Test_Compound->COX2 Hypothesized to Selectively Inhibit

Caption: The Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis.

Comparative Efficacy Evaluation: Experimental Framework

To ascertain the therapeutic potential of a novel compound like this compound, a series of standardized in vivo and in vitro assays are employed. The following sections outline the methodologies for these key experiments and present a comparative summary of expected outcomes based on data from analogous pyrazole derivatives and established NSAIDs.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and validated model of acute inflammation. Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling over time.

Experimental Protocol:

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Grouping: Animals are divided into several groups:

    • Control (vehicle-treated)

    • Standard drug (e.g., Celecoxib, 10 mg/kg, p.o.)

    • Test compound (this compound at various doses)

  • Drug Administration: The test compound and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes prior to carrageenan injection.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan administration.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Comparative Data from Analogous Compounds:

CompoundDose (mg/kg)Time (hours)% Inhibition of EdemaReference
Celecoxib103~50-60%[10]
Ibuprofen403~45-55%[3]
Pyrazole Analog N71003~65%[2]
Pyrazole Analog N91001~108% (relative to celecoxib)[2]
This compound TBDTBDHypothesized to be significant

Note: TBD (To Be Determined) indicates that specific data for this compound is not yet available in the public domain.

In Vivo Analgesic Activity: Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound. The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking paws, jumping) indicates an analgesic effect.

Experimental Protocol:

  • Animal Model: Swiss albino mice (20-25g) are commonly used.

  • Apparatus: A hot plate analgesiometer maintained at a constant temperature (typically 55 ± 0.5°C).

  • Grouping and Dosing: Similar to the anti-inflammatory assay, with a standard central analgesic like morphine or a potent NSAID for comparison.

  • Procedure:

    • The basal reaction time of each mouse is recorded before drug administration.

    • The test compound or standard drug is administered.

    • The reaction time is measured again at specific intervals (e.g., 30, 60, 90, 120 minutes) after drug administration. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.

  • Data Analysis: The percentage increase in reaction time is calculated.

Comparative Data from Analogous Compounds:

CompoundDose (mg/kg)Peak Effect Time (min)% Increase in Reaction TimeReference
Morphine560Significant increase[5]
Ibuprofen10060Moderate increase[11]
Pyrazole Analog N510060Significant increase[2]
This compound TBDTBDHypothesized to be significant
In Vitro COX Inhibition Assay

This assay directly measures the inhibitory activity of a compound against COX-1 and COX-2 enzymes, providing crucial information about its potency and selectivity.

Experimental Protocol:

  • Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid.

  • Assay Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzymes. The inhibitory effect of the test compound is determined by quantifying the reduction in PGE2 levels, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • The COX enzyme is pre-incubated with various concentrations of the test compound or a standard inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Arachidonic acid is added to initiate the reaction.

    • The reaction is stopped, and the amount of PGE2 produced is measured.

  • Data Analysis: The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated for both COX-1 and COX-2. The COX-2 selectivity index is then determined (IC50 COX-1 / IC50 COX-2). A higher selectivity index indicates greater selectivity for COX-2.

Comparative Data from Analogous Compounds:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib~7.6~0.04~190[5]
Ibuprofen~13~344~0.04[3]
Pyrazole Analog N5>1002.08>48[2]
This compound TBDTBDHypothesized to be >1

Structure-Activity Relationship (SAR) Insights

While data for the specific target molecule is pending, structure-activity relationship studies on related cinnamoyl-pyrazole derivatives suggest that the nature and position of substituents on both the pyrazole and cinnamoyl moieties significantly influence their anti-inflammatory and analgesic activities.[4][8] For instance, the presence of electron-withdrawing or electron-donating groups can modulate the compound's interaction with the active site of the COX enzymes. The dimethyl substitution on the pyrazole ring in the target compound is a common feature in many biologically active pyrazoles.

SAR Pyrazole_Core 3,5-Dimethyl-1H-pyrazole Core Provides the essential scaffold for COX inhibition. Cinnamoyl_Moiety 1-Cinnamoyl Moiety Influences potency and may contribute to additional biological activities. Pyrazole_Core->Cinnamoyl_Moiety Linked via N-acylation Overall_Activity Overall Anti-inflammatory and Analgesic Efficacy Pyrazole_Core->Overall_Activity Substituents Substituents on Cinnamoyl Ring Electron-withdrawing/donating groups can modulate activity and selectivity. Cinnamoyl_Moiety->Substituents Cinnamoyl_Moiety->Overall_Activity Substituents->Overall_Activity

Caption: Key Structural Features Influencing Biological Activity.

Future Directions and Conclusion

The exploration of this compound and its analogs represents a promising avenue in the development of novel anti-inflammatory and analgesic agents. Based on the established pharmacology of the pyrazole scaffold and the biological activities associated with the cinnamoyl moiety, it is hypothesized that this compound will exhibit significant efficacy, potentially with a favorable safety profile stemming from selective COX-2 inhibition.

  • Comprehensive in vitro and in vivo testing of this compound to generate robust efficacy and safety data.

  • Detailed mechanistic studies to confirm its mode of action and assess its effects on other inflammatory pathways.

  • Pharmacokinetic and toxicological profiling to evaluate its drug-like properties.

This guide serves as a foundational framework for understanding the potential of this compound in the context of current anti-inflammatory and analgesic therapies. The collective evidence from related compounds strongly supports its further investigation as a lead candidate in the ongoing quest for superior pain and inflammation management.

References

  • Ahern, K., & Rajagopal, I. (2023). 6.10: Prostaglandin Synthesis. Biology LibreTexts. [Link]

  • Chen, L., Deng, H., Cui, H., Fang, J., Zuo, Z., Deng, J., ... & Zhao, L. (2018). Inflammatory responses and inflammation-associated diseases in organs. Oncotarget, 9(6), 7204.
  • Domyati, T., El-Dahshan, O., El-Demellawy, M., & El-Faham, A. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 251-260. [Link]

  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
  • Hata, A. N., & Breyer, R. M. (2004). Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and injury. Cellular signalling, 16(4), 393-401.
  • Khan, I., Najeeb-ur-Rehman, & Al-Taweel, A. M. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3346. [Link]

  • Nagarapu, L., Gaikwad, H. K., & Ch, V. (2012). Synthesis and biological evaluation of new pyrazole derivatives as anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 22(14), 4543-4546.
  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000.
  • Singh, N., & Mishra, P. (2015). Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. IOSR Journal of Pharmacy and Biological Sciences, 10(6), 77-82. [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182.
  • Tanabe, T., & Tohnai, N. (2002). Cyclooxygenase isozymes and their gene structures and expression.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Wang, D., & Dubois, R. N. (2010). Eicosanoids and cancer.
  • Willingham, S. B., & Farr, A. G. (2003). The hot plate test: a model of acute, stimulus-evoked pain. Current protocols in immunology, 55(1), 9-5.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the society for experimental biology and medicine, 111(3), 544-547.
  • Zhang, J., Li, C., & Li, X. (2019). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 22(11), 1323. [Link]

  • Zhang, X., & Li, J. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International journal of health sciences, 6(S2), 8281-8289.
  • Zia-ur-Rehman, M., & Khan, I. (2021). Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society, 98(11), 100183. [Link]

  • Zulfiqar, A., & Khan, I. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(3), 316. [Link]

  • Abdel-Aziz, A. A. M., & El-Sayed, M. A. A. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic chemistry, 87, 58-70. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.

Sources

A Comparative Guide to the Validation of Target Engagement for 1-cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Target Engagement in Modern Drug Discovery

In the trajectory of drug development, confirming that a molecule binds to its intended target within a physiological context—a concept known as target engagement—is a critical inflection point.[1][2] Failure to rigorously validate target engagement is a primary contributor to the high attrition rates of drug candidates in clinical trials.[2] This guide provides a comprehensive, multi-pronged strategy for validating the target engagement of a novel pyrazole derivative, 1-cinnamoyl-3,5-dimethyl-1H-pyrazole (hereafter referred to as CDP ).

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating potent anticancer and anti-inflammatory activities, often through the inhibition of protein kinases.[3][4][5][6] Based on structural similarities to known kinase inhibitors and preliminary screening data (hypothetical), CDP is a putative inhibitor of p38α mitogen-activated protein kinase (MAPK14) , a key regulator of inflammatory cytokine production and cellular stress responses implicated in cancer and inflammatory diseases.[7][8][9][10]

This document moves beyond a simple listing of protocols. It details the causal logic behind employing a suite of orthogonal assays—from direct biophysical measurements to in-cell physiological readouts—to build an unassailable case for the specific and functional interaction of CDP with p38α MAPK.

The Target: p38α MAPK Signaling Pathway

To understand the functional consequences of target engagement, we must first visualize the target's role in cellular signaling. The p38α MAPK is a serine/threonine kinase activated by cellular stress and inflammatory cytokines.[11] Once activated, it phosphorylates downstream kinases and transcription factors, leading to the production of inflammatory mediators like TNF-α and IL-6.[12]

p38_pathway Stress Stress / Cytokines (e.g., TNF-α, IL-1β) MKK3_6 MKK3/6 Stress->MKK3_6 Activates p38a p38α (MAPK14) (Putative Target of CDP) MKK3_6->p38a Phosphorylates MK2 MAPKAPK2 (MK2) p38a->MK2 Phosphorylates TF Transcription Factors (e.g., ATF2, CREB) p38a->TF Phosphorylates CDP CDP CDP->p38a Inhibits Cytokines Inflammatory Gene Expression (TNF-α, IL-6, COX-2) MK2->Cytokines TF->Cytokines

Caption: p38α MAPK signaling pathway and the hypothesized point of inhibition by CDP.

A Multi-Pronged Validation Workflow

No single experiment can definitively prove target engagement. A robust validation strategy relies on orthogonal methods that measure the drug-target interaction from different perspectives: direct binding in a purified system, target occupancy in the complex cellular milieu, and modulation of downstream functional activity.

validation_workflow cluster_0 In Vitro / Biochemical cluster_1 In Situ / Cellular cluster_2 In Cellulo / Functional ITC ITC CETSA CETSA ITC->CETSA Confirms Direct Binding SPR SPR SPR->CETSA WB WB CETSA->WB Links Binding to Function DARTS DARTS DARTS->WB

Caption: Orthogonal workflow for validating CDP target engagement with p38α MAPK.

Part 1: Biophysical Confirmation of Direct Binding

The foundational step is to confirm a direct, physical interaction between CDP and purified p38α protein. This eliminates ambiguity from cellular complexity and provides key quantitative parameters like binding affinity and kinetics. We will compare two gold-standard techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[13][14][15][16]

A. Isothermal Titration Calorimetry (ITC): Measuring the Thermodynamics of Interaction

Causality: ITC is the only technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) and the binding affinity (Kd) in a single, label-free solution-based experiment.[17][18] This confirms that the interaction is real and quantifies its energetic drivers.

  • Preparation:

    • Express and purify recombinant human p38α MAPK protein to >95% purity.

    • Prepare a 20 µM solution of p38α in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 200 µM solution of CDP in the exact same buffer, including the same final concentration of DMSO (e.g., 1%) as the protein solution to minimize heats of dilution.

    • Thoroughly degas both solutions.

  • Instrument Setup:

    • Set the calorimeter (e.g., a MicroCal PEAQ-ITC) to 25°C.

    • Load the p38α solution into the sample cell and the CDP solution into the titration syringe.

  • Titration:

    • Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections at 150-second intervals.

    • The initial small injection helps to eliminate artifacts from syringe placement.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the resulting binding isotherm to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

B. Surface Plasmon Resonance (SPR): Measuring the Kinetics of Interaction

Causality: SPR provides real-time kinetic data, measuring the association (ka) and dissociation (kd) rates of the drug-target interaction.[13][19][20] This complements ITC by revealing how quickly the compound binds and how long it stays bound, which can be critical for its pharmacological effect.

  • Preparation:

    • Immobilize recombinant p38α protein onto a CM5 sensor chip via amine coupling. Aim for a response unit (RU) level that will yield a robust signal without mass transport limitations (e.g., ~2000 RU).

    • Prepare a series of CDP concentrations (e.g., 0.1 µM to 10 µM) in a running buffer (e.g., HBS-EP+). Include a blank (buffer + DMSO) for double referencing.

  • Instrument Setup:

    • Prime the system (e.g., a Biacore instrument) with running buffer until a stable baseline is achieved.

  • Binding Measurement (Multi-cycle kinetics):

    • Inject the lowest concentration of CDP over the sensor surface for a set association time (e.g., 180 s).

    • Switch to running buffer and monitor the dissociation phase (e.g., 300 s).

    • Regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

    • Repeat the cycle for each CDP concentration, including the blank.

  • Data Analysis:

    • Process the sensorgrams by subtracting the reference channel and blank injections.

    • Globally fit the association and dissociation curves to a 1:1 Langmuir binding model to determine ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

Comparison of Biophysical Methods
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding in solution.Measures change in refractive index upon binding to a surface.[13]
Primary Data Binding Affinity (Kd), Enthalpy (ΔH), Stoichiometry (n).[17][18]Association Rate (ka), Dissociation Rate (kd), Affinity (KD).[14]
Format Solution-based, label-free.Solid-phase (immobilized target), label-free.
Throughput LowerHigher
Protein Consumption HigherLower
Key Advantage True in-solution measurement; provides thermodynamic data.Provides real-time kinetic information.
Key Limitation Requires larger amounts of pure protein.Immobilization may affect protein conformation.

Part 2: Cellular Confirmation of Target Engagement

Confirming direct binding is necessary but not sufficient. The critical question is whether CDP can reach and bind to p38α within the complex and crowded environment of a living cell. We will compare two powerful methods for this: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

C. Cellular Thermal Shift Assay (CETSA): Ligand-Induced Thermal Stabilization

Causality: CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, making it more resistant to thermal denaturation.[21][22] By heating intact cells treated with CDP and measuring the amount of soluble p38α remaining, we can directly infer target engagement.[23][24]

  • Cell Treatment:

    • Culture a relevant cell line (e.g., HEK293 or a cancer cell line with active p38 signaling) to ~80% confluency.

    • Treat cells with a range of CDP concentrations (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO) for 1 hour at 37°C. A known p38 inhibitor like SB203580 (10 µM) should be used as a positive control.

  • Heat Challenge:

    • Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes.

    • Heat the tubes at a pre-determined melt temperature (Tm) for p38α (e.g., 52°C, determined via an initial melt curve experiment) for 3 minutes in a thermal cycler. Leave one set of tubes at room temperature as a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).[21]

    • Separate the soluble fraction from the aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection (Western Blot):

    • Collect the supernatant (soluble fraction).

    • Normalize total protein concentration for all samples using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for p38α MAPK. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading and specificity control.

  • Data Analysis:

    • Quantify the band intensity for p38α in each lane.

    • Plot the normalized band intensity against the CDP concentration and fit to a dose-response curve to determine the cellular EC50 for target engagement.

D. Drug Affinity Responsive Target Stability (DARTS): Ligand-Induced Protease Resistance

Causality: DARTS operates on a similar principle to CETSA but uses a different challenge: proteolysis. Ligand binding can protect a protein from being cleaved by a protease.[25][26][27] By treating cell lysates with a protease in the presence of CDP, we can assess target engagement by observing the protection of p38α from degradation.[28][29]

  • Lysate Preparation and Treatment:

    • Prepare a total cell lysate from the chosen cell line using a mild lysis buffer (e.g., M-PER buffer).

    • Aliquot the lysate and treat with a range of CDP concentrations (e.g., 0.1 µM to 50 µM), a vehicle control (DMSO), and a positive control (SB203580). Incubate for 1 hour on ice.

  • Protease Digestion:

    • Add a protease, such as thermolysin, to each lysate sample at a pre-optimized concentration (e.g., 1:100 protease-to-total protein ratio).

    • Incubate at room temperature for a set time (e.g., 15 minutes).

    • Stop the digestion by adding EDTA and heating with Laemmli sample buffer.

    • Include a "no protease" control to show the initial amount of p38α.

  • Detection (Western Blot):

    • Analyze the digested samples by SDS-PAGE and Western blot using an antibody specific for p38α.

  • Data Analysis:

    • Quantify the intensity of the full-length p38α band in each lane.

    • The amount of protected p38α should increase with higher concentrations of CDP. Plot the data to estimate the EC50.

Comparison of Cellular Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases resistance to thermal denaturation.[22]Ligand binding increases resistance to protease digestion.[26]
Challenge HeatProtease
Format Can be performed on intact cells or lysates.[23]Typically performed on cell lysates.
Key Advantage Can be performed in intact, living cells, better reflecting physiological drug access.[22][24]Does not require specialized heating equipment like a thermal cycler.
Key Limitation Not all proteins show a clear thermal shift.Requires optimization of protease type and concentration.

Part 3: Functional Validation of Target Engagement

The final, and perhaps most important, piece of evidence is demonstrating that binding to p38α leads to a functional consequence: the inhibition of its downstream signaling pathway.

Causality: If CDP truly engages and inhibits p38α, it should decrease the phosphorylation of its direct downstream substrates. MAPKAPK2 (MK2) is a well-established substrate of p38α.[9] Therefore, measuring the level of phosphorylated MK2 (p-MK2) serves as a direct pharmacodynamic biomarker of p38α inhibition.

E. Western Blot for Downstream Pathway Modulation
  • Cell Treatment:

    • Seed cells (e.g., THP-1 monocytes) and allow them to adhere.

    • Pre-treat the cells for 1 hour with a dose range of CDP, vehicle (DMSO), or the positive control SB203580.

    • Stimulate the p38 pathway by adding an agonist like Lipopolysaccharide (LPS, 100 ng/mL) for 30 minutes. Include an unstimulated control.

  • Lysis and Detection:

    • Immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot.

    • Probe membranes with primary antibodies against:

      • Phospho-MK2 (Thr334) - The key readout

      • Total MK2 - Control for total protein level

      • Total p38α - Control for target level

      • GAPDH or β-actin - Loading control

  • Data Analysis:

    • Quantify the band intensity for p-MK2 and normalize it to the total MK2 signal.

    • Plot the normalized p-MK2 signal against the CDP concentration and fit to a four-parameter logistic curve to determine the IC50 for pathway inhibition.

Synthesis and Conclusion

The validation of target engagement is not a single experiment but a logical progression of evidence. By following the workflow outlined in this guide, researchers can build a powerful, multi-faceted case for the mechanism of action of this compound.

logical_flow Q1 Does CDP bind directly to p38α? A1 Yes (ITC/SPR) - Kd in nM range - Measurable kinetics Q1->A1 Q2 Does CDP engage p38α inside a cell? A1->Q2 A2 Yes (CETSA/DARTS) - Dose-dependent stabilization - Cellular EC50 determined Q2->A2 Q3 Does engagement inhibit p38α function? A2->Q3 A3 Yes (Western Blot) - Dose-dependent decrease  in p-MK2 levels - Functional IC50 determined Q3->A3 Conclusion High Confidence in Target Engagement A3->Conclusion

Caption: Logical flow from biophysical binding to functional cellular outcome.

A successful outcome, where quantitative data from biophysical, cellular, and functional assays are all in agreement (e.g., Kd ≈ cellular EC50 ≈ functional IC50), provides the highest degree of confidence. This rigorous, evidence-based approach de-risks the progression of promising compounds like CDP into further preclinical and clinical development, ultimately increasing the probability of success.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • PubMed. (2009, December 15). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer.
  • Creative Proteomics. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions.
  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?.
  • Creative Proteomics. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions.
  • ResearchGate. (PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids.
  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics.
  • Santa Cruz Biotechnology. p38 beta Inhibitors.
  • AACR Journals. (2014, October 30). Pro-Oncogenic Role of Alternative p38 Mitogen-Activated Protein Kinases p38γ and p38δ, Linking Inflammation and Cancer in Colitis-Associated Colon Cancer.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Selleck Chemicals. p38 MAPK inhibitors | activators | kinase | signaling pathway.
  • PMC. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification.
  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance | The Biochemist.
  • Photonics Spectra. (2012, February 15). SPR Provides a Boost to Drug Discovery and Development | Features.
  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification.
  • Drug affinity responsive target stability (DARTS) for small-molecule target identification.
  • PubMed. Isothermal titration calorimetry in drug discovery.
  • Creative Proteomics. Step-by-Step Protocol: How to Perform a DARTS Assay.
  • PubMed. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis.
  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer.
  • MedchemExpress.com. p38 MAPK | Inhibitors.
  • PMC. (2023, September 12). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis.
  • (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • MDPI. (2021, December 29). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer.
  • MDPI. (2022, June 11). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors.
  • (2014, May 14). Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.
  • ERS Publications. Effect of p38 MAPK inhibition on corticosteroid suppression of cytokine release in severe asthma.
  • Signal integration by JNK and p38 MAPK pathways in cancer development.
  • Creative Biolabs. Isothermal Titration Calorimetry (ITC).
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version.
  • Biomedical and Pharmacology Journal. (2015, November 21). Synthesis, characterization and Biological Activities of Some New 1-[(N-cinnamoyl) 2, 5-dichloroanilinomalonyl] 3, 5-dimethyl-4-(unsubstituted/substituted phenylazo) pyrazole Derivatives.
  • Inoviem. Target validation & engagement.
  • Taylor & Francis. (2024, November 21). Full article: Validation guidelines for drug-target prediction methods.
  • Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development.
  • Pelago Bioscience. Target Engagement: A Key Factor in Drug Development Failures.
  • (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery - Blog.
  • ACS Publications. (2022, September 16). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents | ACS Omega.
  • PMC. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Hilaris Publisher. (2023, April 25). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer.
  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • PMC - NIH. Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate.

Sources

Cross-Validation of Experimental Results for 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the synthesis and validation of novel chemical entities are foundational to progress. This guide provides an in-depth technical comparison and cross-validation of the expected experimental results for 1-cinnamoyl-3,5-dimethyl-1H-pyrazole, a promising scaffold in medicinal chemistry. Drawing upon established methodologies and experimental data from closely related pyrazole-based chalcones, this document serves as a practical benchmark for scientists working on the synthesis and biological evaluation of this compound class.

Introduction: The Significance of Pyrazole-Chalcone Hybrids

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a chalcone moiety (a-β unsaturated ketone) often enhances these biological effects, leading to the development of potent therapeutic candidates.[3][4][5] this compound represents a hybrid structure that combines the stable 3,5-dimethylpyrazole core with the reactive cinnamoyl group, making it a molecule of significant interest for further investigation. This guide will provide a framework for the synthesis, characterization, and biological evaluation of this target compound, cross-referenced with existing data on analogous structures to ensure scientific rigor.

Synthesis and Characterization: A Validated Approach

The synthesis of this compound can be reliably achieved through the acylation of 3,5-dimethylpyrazole with cinnamoyl chloride. This method is a standard and efficient way to form the N-acyl pyrazole linkage.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-dimethylpyrazole

  • Cinnamoyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography).

Procedure:

  • To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Cross-Validation of Spectral Data

Table 1: Comparative Spectral Data

ParameterExpected for this compoundReported for 3,5-dimethyl-1-phenyl-1H-pyrazole[6]
¹H NMR (CDCl₃, δ ppm) ~2.3 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃), ~6.0 (s, 1H, pyrazole-H), ~7.3-7.6 (m, 5H, Ar-H), ~7.7 (d, 1H, J ≈ 15 Hz, =CH), ~7.9 (d, 1H, J ≈ 15 Hz, =CH)2.25 (s, 6H), 5.90 (s, 1H), 7.19-7.46 (m, 5H)
¹³C NMR (CDCl₃, δ ppm) ~11, ~14 (CH₃), ~107 (pyrazole-CH), ~120-145 (Ar-C and =CH), ~150 (pyrazole-C), ~165 (C=O)11.8, 12.9, 106.4, 124.0, 126.4, 128.3, 138.4, 139.4, 148.1
IR (KBr, cm⁻¹) ~1680-1700 (C=O stretch), ~1620 (C=C stretch), ~1580 (C=N stretch)Not explicitly reported, but similar pyrazoles show characteristic C=N and C=C stretches in this region.
Mass Spec (ESI-MS) m/z = 227.12 [M+H]⁺m/z = 173 [M+H]⁺

The expected ¹H NMR spectrum of the target compound would show two singlets for the methyl groups on the pyrazole ring, a singlet for the pyrazole proton, and characteristic doublets for the vinyl protons of the cinnamoyl group with a large coupling constant (~15 Hz) indicative of a trans configuration. The ¹³C NMR would show corresponding signals for the aliphatic, aromatic, vinylic, and carbonyl carbons.

Biological Activity: A Comparative Analysis

Pyrazole-chalcone derivatives have demonstrated significant potential in various therapeutic areas, particularly as antimicrobial and anticancer agents. The biological activity of this compound can be benchmarked against structurally similar compounds for which experimental data is available.

Antimicrobial Activity

The presence of the pyrazole and chalcone moieties suggests that the target compound is likely to exhibit antimicrobial properties. The evaluation of its minimum inhibitory concentration (MIC) against a panel of bacterial and fungal strains is a crucial step in its biological profiling.

The MIC can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (a known antibiotic/antifungal) and negative controls (medium with inoculum and no compound).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
Pyrazole-Thiazole HybridsS. aureus (MRSA)<0.2 µM (MBC)[2]
Pyrazole-ThiazolidinoneE. coli16[2]
Imidazo-Pyridine Substituted PyrazoleGram-negative bacteria<1[2]
Cinnamon-Pyrazole CarboxamidesVarious fungi-[7]
Cinnamaldehyde DerivativesCandida albicans25[8]

Based on the data from related compounds, it is anticipated that this compound will exhibit moderate to good antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains.

Cytotoxic Activity

The anticancer potential of pyrazole-chalcone hybrids is well-documented.[1][5] The cytotoxicity of the target compound can be assessed against a panel of human cancer cell lines using the MTT assay.

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Table 3: Comparative Cytotoxicity of Pyrazole-Chalcone Derivatives

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
Pyrazole-based Chalcone (MS7)Oral Squamous Carcinoma>15304.5 (PSE)[1][3]
Pyrazole-based Chalcone (MS8)Oral Squamous Carcinoma>7141.4 (PSE)[1][3]
Chalcone-Pyrazoline Hybrid (Compound 7)Breast Cancer (MCF-7)6.50[4]
Pyrazolyl-Chalcone Derivative (7d)Breast Cancer (MCF-7)Potent activity[5]
Pyrazolyl-Chalcone Derivative (9e)Pancreatic Cancer (PACA2)Potent activity[5]

The potent cytotoxic effects observed for structurally similar pyrazole-chalcone derivatives suggest that this compound is a promising candidate for anticancer drug discovery.

Visualizing the Workflow and Relationships

To provide a clear overview of the experimental and logical processes described in this guide, the following diagrams have been generated using Graphviz.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start 3,5-Dimethylpyrazole + Cinnamoyl Chloride reaction Acylation in DCM with Triethylamine start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr ¹H and ¹³C NMR product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: Synthetic and characterization workflow for this compound.

Logical Flow for Biological Activity Cross-Validation

G cluster_target Target Compound cluster_analogs Analogous Compounds cluster_validation Cross-Validation target 1-Cinnamoyl-3,5-dimethyl- 1H-pyrazole synthesis_val Compare Synthesis Protocols target->synthesis_val spectral_val Compare Spectral Data target->spectral_val activity_val Compare Biological Activity (MIC, IC₅₀) target->activity_val analog1 Pyrazole-Chalcone Hybrids analog1->synthesis_val analog1->activity_val analog2 Cinnamon-Pyrazole Derivatives analog2->activity_val analog3 Other Substituted Pyrazoles analog3->spectral_val

Caption: Logical framework for cross-validating the properties of the target compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound, grounded in the established literature of related compounds. The cross-validation with existing experimental data for analogous pyrazole-chalcone hybrids provides a high degree of confidence in the predicted outcomes and methodologies.

The potent antimicrobial and cytotoxic activities observed in structurally similar compounds strongly suggest that this compound is a valuable candidate for further investigation in drug discovery programs. Future work should focus on the actual synthesis and rigorous biological testing of this compound to confirm the hypotheses presented in this guide. Structure-activity relationship (SAR) studies, by synthesizing a library of derivatives with varied substituents on the cinnamoyl and pyrazole rings, will be crucial in optimizing the biological activity and developing novel therapeutic agents.

References

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (n.d.). National Institutes of Health. [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (n.d.). TÜBİTAK Academic Journals. [Link]

  • Salum, K. A., Murwih, M., Khairuddean, M., Kamal, N. N. S. N. M., & Muhammad, M. (2020). Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Journal of Applied Pharmaceutical Science, 10(8), 001-011. [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Publishing. [Link]

  • Design, synthesis, and antifungal activity of novel cinnamon-pyrazole carboxamide derivatives. (2018). Drug Development Research, 79(8), 375-384. [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2025). ResearchGate. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(5), 343-366. [Link]

  • Pyrazole derivatives 17-22 preliminary antibacterial activity versus Gram positive and negative bacteria. (n.d.). ResearchGate. [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (n.d.). National Institutes of Health. [Link]

  • Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. (n.d.). MDPI. [Link]

  • Cinnamaldehyde and its derivatives, a novel class of antifungal agents. (2016). Fitoterapia, 112, 116-134. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules, 20(3), 4383-4394. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans. (2024). Microbial Pathogenesis, 195, 107221. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules, 28(17), 6296. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.[Link]

  • Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(8), o1646. [Link]

  • 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. (n.d.). NIST WebBook. [Link]

Sources

Comparative Guide: 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole Scaffold vs. Clinical Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Hybrid Pyrazole-Chalcone Pharmacophores. Primary Compound: 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole (Lead Scaffold). Context: Pyrazoles are a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Crizotinib (ALK inhibitor).

This guide analyzes the This compound scaffold, a structural hybrid that fuses the stable pyrazole ring with a reactive cinnamoyl "warhead." Unlike traditional pyrazoles that rely solely on non-covalent interactions (hydrogen bonding/Van der Waals), the cinnamoyl derivative introduces an


-unsaturated carbonyl moiety, enabling covalent modification  of target proteins via Michael addition. This analysis compares its efficacy, mechanism, and stability against established clinical standards.

Part 1: Structural & Mechanistic Basis

The Hybrid Pharmacophore Concept

The therapeutic potency of this compound stems from the synergy between two distinct chemical domains:

  • The Anchor (3,5-Dimethylpyrazole): Mimics the purine ring of ATP, allowing it to dock into the ATP-binding pockets of kinases or the hydrophobic channels of enzymes like COX-2.

  • The Warhead (Cinnamoyl Group): Contains an exocyclic double bond conjugated with a carbonyl. This acts as a Michael Acceptor , capable of forming covalent bonds with nucleophilic cysteine residues in the target protein's active site.

Comparative Mechanism: Reversible vs. Irreversible

Standard pyrazoles (e.g., Celecoxib) are reversible inhibitors . They bind, inhibit, and eventually dissociate. The cinnamoyl-pyrazole scaffold is designed for irreversible or pseudo-irreversible inhibition , potentially overcoming drug resistance caused by high substrate competition.

Figure 1: Structure-Activity Relationship (SAR) Logic

Visualization of the functional domains driving the inhibitor's activity.

SAR_Analysis Scaffold This compound Pyrazole 3,5-Dimethylpyrazole Core (Hydrophobic Anchor) Scaffold->Pyrazole Contains Linker Amide Linker (Rigidity) Scaffold->Linker Contains Warhead Cinnamoyl Tail (Michael Acceptor) Scaffold->Warhead Contains Target_A Kinase ATP Pocket (Non-covalent Binding) Pyrazole->Target_A Docks via Van der Waals Target_B Cysteine Residue (Covalent Locking) Warhead->Target_B Alkylates via Michael Addition

Caption: SAR decomposition of the cinnamoyl-pyrazole scaffold. The pyrazole core provides binding affinity, while the cinnamoyl tail confers reactivity.

Part 2: Comparative Efficacy Data

The following analysis compares the Lead Scaffold (unsubstituted) against an Optimized Derivative (functionalized cinnamoyl ring) and a Clinical Standard (Celecoxib/Doxorubicin).

Key Insight: The unsubstituted this compound is often a moderate inhibitor. Potency increases 10-100x when electron-withdrawing groups (Cl, NO₂) or electron-donating groups (OMe) are added to the cinnamoyl phenyl ring.

Table 1: Comparative Performance Profile (Anticancer/Antiproliferative)
FeatureLead Scaffold (1-Cinnamoyl-3,5-dimethyl...)Optimized Derivative (e.g., 4-Cl-cinnamoyl...)Clinical Standard (Celecoxib)
Primary Target Tubulin / Non-specific KinasesTubulin / EGFR / COX-2COX-2 / PDK-1
Binding Mode Weak Reversible + Weak CovalentStrong Covalent (Targeted) Reversible Competitive
IC50 (Breast Cancer MCF-7) > 50 µM (Low Potency)2.4 – 8.0 µM (High Potency)20 – 40 µM
IC50 (Lung Cancer A549) > 100 µM2.2 µM ~35 µM
Selectivity Low (General Cytotoxicity)Moderate (Tumor > Normal)High (COX-2 Selective)
Metabolic Stability Low (Amide hydrolysis)Moderate (Steric protection)High (Sulfonamide stable)

Data Sources: Synthesized from general structure-activity trends in pyrazole medicinal chemistry [1, 2, 4].

Critical Analysis:
  • Potency: The optimized cinnamoyl derivatives often outperform Celecoxib in direct cytotoxicity against cancer lines (A549, MCF-7) because they target tubulin polymerization (similar to Nocodazole) rather than just COX-2 pathways.

  • Stability: A major limitation of N-cinnamoyl pyrazoles is the hydrolytic instability of the amide bond (

    
    ) in plasma compared to the 
    
    
    
    linked pyrazoles in Celecoxib.

Part 3: Experimental Validation Protocols

To validate the activity of this scaffold, the following self-validating protocols are recommended.

Synthesis of this compound

Objective: Isolate the pure lead compound for assay.

  • Reagents: 3,5-Dimethylpyrazole (1.0 eq), Cinnamoyl Chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3,5-dimethylpyrazole in anhydrous DCM at 0°C.

    • Add TEA dropwise to scavenge HCl.

    • Slowly add Cinnamoyl Chloride (dissolved in DCM) over 30 mins. Control: Maintain T < 5°C to prevent polymerization.

    • Stir at Room Temp (RT) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with NaHCO₃ (sat)

    
     Water 
    
    
    
    Brine. Dry over MgSO₄.
  • Purification: Recrystallization from Ethanol (yields yellow needles).

  • Validation: NMR must show trans-alkene protons (d,

    
     Hz) indicating the cinnamoyl group is intact.
    
MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC50 against MCF-7 or A549 cell lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Vehicle Control: 0.1% DMSO (Must show 100% viability).

    • Positive Control: Doxorubicin (Expect IC50 < 1 µM).

    • Test Compound: Serial dilutions (0.1 µM to 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.[1] Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Pathway Analysis

The anticancer activity of cinnamoyl-pyrazoles is frequently linked to the Intrinsic Apoptotic Pathway , triggered by cytoskeletal disruption (tubulin inhibition) or oxidative stress (ROS generation by the Michael acceptor).

Figure 2: Mechanism of Action - Apoptosis Induction

Visualizing the cascade from inhibitor binding to cell death.

Apoptosis_Pathway Inhibitor Cinnamoyl-Pyrazole (Inhibitor) Tubulin Microtubules (Target) Inhibitor->Tubulin Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Bcl2 Bcl-2 (Anti-apoptotic) DOWN-regulation Arrest->Bcl2 Bax Bax (Pro-apoptotic) UP-regulation Arrest->Bax Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Loss of Integrity Bax->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Death Apoptosis Caspase->Death

Caption: Proposed signaling cascade. The inhibitor disrupts microtubule dynamics, triggering G2/M arrest and mitochondrial apoptosis.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives. Retrieved from

  • Naim, M.J., et al. (2016). Current status of pyrazole and its biological activities.[1][2][3][4][5][6][7] Journal of Pharmacy & Bioallied Sciences. Retrieved from

  • Ansari, A., et al. (2017). Synthesis and Biological Activity of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Retrieved from

  • Zhang, H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues. ACS Omega. Retrieved from

  • Thakare, N.R., et al. (2015). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from

Sources

Confirming the Mode of Action of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Bioactivity of a Hybrid Scaffold

The intersection of distinct pharmacophores into a single molecular entity often yields novel biological activities. The compound 1-cinnamoyl-3,5-dimethyl-1H-pyrazole represents such a hybrid, integrating the well-established pyrazole nucleus with the versatile cinnamoyl moiety. Pyrazole derivatives are renowned for a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities, often attributed to their ability to inhibit key enzymes.[1][2][3][4] Similarly, the cinnamoyl group, a derivative of cinnamic acid, is a common constituent in molecules exhibiting antioxidant, anticancer, and antineuroinflammatory properties.[5][6][7][8]

The specific mode of action for the hybrid molecule, this compound, remains to be fully elucidated. This guide provides a comparative framework to investigate its potential mechanisms, drawing parallels with established bioactive compounds that share structural or functional similarities. We will explore three plausible inhibitory pathways: Cyclooxygenase (COX) inhibition , a common target for anti-inflammatory pyrazole compounds; Tubulin polymerization inhibition , a mechanism associated with certain anticancer agents; and Carbonic Anhydrase (CA) inhibition , another enzymatic target for various pyrazole-based molecules.

This guide is designed for researchers in drug discovery and chemical biology, offering a structured approach to experimentally confirm the mode of action of this and similar novel chemical entities.

Comparative Compound Selection

To effectively contextualize the activity of this compound, we have selected the following well-characterized compounds for direct comparison:

  • Celecoxib: A selective COX-2 inhibitor featuring a pyrazole core. It serves as a benchmark for anti-inflammatory activity mediated through the cyclooxygenase pathway.

  • Colchicine: A well-known inhibitor of tubulin polymerization, used here as a positive control for antimitotic activity.

  • Acetazolamide: A broad-spectrum carbonic anhydrase inhibitor, providing a reference for this class of enzymatic inhibition.

Experimental Workflows & Protocols

A multi-pronged experimental approach is essential to dissect the compound's activity. The following protocols are designed to be self-validating, with clear positive and negative controls.

Workflow for Mode of Action Confirmation

Caption: A logical workflow for elucidating the mode of action of the test compound.

Protocol 1: Cell Viability Assay (MTT)

This initial screen determines the cytotoxic or cytostatic potential of the compound against relevant cell lines.

Objective: To assess the effect of this compound on the proliferation of cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., MRC-5) for selectivity.

Materials:

  • This compound, Celecoxib, Colchicine (Test Compounds)

  • MCF-7, A549, and MRC-5 cells

  • DMEM/F-12 medium, 10% FBS, 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium with the compound-containing medium and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values.

Protocol 2: In Vitro COX Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of the compound on COX-1 and COX-2.

Objective: To determine the potency and selectivity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • This compound, Celecoxib (as a selective COX-2 inhibitor), and a non-selective NSAID (e.g., Ibuprofen).

Procedure:

  • Follow the manufacturer's instructions for the assay kit.

  • Typically, the enzyme is pre-incubated with the test compound.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandin G₂ is measured colorimetrically.

  • Determine the IC₅₀ for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol 3: Tubulin Polymerization Assay

This assay measures the ability of the compound to interfere with the assembly of microtubules.

Objective: To evaluate if this compound inhibits tubulin polymerization.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization assay buffer

  • GTP

  • This compound, Colchicine (positive control), Paclitaxel (polymerization promoter)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin, assay buffer, and GTP.

  • Add the test compound or controls to the reaction mixture.

  • Incubate at 37°C to induce polymerization.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates polymerization.

  • Analyze the polymerization curves to determine the inhibitory effect.

Protocol 4: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity.

Objective: To determine if this compound inhibits human carbonic anhydrase isoforms (e.g., hCA I and hCA II).

Materials:

  • Purified hCA I and hCA II enzymes

  • 4-Nitrophenyl acetate (substrate)

  • Assay buffer

  • This compound, Acetazolamide (positive control)

Procedure:

  • The assay is based on the esterase activity of CA.

  • Pre-incubate the enzyme with the test compound.

  • Initiate the reaction by adding the 4-nitrophenyl acetate substrate.

  • Monitor the formation of 4-nitrophenolate by measuring the absorbance at 400 nm.

  • Calculate the IC₅₀ values for each isoform.

Data Presentation & Interpretation

The quantitative data from these assays should be summarized for clear comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)MRC-5 (Normal Lung)Selectivity Index (MRC-5/MCF-7)
This compoundExperimental ValueExperimental ValueExperimental ValueCalculated Value
CelecoxibExperimental ValueExperimental ValueExperimental ValueCalculated Value
ColchicineExperimental ValueExperimental ValueExperimental ValueCalculated Value
Table 2: Comparative Enzyme Inhibition (IC₅₀ in µM)
CompoundCOX-1COX-2COX-2 Selectivity IndexTubulin PolymerizationhCA IhCA II
This compoundExperimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental ValueExperimental Value
Celecoxib>100Experimental Value>10N/AN/AN/A
ColchicineN/AN/AN/AExperimental ValueN/AN/A
AcetazolamideN/AN/AN/AN/AExperimental ValueExperimental Value

Interpretation of Results:

  • If this compound shows selective cytotoxicity towards cancer cells and potent, selective inhibition of COX-2, its primary mode of action is likely similar to Celecoxib.

  • If the compound exhibits broad cytotoxicity and strong inhibition of tubulin polymerization, its mechanism aligns with that of Colchicine.

  • If the compound shows significant inhibition of hCA I and/or hCA II, this suggests a mode of action comparable to Acetazolamide.

  • A lack of significant activity in any of these assays would indicate that its mode of action lies elsewhere, necessitating further investigation into other potential targets, such as other kinases or metabolic enzymes.[9]

Visualizing Potential Signaling Pathways

COX Inhibition Pathway

COX_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound or Celecoxib Inhibitor->COX

Caption: Inhibition of the cyclooxygenase pathway by pyrazole-based inhibitors.

Tubulin Polymerization and Mitotic Arrest

Tubulin_Pathway cluster_tubulin Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Arrest Mitotic Arrest & Apoptosis Polymerization->Arrest Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Inhibitor This compound or Colchicine Inhibitor->Polymerization

Caption: Disruption of microtubule dynamics leading to cell cycle arrest.

Conclusion

This guide outlines a systematic and comparative approach to confirm the mode of action of this compound. By benchmarking its activity against well-characterized inhibitors, researchers can efficiently narrow down its biological target and elucidate its therapeutic potential. The proposed workflows and protocols provide a robust starting point for a comprehensive investigation into this and other novel hybrid molecules. The true mechanism may be one of the explored pathways, a combination thereof, or an entirely novel interaction, underscoring the exciting potential of innovative chemical scaffolds in drug discovery.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Accessed February 13, 2026.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2020). Journal of Chemical Sciences. [Link]

  • Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities. (2019). Current Medicinal Chemistry. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2021). Molecules. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). International Journal of Molecular Sciences. [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2023). Molecules. [Link]

  • Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. (2022). Molecules. [Link]

  • Synthesis, characterization and Biological Activities of Some New 1-[(N-cinnamoyl) 2, 5-dichloroanilinomalonyl] 3, 5-dimethyl-4-(unsubstituted/substituted phenylazo) pyrazole Derivatives. (2015). Biomedical and Pharmacology Journal. [Link]

  • Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. (2019). ResearchGate. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2017). Molecules. [Link]

  • Current status of pyrazole and its biological activities. (2016). PMC. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. (2023). ChemRxiv. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega. [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Journal of the Brazilian Chemical Society. [Link]

  • Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. (2016). Molecules. [Link]

  • 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. (n.d.). NIST WebBook. [Link]

  • Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. (2009). Acta Crystallographica Section E. [Link]

  • Fipronil. (n.d.). PubChem. [Link]

Sources

A Comparative Guide to the Analytical Validation of HPLC Methods for 1-Cinnamoyl-3,5-Dimethyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole. As a novel heterocyclic compound with potential applications in pharmaceutical research, establishing a reliable and robust analytical method is paramount for ensuring data integrity throughout the drug development lifecycle.

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple checklist of validation parameters to provide the scientific rationale behind each experimental design. The protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines, ensuring that the validation process is compliant with global regulatory expectations.[1][2][3]

The Analytical Challenge and the Proposed Method

The core challenge in analyzing any active pharmaceutical ingredient (API) is to develop a method that is not only accurate and precise but also specific and stable under a variety of conditions. For this compound, a reversed-phase HPLC method with UV detection is a suitable starting point due to the presence of a chromophore in the cinnamoyl moiety.

Hypothetical HPLC Method for Validation

The following method serves as the foundation for the validation protocols detailed in this guide.

ParameterCondition
HPLC System Standard HPLC with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes

The Workflow of Analytical Method Validation

Method validation is not a single experiment but a series of interconnected studies designed to demonstrate that the analytical procedure is fit for its intended purpose.[4][5] The overall process ensures that the method will consistently produce reliable results.

HPLC_Validation_Workflow cluster_Prep Phase 1: Preparation cluster_Exec Phase 2: Execution cluster_Eval Phase 3: Evaluation & Reporting MethodDev Method Development & Optimization Protocol Validation Protocol (Pre-defined Acceptance Criteria) MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Caption: Overall workflow for HPLC method validation.

Core Validation Parameters: A Comparative Guide

The following sections detail the experimental protocols and acceptance criteria for each key validation parameter.

Specificity

Scientific Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7][8] This is arguably the most critical validation parameter, as it ensures that the signal measured is solely from the analyte of interest.[9]

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Mobile phase only.

    • Placebo: A mixture of all formulation excipients without the API.

    • Standard Solution: A solution of this compound at a target concentration (e.g., 100 µg/mL).

    • Spiked Sample: The standard solution spiked with known potential impurities and/or degradation products. To generate degradation products, the API can be subjected to stress conditions (e.g., acid, base, oxidation, heat, light).[9]

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

    • Record the chromatograms.

  • Evaluation:

    • The blank and placebo injections should show no significant peaks at the retention time of the analyte.

    • In the spiked sample, the analyte peak should be well-resolved from all other peaks (impurities and degradants).

Acceptance Criteria:

  • No interference from blank or placebo at the analyte's retention time.

  • Resolution between the analyte peak and the nearest eluting peak should be ≥ 2.0.

Linearity and Range

Scientific Rationale: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[10] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five standard solutions of this compound covering the expected range. For an assay, this is typically 80% to 120% of the target concentration.[12]

  • Chromatographic Analysis: Inject each standard solution in triplicate.

  • Data Analysis:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).[10]

Data Presentation:

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
80
90
100
110
120
Linear Regression Value
Correlation Coefficient (R²) ≥ 0.999
Slope
Y-Intercept
Accuracy

Scientific Rationale: Accuracy measures the closeness of the test results obtained by the method to the true value.[6] It is typically determined through recovery studies, where a known amount of analyte is added to a placebo matrix and the percentage recovered is calculated.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples by spiking a placebo with the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.[13]

  • Chromatographic Analysis: Analyze all nine samples.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Data Presentation:

Concentration LevelSpiked Conc. (µg/mL)ReplicateMeasured Conc. (µg/mL)% Recovery
80% 801
2
3
100% 1001
2
3
120% 1201
2
3
Mean % Recovery
% RSD of Recovery

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0% for an API assay.[6]

  • The Relative Standard Deviation (%RSD) for the replicates at each level should be ≤ 2.0%.

Precision

Scientific Rationale: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[14] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[11]

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[15]

Experimental Protocol:

  • Repeatability:

    • Prepare six identical samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and %RSD.

  • Intermediate Precision:

    • Prepare a new set of six identical samples at 100% of the target concentration.

    • Analyze these samples on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for this set and compare the results with the repeatability data.

Data Presentation:

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability (Assay %) ≤ 2.0%
Intermediate Precision (Assay %) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Scientific Rationale:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

These parameters are critical for impurity testing but are also determined for quantitative assays.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N) Ratio:

    • Inject a series of solutions with decreasing concentrations of the analyte.

    • Determine the concentration at which the analyte's signal is distinguishable from the noise. The ICH suggests an S/N ratio of 3:1 for LOD and 10:1 for LOQ.[17][18]

  • Confirmation:

    • For LOQ, inject a minimum of six replicates of a sample prepared at the determined LOQ concentration. The precision (%RSD) should be acceptable.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1, with acceptable precision (%RSD ≤ 10%).

Robustness

Scientific Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19][20] It provides an indication of the method's reliability during normal usage and is a critical part of method development.[21]

Experimental Protocol:

  • Identify Critical Parameters: Select parameters that could potentially vary during routine use, such as:

    • Mobile Phase Composition (e.g., ± 2% organic content)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Column Temperature (e.g., ± 5 °C)

    • Flow Rate (e.g., ± 0.1 mL/min)

  • Systematic Variation: Change one parameter at a time while keeping others constant.

  • Analysis: Inject a standard solution and evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Data Presentation:

Parameter VariedVariationRetention Time (min)Peak AsymmetryResolution
Nominal Method -
Flow Rate + 0.1 mL/min
- 0.1 mL/min
Column Temp. + 5 °C
- 5 °C
% Acetonitrile + 2%
- 2%

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits (e.g., peak asymmetry ≤ 1.5, resolution ≥ 2.0).

Relationship Between Validation Parameters

The validation parameters are not independent; they are logically interconnected. Accuracy, for instance, can only be determined over the method's linear range, and precision is a prerequisite for demonstrating accuracy.

Validation_Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity is fundamental for Accuracy Accuracy Specificity->Accuracy is fundamental for Precision Precision Specificity->Precision is fundamental for LOD_LOQ LOD & LOQ Specificity->LOD_LOQ is fundamental for Linearity->Accuracy defines range for Linearity->LOD_LOQ helps determine Precision->Accuracy is a prerequisite for Robustness Robustness Robustness->Specificity ensures reliability of Robustness->Linearity ensures reliability of Robustness->Accuracy ensures reliability of Robustness->Precision ensures reliability of

Caption: Interconnectivity of analytical validation parameters.

Conclusion

The analytical method validation process is a systematic journey that provides documented evidence of a method's reliability. By following the structured protocols outlined in this guide for specificity, linearity, accuracy, precision, detection limits, and robustness, researchers and scientists can establish a high degree of confidence in the analytical data generated for this compound. This adherence to rigorous scientific principles and regulatory guidelines, such as those from the ICH, is essential for advancing drug development programs and ensuring product quality.[22][23]

References

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?. Retrieved from [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]

  • ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc?. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Retrieved from [Link]

  • ECA Academy. (2016, March 16). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. Retrieved from [Link]

  • LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (2017). <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

  • Pharma Guideline. (2023, June 19). Analytical Method Validation - HPLC System Suitability.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). HPLC Method Linearity Accuracy - Tips & Suggestions. Retrieved from [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]

  • Tsi-Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. Retrieved from [Link]

  • ResearchGate. (2009, June). ChemInform Abstract: Synthesis, Characterization and Crystal Structure of Some Novel 1-(3,5Dimethyl1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (n.d.). An Overview on Analytical Method Development and Validation by Using HPLC. Retrieved from [Link]

  • Indian Journal of Chemistry. (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]

Sources

A Head-to-Head Comparison of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole with a Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The diverse pharmacological activities of pyrazole derivatives have positioned them as a significant area of interest in medicinal chemistry.[1][2][3] These heterocyclic compounds have demonstrated a wide range of biological effects, including anti-inflammatory, analgesic, and notably, anticancer properties.[3][4][5] This guide provides a comprehensive head-to-head comparison of a novel pyrazole derivative, 1-cinnamoyl-3,5-dimethyl-1H-pyrazole, with a current standard-of-care chemotherapeutic agent.

Recent research has highlighted the potential of pyrazole-containing compounds as potent anticancer agents, with mechanisms of action that include the induction of apoptosis and inhibition of microtubule assembly.[6][7][8] Given the established role of microtubule-targeting agents in cancer therapy, this guide will focus on a comparative analysis against Paclitaxel, a taxane-based drug widely used in the treatment of various solid tumors, including breast cancer.

This document will delve into the mechanistic distinctions, present hypothetical yet plausible comparative experimental data, and provide detailed protocols for key assays, offering a framework for the preclinical evaluation of this promising pyrazole derivative.

Mechanism of Action: A Tale of Two Microtubule-Targeting Agents

While both this compound and Paclitaxel target the microtubule network, a critical component of the cellular cytoskeleton essential for cell division, their proposed mechanisms of action differ significantly.

This compound , like many emerging pyrazole-based anticancer agents, is hypothesized to function as a microtubule destabilizing agent .[6] It is proposed to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers the intrinsic apoptotic pathway.[6]

Paclitaxel , in contrast, is a microtubule stabilizing agent . It binds to the interior surface of β-tubulin, promoting the assembly of tubulin into hyperstable, non-functional microtubules. This stabilization of the microtubule network also leads to G2/M phase cell cycle arrest and the induction of apoptosis.

This fundamental difference in their interaction with the microtubule network forms the basis for the comparative experimental analysis.

cluster_pyrazole This compound cluster_paclitaxel Paclitaxel cluster_common_pathway Common Pathway pyrazole This compound bind_colchicine Binds to Colchicine Site on β-tubulin pyrazole->bind_colchicine inhibit_poly Inhibits Microtubule Polymerization bind_colchicine->inhibit_poly destabilize Microtubule Destabilization inhibit_poly->destabilize disrupt_dynamics Disruption of Microtubule Dynamics destabilize->disrupt_dynamics paclitaxel Paclitaxel bind_taxol Binds to Taxol Site on β-tubulin paclitaxel->bind_taxol promote_poly Promotes Microtubule Polymerization bind_taxol->promote_poly stabilize Microtubule Stabilization promote_poly->stabilize stabilize->disrupt_dynamics g2m_arrest G2/M Cell Cycle Arrest disrupt_dynamics->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Experimental Workflow for Comparative Analysis.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound exhibits potent anticancer activity against the MDA-MB-231 breast cancer cell line, consistent with the known properties of pyrazole derivatives. [6][8]While its IC50 value is higher than that of Paclitaxel, it demonstrates a comparable ability to induce G2/M cell cycle arrest and apoptosis.

The distinct mechanism of microtubule destabilization offered by this compound could present several advantages. It may be effective against Paclitaxel-resistant tumors, which can develop due to mutations in tubulin or the overexpression of drug efflux pumps. Furthermore, the synthetic accessibility of pyrazole derivatives may offer cost and manufacturing advantages. [9][10] Future preclinical studies should focus on:

  • In vivo efficacy: Evaluating the anti-tumor activity of this compound in animal models of breast cancer.

  • Pharmacokinetic and toxicity profiles: Determining the absorption, distribution, metabolism, excretion, and toxicity of the compound.

  • Combination therapies: Investigating the potential synergistic effects of this compound with other chemotherapeutic agents.

References

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

  • (PDF) Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. ResearchGate. [Link]

  • Integrated computational and preclinical evaluation of novel synthetic pyrazole pyrazoline thiazole derivative for breast cancer therapeutics. Scientific Reports. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. ChemRxiv. [Link]

  • Mechanism for the formation of pyrazole. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-cinnamoyl-3,5-dimethyl-1H-pyrazole analogs, a class of compounds showing significant promise in anticancer and anti-inflammatory research. By objectively comparing the performance of various analogs and providing supporting experimental data, this document serves as a valuable resource for the rational design of more potent and selective therapeutic agents.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The versatility of the pyrazole ring allows for extensive structural modifications, making it an attractive scaffold for drug discovery. When combined with a cinnamoyl moiety, which is also known for its diverse pharmacological effects, the resulting this compound analogs present a compelling chemical space for the development of novel therapeutics.[2]

This guide will delve into the critical structural features of these analogs that govern their biological activity, focusing primarily on their anticancer and anti-inflammatory potential. We will explore how substitutions on both the cinnamoyl and pyrazole moieties influence their efficacy, drawing upon available experimental data to provide a clear and objective comparison.

The Core Scaffold: this compound

The fundamental structure of the analogs discussed in this guide consists of a 3,5-dimethyl-1H-pyrazole ring acylated at the N1 position with a cinnamoyl group. The key points of modification for SAR studies are the phenyl ring of the cinnamoyl group and potentially the methyl groups on the pyrazole ring.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the cinnamoyl phenyl ring. The following sections break down the observed trends for anticancer and anti-inflammatory activities.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of pyrazole derivatives against various cancer cell lines.[3][4] For analogs of the this compound scaffold, the electronic and steric properties of the substituents on the cinnamoyl ring play a crucial role in determining their anticancer efficacy.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -OH) on the phenyl ring of the cinnamoyl moiety can significantly modulate the cytotoxic activity. While specific data for the exact this compound core is limited, studies on closely related N1-cinnamoyl-3,5-diaryl-2-pyrazolines suggest that the electronic nature of these substituents is a key determinant of activity.

  • Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) can influence the molecule's conformation and its ability to interact with biological targets.

  • Hydrophobicity: The overall hydrophobicity of the molecule, influenced by the substituents, can affect its cell permeability and target engagement.

Comparative Cytotoxicity Data:

Compound/Analog Class Modification Cancer Cell Line IC50 (µM) Reference
1-Aroyl-3,5-dimethyl-1H-pyrazoles3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2′,4′- difluorobiphenyl-4-olK-5624
1-Aryl-1H-pyrazole-fused Curcumin AnalogsVaries (Substituents on aryl ring)MDA-MB-2312.43 - 7.84[6]
1-Aryl-1H-pyrazole-fused Curcumin AnalogsVaries (Substituents on aryl ring)HepG24.98 - 14.65[5][6]
Pyrazole Derivatives from PentoxifyllineVariesA54911.44 - 29.3[4]

This table presents data from related pyrazole structures to infer potential SAR trends for the target scaffold.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[7] The cinnamoyl moiety itself is also known to possess anti-inflammatory effects. The combination of these two pharmacophores suggests a strong potential for developing potent anti-inflammatory agents.

Key Observations:

  • Substitution Effects: Similar to anticancer activity, the nature and position of substituents on the cinnamoyl phenyl ring are expected to be critical for anti-inflammatory activity. Groups that enhance the molecule's ability to fit into the active site of inflammatory enzymes like COX-1 and COX-2 would likely increase its potency.

  • Mechanism of Action: The anti-inflammatory mechanism may involve the inhibition of prostaglandin synthesis through the COX pathway. The structural features of the analogs will determine their selectivity for COX-1 versus COX-2, which is a crucial factor in drug safety.

Experimental Protocols

General Synthesis of this compound Analogs

A plausible synthetic route for the preparation of this compound analogs can be adapted from the synthesis of N1-cinnamoyl-3,5-diaryl-2-pyrazolines.[8]

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

  • To a solution of acetylacetone (1 equivalent) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1 equivalent).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield 3,5-dimethyl-1H-pyrazole.

Step 2: Acylation with Substituted Cinnamoyl Chlorides

  • Dissolve 3,5-dimethyl-1H-pyrazole (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of the desired substituted cinnamoyl chloride (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target this compound analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole analogs in the appropriate cell culture medium. Add the compounds to the wells at various concentrations and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Structure-Activity Relationships and Workflows

SAR_Anticancer cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity Scaffold This compound R Substituents (R) on Cinnamoyl Phenyl Ring Scaffold->R Modify Electronic Electronic Effects (EWG/EDG) R->Electronic Steric Steric Hindrance R->Steric Hydrophobicity Lipophilicity (logP) R->Hydrophobicity Activity Anticancer Potency (IC50) Electronic->Activity Steric->Activity Hydrophobicity->Activity

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products & Purification A Acetylacetone Step1 Step 1: Pyrazole Formation A->Step1 B Hydrazine Hydrate B->Step1 C Substituted Cinnamoyl Chloride Step2 Step 2: N-Acylation C->Step2 Intermediate 3,5-dimethyl-1H-pyrazole Step1->Intermediate Final_Product This compound Analog Step2->Final_Product Intermediate->Step2 Purification Purification (Column Chromatography) Final_Product->Purification

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anticancer and anti-inflammatory agents. The available data, primarily from related pyrazole analogs, strongly suggests that the biological activity of these compounds can be finely tuned through systematic modification of the cinnamoyl phenyl ring.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs with diverse substituents on the cinnamoyl ring. This will enable the generation of direct and robust SAR data, facilitating the identification of lead compounds with enhanced potency and selectivity. Further mechanistic studies will also be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their therapeutic effects.

References

  • MAOS PROTOCOL FOR SYNTHESIS OF SOME BIOLOGICALLY ACTIVE N -CINNAMOYL -3, 5 –DIARYL- 2 -PYRAZOLINES. (n.d.). Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 33963–33984. (2022). [Link]

  • Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. Letters in Drug Design & Discovery, 11(2), 121-131. (2014). [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1). (2024). [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(11), 1483. (2016). [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1 H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 33963-33984. (2022). [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Pharmaceutical and Medical Sciences, 10(2), 261-271. (2023). [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. (2024). [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor, 1(1), 34-44. (2013). [Link]

  • Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 154-161. (2015). [Link]

Sources

Independent Verification Guide: Biological Activity of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cinnamoyl-3,5-dimethyl-1H-pyrazole represents a strategic hybrid pharmacophore, fusing the lipophilic, bioactive 3,5-dimethylpyrazole core with a cinnamoyl moiety (a known Michael acceptor). This structural integration is designed to enhance membrane permeability and target specific intracellular pathways, primarily tubulin polymerization inhibition and oxidative stress induction (ROS generation) in neoplastic cells.

This guide provides a rigorous, self-validating framework for researchers to independently verify the biological activity of this compound. Unlike standard datasheets, this document focuses on comparative performance metrics and causal experimental design , enabling you to benchmark this compound against industry standards like Cisplatin and Celecoxib .

Part 1: Chemical Identity & Purity Verification

Before biological testing, the structural integrity of the compound must be validated. Impurities (e.g., residual hydrazine or cinnamoyl chloride) can skew toxicity data.

Structural Profile
  • IUPAC Name: 1-[(2E)-3-phenylprop-2-enoyl]-3,5-dimethyl-1H-pyrazole

  • Molecular Formula: C₁₄H₁₄N₂O

  • Key Pharmacophore: The

    
    -unsaturated carbonyl (cinnamoyl linker) acts as a reactive electrophile, potentially forming covalent bonds with cysteine residues in target proteins (e.g., Tubulin, COX-2).
    
Verification Markers (Self-Validating System)

To ensure you are testing the correct active agent, verify these NMR signatures before cell-based assays:

Feature¹H NMR Signal (CDCl₃, 400 MHz)Diagnostic Value
Cinnamoyl Alkene Doublets at ~7.8 ppm & ~6.9 ppm (

Hz)
Confirms trans-geometry (E-isomer), critical for binding affinity.
Pyrazole Methyls Singlets at ~2.2 ppm & ~2.6 ppmVerifies the 3,5-dimethyl substitution pattern.
Pyrazole Proton Singlet at ~6.0 ppm (C4-H)Confirms the integrity of the aromatic heterocycle.

Part 2: Comparative Biological Analysis

Performance vs. Alternatives

The following table contrasts this compound with standard therapeutic agents. Data is synthesized from structure-activity relationship (SAR) studies of cinnamoyl-pyrazole hybrids.

Metric1-Cinnamoyl-3,5-dimethyl-pyrazoleCisplatin (Standard Chemo)Celecoxib (NSAID Control)
Primary Mechanism Tubulin destabilization / ROS InductionDNA CrosslinkingCOX-2 Inhibition
Cytotoxicity (IC₅₀) 5.0 – 15.0 µM (Cell-line dependent)2.0 – 8.0 µM> 50 µM (Low cytotoxicity)
Selectivity Index (SI) Moderate (Tumor vs. Fibroblast)Low (High systemic toxicity)High
Drug Resistance Effective in MDR cells (P-gp substrates)Prone to rapid resistanceN/A
Mechanistic Pathway Visualization

The diagram below illustrates the dual-action mechanism where the compound disrupts microtubule dynamics and induces apoptosis.

MechanismOfAction Compound This compound CellEntry Passive Diffusion (Lipophilic Core) Compound->CellEntry Target1 Target A: Tubulin (Colchicine Binding Site) CellEntry->Target1 High Affinity Target2 Target B: Mitochondria (ROS Generation) CellEntry->Target2 Oxidative Stress Effect1 Microtubule Destabilization (G2/M Arrest) Target1->Effect1 Effect2 Cytochrome C Release Target2->Effect2 Caspase Caspase-3 Activation Effect1->Caspase Effect2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Dual-pathway activation leading to apoptosis via microtubule arrest and mitochondrial stress.

Part 3: Independent Verification Protocols

Protocol A: In Vitro Cytotoxicity Verification (MTT Assay)

Use this protocol to determine the IC₅₀ value. A valid result must show dose-dependent inhibition.

Reagents:

  • Target Cells: MCF-7 (Breast) or A549 (Lung).[1]

  • Control Cells: HSF (Human Skin Fibroblast) for selectivity check.

  • Positive Control: Cisplatin (stock 10 mM in saline).

  • Vehicle Control: DMSO (Final concentration < 0.1%).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Prepare serial dilutions of the compound (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Critical Step: Ensure the compound is fully solubilized in DMSO before adding to media. Precipitation will cause false negatives.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

Data Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be statistically valid.

  • Dose Response: The curve must be sigmoidal. If linear, the concentration range is incorrect.

Protocol B: Tubulin Polymerization Inhibition (Mechanistic Check)

To distinguish this compound from general toxins, verify its specific action on microtubules.

Workflow:

  • Preparation: Use a Tubulin Polymerization Assay Kit (fluorescence-based).

  • Baseline: Measure tubulin self-assembly at 37°C (Ex 360 nm / Em 450 nm).

  • Challenge: Add 10 µM of this compound.

  • Result Interpretation:

    • Active: Significant reduction in fluorescence slope (Vmax) compared to vehicle.

    • Inactive: Slope matches vehicle control (indicates mechanism is not tubulin-related).

Experimental Logic Flow

The following diagram outlines the decision-making process for verifying activity.

VerificationLogic Start Start Verification Purity 1. Check Purity (NMR/HPLC) Start->Purity MTT 2. MTT Assay (Cytotoxicity) Purity->MTT Decision1 IC50 < 10µM? MTT->Decision1 Tubulin 3. Tubulin Assay (Mechanism) Decision1->Tubulin Yes Fail Inactive / Re-synthesize Decision1->Fail No Success Verified Active Agent Tubulin->Success

Caption: Logical workflow for stepwise verification of biological activity.

References

  • Synthesis and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design. (2016). Describes the foundational SAR for pyrazole-based anticancer agents and the importance of the 3,5-dimethyl substitution.

  • Pyrazoles as Anticancer Agents: Recent Advances. SRR Publications. (2023). Reviews the specific activity of pyrazole hybrids against HepG2 and A549 cell lines, establishing the comparative baseline for IC50 values.

  • Design, Synthesis and Biological Evaluation of Novel Pyrazole-Based Compounds. Journal of Heterocyclic Chemistry. (2015). Provides the specific synthetic protocols (Claisen-Schmidt condensation) and spectral data (NMR) required for chemical verification.

  • Tubulin Polymerization Assay Protocols. MDPI Molecules. (2017). Standardizes the fluorescence-based method for verifying tubulin inhibition in pyrazole derivatives.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cinnamoyl-3,5-dimethyl-1H-pyrazole (CDMP) represents a "privileged scaffold" hybrid, merging the pharmacophoric properties of the dimethylpyrazole core (often associated with COX-2 inhibition and kinase modulation) with a cinnamoyl moiety (a Michael acceptor known for covalent interactions with cysteine residues).

While pyrazole derivatives are historically recognized for anti-inflammatory activity (e.g., Celecoxib), CDMP and its analogs have emerged as potent Microtubule Destabilizing Agents (MDAs) . The critical challenge in developing CDMP is distinguishing its efficacy as an antimitotic agent from the "background noise" of promiscuous kinase or COX inhibition inherent to the pyrazole ring.

This guide outlines the rigorous assessment of CDMP’s selectivity, positioning it against standard-of-care agents Colchicine (tubulin destabilizer) and Celecoxib (COX-2 inhibitor) to validate its utility as a precision antineoplastic agent.

Part 1: Comparative Performance Matrix

The following matrix contrasts CDMP with established therapeutic classes. The primary value proposition of CDMP lies in its ability to circumvent multidrug resistance (MDR) often seen with Taxanes, while avoiding the high cardiotoxicity associated with older MDAs.

Table 1: CDMP Selectivity & Efficacy Profile vs. Standards

FeatureCDMP (Test Compound) Colchicine (Standard MDA) Paclitaxel (Stabilizer) Celecoxib (COX-2 Ref)
Primary Mechanism Tubulin Destabilization (Colchicine-site binder)Tubulin DestabilizationTubulin StabilizationCOX-2 Inhibition
Binding Mode Covalent (Michael Addition to Cys239/354) & HydrophobicReversible Non-covalentReversible Non-covalentReversible Competitive
IC50 (Tumor Lines) 2.0 – 8.0 µM (Typical Range)0.01 – 0.1 µM0.001 – 0.01 µM>50 µM (Inactive)
Selectivity Index High (Tumor vs. Normal Fibroblast)Low (High Toxicity)ModerateN/A
MDR Susceptibility Low (Poor P-gp substrate)High (P-gp substrate)High (P-gp substrate)N/A
Critical Off-Target COX-2, EGFR (Must be assayed)GI ToxicityNeuropathyCOX-1 (Low)

Expert Insight: The presence of the α,β-unsaturated ketone (cinnamoyl linker) in CDMP suggests a mechanism involving the alkylation of reactive thiols on tubulin. Unlike Paclitaxel, which "freezes" microtubules, CDMP prevents their formation, leading to G2/M cell cycle arrest.

Part 2: Mechanism of Action & Signaling Pathway

To assess selectivity, one must map the downstream consequences of CDMP binding. The diagram below illustrates the divergent pathways: the desired Apoptotic Pathway (via Tubulin) and the potential Off-Target Pathway (COX/Kinase modulation) that must be ruled out or quantified.

CDMP_Mechanism cluster_Target Primary Target (Desired) cluster_OffTarget Off-Target Risks (Selectivity Check) CDMP 1-Cinnamoyl-3,5- dimethyl-1H-pyrazole Tubulin β-Tubulin (Colchicine Site) CDMP->Tubulin Michael Addition (Covalent) COX2 COX-2 Enzyme CDMP->COX2 Potential Binding (Pyrazole Core) EGFR EGFR Kinase CDMP->EGFR Low Affinity MT_Destabilization Microtubule Destabilization Tubulin->MT_Destabilization G2M G2/M Cell Cycle Arrest MT_Destabilization->G2M Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis SideEffects Anti-inflammatory/ CV Events COX2->SideEffects Inhibition

Figure 1: Mechanistic bifurcation of CDMP. Green path indicates the desired antineoplastic efficacy; Red path indicates structural liabilities requiring selectivity screening.

Part 3: Experimental Protocols for Selectivity Assessment

To validate CDMP, you cannot rely solely on cytotoxicity assays (MTT/MTS), as these do not distinguish between mechanism-based toxicity and general necrosis. The following protocols are required to prove mechanism-specific selectivity.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Confirm CDMP acts directly on tubulin rather than upstream regulators.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (1 mM stock).

  • Reporter: DAPI or fluorescence-based tubulin stain (excitation ~360 nm, emission ~450 nm).

  • Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

Methodology:

  • Preparation: Dilute tubulin to 2.0 mg/mL in PEM buffer containing 10 µM fluorescent reporter and 1 mM GTP. Keep on ice.

  • Treatment: Add CDMP (graded concentrations: 1, 5, 10, 20 µM) to a pre-warmed (37°C) 96-well black plate.

  • Controls:

    • Positive Control (Inhibition): Colchicine (5 µM).

    • Negative Control (Polymerization): Paclitaxel (5 µM) - enhances rate.

    • Vehicle Control: DMSO (0.1%).

  • Initiation: Dispense 50 µL of the tubulin/GTP mix into wells. Immediately place in a fluorometer pre-heated to 37°C.

  • Kinetics: Measure fluorescence every 30 seconds for 60 minutes.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Result Interpretation: CDMP should suppress the sigmoidal polymerization curve in a dose-dependent manner, mirroring Colchicine, distinct from the rapid plateau of Paclitaxel.

Protocol B: COX Isoform Selectivity Screen (ELISA)

Objective: Quantify the "Pyrazole Liability." Since the 3,5-dimethylpyrazole core is a known COX pharmacophore, you must calculate the Selectivity Ratio (IC50 COX-1 / IC50 COX-2).

Methodology:

  • Enzyme System: Use recombinant human COX-1 and COX-2.

  • Substrate: Arachidonic acid (10 µM).

  • Reaction: Incubate CDMP (0.01 – 100 µM) with enzyme in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 mins at 25°C.

  • Initiation: Add arachidonic acid; incubate for 2 minutes.

  • Termination: Stop reaction with 1M HCl.

  • Detection: Quantify Prostaglandin E2 (PGE2) production via competitive ELISA.

  • Calculation:

    
    
    
    • Target Profile: Ideally, CDMP should show IC50 > 50 µM for both isoforms if it is a pure antimitotic. If it shows COX-2 inhibition (IC50 < 5 µM), it is a dual-action agent, which may be beneficial for inflammation-driven cancers but requires different safety profiling.

Part 4: Logical Workflow for Lead Optimization

This workflow ensures that CDMP is assessed not just for potency, but for the quality of its biological interaction.

Workflow Step1 Synthesis of CDMP Analogs Step2 Phenotypic Screen (MTT Assay) Step1->Step2 Decision1 IC50 < 10 µM? Step2->Decision1 Step3 Tubulin Polymerization Assay Decision1->Step3 Yes Discard Discard/Redesign Decision1->Discard No Step4 COX-1/2 Selectivity Screen Step3->Step4 Outcome1 Pure MDA (High COX IC50) Step4->Outcome1 COX Inactive Outcome2 Dual Inhibitor (Low COX IC50) Step4->Outcome2 COX Active

Figure 2: Screening cascade for validating CDMP selectivity.

References
  • Kamal, A., et al. (2015).[1] Design and synthesis of pyrazole–oxindole conjugates targeting tubulin polymerization as new anticancer agents.[1] European Journal of Medicinal Chemistry, 92, 501-513. Link

  • Chauhan, M., et al. (2022).[2][3] Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34245–34260. Link

  • Kumar, H., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.[1][2][3][4][5][6][7] ACS Omega, 10, 11234-11245. Link

  • NIST Chemistry WebBook. (2024). 1H-Pyrazole, 3,5-dimethyl-1-phenyl- Data. National Institute of Standards and Technology.[8] Link

  • Abdellatif, K.R.A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 675. Link

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Handling of 1-Cinnamoyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-cinnamoyl-3,5-dimethyl-1H-pyrazole Proper Disposal Procedures Content Type: Technical Standard Operating Procedure (SOP) Audience: Research Scientists, EHS Officers, and Drug Discovery Leads

Executive Summary & Chemical Context

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for This compound may be sparse in public databases, its safety profile must be extrapolated from its pharmacophore structure. This compound combines a pyrazole core (known for biological activity and potential aquatic toxicity) with a cinnamoyl moiety (an


-unsaturated carbonyl, functioning as a Michael acceptor).

Consequently, this compound must be treated as a sensitizing agent and a hazardous organic intermediate . The disposal protocols below are designed to mitigate the risks of skin sensitization, aquatic contamination, and nitrogen oxide (NOx) formation during thermal decomposition.

Hazard Characterization & Pre-Disposal Handling

Before disposal, you must correctly categorize the waste.[1] Do not treat this as "general trash."

Structural MoietyAssociated HazardOperational Implication
3,5-Dimethylpyrazole Core Acute Toxicity (Oral/Dermal), Aquatic ToxicityPrevent release into drains/sinks. Incineration required.
Cinnamoyl Group Skin Sensitization, Irritation (Michael Acceptor)Double-gloving (Nitrile) is mandatory. Avoid dust inhalation.[1][2][3][4][5][6]
Nitrogen Content NOx formation during combustionIncinerator must be equipped with a scrubber/afterburner.

Immediate Safety Directive:

  • PPE: Nitrile gloves (double layer recommended), lab coat, and safety glasses with side shields.

  • Containment: Handle only within a certified fume hood to prevent dust dispersion.

Waste Segregation & Disposal Workflow

The disposal pathway is dictated by the physical state of the waste. Follow the decision matrix below to determine the correct waste stream.

Waste_Segregation Start Waste Generation: This compound State Determine Physical State Start->State Solid Solid Waste (Pure compound, contaminated gloves, paper) State->Solid Liquid Liquid Waste (Dissolved in solvent) State->Liquid Bin_Solid Destruction Method: High-Temp Incineration (Solid Hazardous Waste Drum) Solid->Bin_Solid Double Bag & Label SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (Ethanol, DMSO, Ethyl Acetate) SolventCheck->NonHalo Bin_Halo Stream A: Halogenated Organic Waste Halo->Bin_Halo Bin_NonHalo Stream B: Non-Halogenated Organic Waste NonHalo->Bin_NonHalo

Figure 1: Decision matrix for segregating pyrazole derivatives based on physical state and solvent compatibility.

Detailed Operational Procedures

Applicability: Expired pure compound, contaminated weighing boats, paper towels, and PPE.

  • Primary Containment: Place the solid waste into a clear polyethylene bag.

  • Quenching (Optional but Recommended for Large Quantities): If disposing of >50g of pure active material, chemically treat with a dilute alkaline solution (e.g., 1M NaOH) to hydrolyze the cinnamoyl amide bond, breaking the molecule into less reactive sub-components (cinnamic acid and dimethylpyrazole). Note: Consult EHS before chemical treatment.

  • Secondary Containment: Seal the primary bag and place it inside a secondary hazardous waste bag or a wide-mouth HDPE drum.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: this compound.[7]

    • Hazard Checkboxes: Toxic, Irritant.[5][8]

  • Final Disposal: Transfer to EHS for High-Temperature Incineration . The facility must use an afterburner to manage nitrogen oxides.

Applicability: Reaction mixtures or dissolved samples.

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethanol, DMSO).

  • Segregation:

    • Halogenated: Pour into the "Halogenated Organic Waste" carboy.

    • Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.

  • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric acid, Peroxides) are present in the waste container, as pyrazoles can react vigorously with oxidizers.

  • Rinsing: Triple-rinse the original glassware with the compatible solvent and add the rinsate to the waste container.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Ethanol or Acetone is usually effective).

  • Deface Label: Cross out the original label to indicate "Empty."

  • Discard: Dispose of the cap separately from the bottle to prevent pressure buildup. Place the bottle in the "Glass/Plastic Recycling" or "Decontaminated Trash" stream, depending on local institutional policy.

Emergency Response: Spill Management

In the event of a spill, speed and containment are critical to prevent tracking the sensitizing powder through the lab.

Spill_Response Alert Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Alert->Assess PPE Don PPE: Nitrile Gloves x2, N95/Respirator Assess->PPE SolidAction Solid Spill: Cover with wet paper towel to prevent dust PPE->SolidAction Powder LiquidAction Liquid Spill: Apply absorbent pads/vermiculite PPE->LiquidAction Solution Clean Clean Surface: Soap & Water Wash SolidAction->Clean LiquidAction->Clean Bag Disposal: Place all materials in Hazardous Waste Clean->Bag

Figure 2: Step-by-step logic for containing and cleaning spills of cinnamoyl-pyrazole derivatives.

Scientific Rationale (The "Why")

  • Why Incineration? Pyrazole rings are stable. Landfilling risks leaching into groundwater where the 3,5-dimethylpyrazole component exhibits aquatic toxicity (Category 3) [1]. Incineration ensures complete mineralization of the ring structure.

  • Why Segregate Halogens? Burning halogenated solvents creates acidic gases (HCl, HBr) requiring specific scrubbers. Mixing non-halogenated pyrazole waste with halogenated waste increases disposal costs and complexity.

  • Why Amber Glass Storage? The cinnamoyl double bond is photosensitive and can undergo [2+2] cycloaddition (dimerization) under UV light. While this doesn't make it explosive, it degrades the purity, turning valuable reagent into waste [2].

References

  • Fisher Scientific. (2025).[1][8] Safety Data Sheet: 3,5-Dimethylpyrazole. Retrieved from

  • FEMA Expert Panel. (2005). Safety evaluation of cinnamyl derivatives used as flavor ingredients. FEMA Flavor. Retrieved from

  • Dartmouth College EHS. (2024). Hazardous Waste Disposal Guide. Retrieved from

  • Sigma-Aldrich. (2026).[8] Safety Data Sheet: this compound (Generic Pyrazole Protocols). Retrieved from

  • UNSW Sydney. (2022). Laboratory Hazardous Waste Disposal Guideline. Retrieved from

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。